CAS number 2377607-86-6 1-Acetylindazole-4-boronic acid data
Technical Whitepaper: 1-Acetylindazole-4-boronic Acid Precision Engineering of the Indazole Scaffold for Medicinal Chemistry Part 1: Executive Summary 1-Acetylindazole-4-boronic acid (CAS 2377607-86-6) represents a strat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 1-Acetylindazole-4-boronic Acid
Precision Engineering of the Indazole Scaffold for Medicinal Chemistry
Part 1: Executive Summary
1-Acetylindazole-4-boronic acid (CAS 2377607-86-6) represents a strategic evolution in heterocyclic building blocks. While the indazole core is a "privileged scaffold" in drug discovery—ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib) and PARP inhibitors (e.g., Niraparib)—its introduction into complex molecules is often hampered by the physicochemical limitations of the free 1H-indazole.
The free nitrogen (NH) at position 1 is acidic (
) and capable of coordinating with transition metal catalysts, leading to catalyst poisoning and reduced yields in cross-coupling reactions. Furthermore, unprotected indazole boronic acids suffer from poor solubility in non-polar organic solvents and aggressive boroxine formation.
The 1-acetyl variant solves these bottlenecks by serving as a "Pro-Nucleophile." The acetyl group masks the nitrogen, improving lipophilicity and preventing catalyst coordination during the oxidative addition step. Crucially, the acetyl group is labile under standard basic Suzuki-Miyaura conditions, allowing for a "Protect-Couple-Deprotect" (PCD) sequence to occur in a single pot, delivering the desired free 1H-indazole biaryl product with high efficiency.
Part 2: Chemical Profile & Technical Specifications
Property
Data
Chemical Name
1-Acetyl-1H-indazole-4-boronic acid
CAS Number
2377607-86-6
Molecular Formula
Molecular Weight
203.99 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Prone to protodeboronation in strong acid; Acetyl group hydrolyzes in base ()
Part 3: Synthetic Utility & Mechanism
The "Trojan Horse" Strategy
The primary utility of CAS 2377607-86-6 lies in its ability to bypass the "Indazole Problem" in palladium catalysis.
Solubility Enhancement: The acetyl group disrupts the strong intermolecular H-bonding network typical of free indazoles, rendering the boronic acid soluble in standard coupling solvents (Dioxane, Toluene).
Catalyst Protection: Free azoles (imidazoles, indazoles) act as ligands for Pd(II), displacing phosphines and arresting the catalytic cycle. The N-acetyl group reduces the electron density on the pyrazole ring, preventing this coordination.
In-Situ Deprotection: The acetyl group is sufficiently stable to survive storage but sufficiently labile to hydrolyze under the basic conditions of the Suzuki reaction (Carbonate/Phosphate bases), often eliminating a post-synthetic deprotection step.
Visualization: The One-Pot PCD Cycle
The following diagram illustrates the mechanistic advantage of using the 1-acetyl derivative over the unprotected parent compound.
Caption: The 1-acetyl group stabilizes the transmetallation step before auto-cleaving to yield the bioactive scaffold.
Part 4: Experimental Protocols
Standard Operating Procedure: Suzuki-Miyaura Coupling
Objective: Coupling CAS 2377607-86-6 with an aryl bromide to yield a 4-aryl-1H-indazole.
Setup: In a microwave vial or round-bottom flask, charge the Aryl Bromide (1.0 mmol), 1-Acetylindazole-4-boronic acid (245 mg, 1.2 mmol), and
(41 mg, 0.05 mmol).
Inertion: Seal the vessel and purge with Argon for 5 minutes.
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
Activation: Add
(414 mg, 3.0 mmol). The base serves dual roles: activating the boronic acid for transmetallation and promoting the hydrolysis of the N-acetyl group.
Reaction: Heat to 90°C for 4–16 hours. (Monitor via LC-MS; the acetyl group may cleave early, showing the free indazole boronic acid intermediate, or late, showing the acetylated product which then converts to free product).
Workup: Cool to RT. Dilute with EtOAc and wash with water. The aqueous wash removes the acetate byproduct.
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
If the Acetyl group remains: The mass spectrum will show M+42. This indicates the reaction was too gentle (e.g., anhydrous conditions or weak base). Treat the crude material with MeOH/NaOH (1M) at RT for 30 mins to finish the deprotection.
Part 5: Medicinal Chemistry Applications
The 4-position of the indazole ring is a critical vector for extending into the "Solvent Front" or "Hydrophobic Pocket II" of kinase enzymes.
Kinase Inhibitors: The indazole NH typically binds to the hinge region of the kinase ATP pocket (e.g., Glu/Leu residues). The 4-position substituent allows the molecule to reach back towards the P-loop or the
C-helix.
PARP Inhibitors: Analogues of Niraparib use the indazole core to stack between tyrosine residues in the PARP active site.
Strategic Retrosynthesis Diagram
This diagram shows how CAS 2377607-86-6 fits into a convergent synthesis plan for a generic Kinase Inhibitor.
Caption: Convergent synthesis using the 4-boronic acid allows for late-stage diversification of the inhibitor library.
Part 6: References
Lier, F. et al. (2010).[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
BLD Pharm. (2024). Product Data Sheet: 1-Acetylindazole-4-boronic acid (CAS 2377607-86-6). Link
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Song, J.J. et al. (2008). Synthesis of Indazole-Based p38 MAP Kinase Inhibitors. Journal of Organic Chemistry. Link
1-Acetylindazole-4-boronic acid molecular weight and formula
Advanced Characterization, Synthesis, and Application in Medicinal Chemistry Part 1: Executive Summary & Chemical Identity 1-Acetylindazole-4-boronic acid (CAS: 2377607-86-6) is a specialized organoboron building block u...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Characterization, Synthesis, and Application in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
1-Acetylindazole-4-boronic acid (CAS: 2377607-86-6) is a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates, particularly kinase inhibitors targeting pathways like Akt, VEGFR, and PI3K .[1][2]
Unlike its unprotected counterpart (1H-indazole-4-boronic acid), the N1-acetyl group serves a dual critical function:
Electronic Modulation: It withdraws electron density from the indazole core, altering the reactivity of the C-4 position during transmetalation.
Solubility & Handling: It disrupts the strong intermolecular hydrogen bonding typical of free indazoles, improving solubility in non-polar organic solvents (DCM, THF) used during cross-coupling.
However, this reagent presents a specific challenge: the N1-acetyl bond is labile . It behaves similarly to an acyl imidazole and is prone to hydrolysis under the basic conditions inherent to Suzuki-Miyaura couplings. Successful utilization requires precise pH control and non-nucleophilic bases.
Physicochemical Profile
Property
Data
Chemical Name
1-Acetyl-1H-indazole-4-boronic acid
CAS Number
2377607-86-6
Molecular Formula
C₉H₉BN₂O₃
Molecular Weight
203.99 g/mol
Appearance
Off-white to tan solid
Solubility
Soluble in DMSO, DMF, THF; limited solubility in water
SMILES
CC(=O)N1N=CC2=C1C=CC=C2B(O)O
Storage
2–8°C, Hygroscopic (Store under Argon/Nitrogen)
Part 2: Synthesis & Manufacturing Logic
The synthesis of 1-Acetylindazole-4-boronic acid typically follows a protection-first strategy to ensure regioselectivity. Direct borylation of unprotected indazole often yields mixtures or N-borylated byproducts.
Synthetic Pathway Analysis
Starting Material: 4-Bromo-1H-indazole.
Acetylation: Reaction with acetic anhydride (
) is preferred over acetyl chloride to minimize HCl byproduct formation, which can degrade the indazole ring.
Miyaura Borylation: Palladium-catalyzed coupling with bis(pinacolato)diboron (
).
Hydrolysis: Careful hydrolysis of the pinacol ester to the free boronic acid (optional, as the ester is often used directly).
Figure 1: Synthetic workflow emphasizing the protection-borylation sequence. Note the degradation risk (red dashed line) if exposed to strong base.
Part 3: Applications & Experimental Protocols
The "Labile Acetyl" Paradox in Suzuki Coupling
In drug discovery, this reagent is often used to introduce the indazole core into a biaryl scaffold.
Scenario A (Retention): You wish to keep the acetyl group to direct a subsequent reaction (e.g., C-3 halogenation). Requirement: Use anhydrous, non-nucleophilic bases like
or in aprotic solvents (Dioxane/DMF).
Scenario B (Deprotection): You intend to remove the acetyl group eventually. Requirement: Use standard aqueous carbonate bases (
, ). The acetyl group will likely cleave in situ, yielding the free NH-indazole product directly.
Protocol: Regioselective Suzuki-Miyaura Coupling (Retention of Acetyl)
Objective: Couple 1-Acetylindazole-4-boronic acid with an aryl halide without cleaving the N-acetyl group.
Reagents:
1-Acetylindazole-4-boronic acid (1.2 equiv)
Aryl Bromide (1.0 equiv)
Catalyst:
(5 mol%)
Base:
(2.5 equiv, anhydrous) or (anhydrous)
Solvent: 1,4-Dioxane (Dry, sparged with Argon)
Step-by-Step Methodology:
Inert Setup: Flame-dry a microwave vial or round-bottom flask. Cool under argon flow.
Charging: Add the aryl bromide, boronic acid, and base.
Degassing: Add 1,4-Dioxane. Sparge with argon for 5 minutes. Critical: Oxygen promotes homocoupling and oxidative deacetylation.
Catalyst Addition: Add the Pd catalyst quickly against positive argon pressure. Seal the vessel.
Reaction: Heat to 80°C. Monitor via LC-MS.
Checkpoint: If LC-MS shows mass [M-42] (loss of acetyl), lower temperature to 60°C and ensure the system is strictly anhydrous.
Workup: Dilute with EtOAc, wash with water (neutral pH), dry over
.
Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is slightly acidic and safe; avoid alumina which may be basic.
QC & Validation: Self-Validating the Structure
To confirm the identity and purity of 1-Acetylindazole-4-boronic acid before use, rely on 1H NMR .
Diagnostic Signal (Acetyl): Look for a sharp singlet integrating to 3H around 2.7–2.8 ppm . If this peak is missing or shifted to ~2.0 ppm (free acetic acid), the sample has degraded.
Diagnostic Signal (Indazole C-3): A singlet around 8.1–8.5 ppm .
Boronic Acid Protons: Broad singlet around 5.0–8.0 ppm (highly variable depending on solvent and water content; often disappears with
shake).
Part 4: Handling, Stability & Safety
Boronic acids are in equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible but can alter stoichiometry.
Boroxine Equilibrium:
Impact: The effective molecular weight may appear different if the sample is dehydrated. Always assume the monomer MW (203.99) for calculations but consider adding a slight excess (1.1–1.2 equiv) to account for boroxine formation.
Storage:
Temperature: Store at 2–8°C.
Atmosphere: Argon or Nitrogen is recommended.
Humidity: Strictly keep dry. Moisture accelerates the hydrolysis of the acetyl group.
Sigma-Aldrich. (2024).[6] 1H-Indazole-4-boronic acid (Unprotected analog reference). Retrieved from
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Contextual grounding for boronic acid stability).
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual grounding for Indazole usage).
Technical Guide: Solubility & Stability Profile of 1-Acetylindazole-4-boronic Acid
Executive Summary 1-Acetylindazole-4-boronic acid (CAS: 2377607-86-6) is a critical heterocyclic building block employed primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Acetylindazole-4-boronic acid (CAS: 2377607-86-6) is a critical heterocyclic building block employed primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors (e.g., AKT, PI3K pathways). While structurally similar to its methylated analog (1-Methylindazole-4-boronic acid, CAS: 1001907-60-3), the presence of the N-acetyl group introduces a distinct solubility and stability paradox.
This guide addresses the core challenge: The N-acetyl group is electronically labile. While it improves solubility in moderately polar organic solvents compared to the free base (N-H), it is highly susceptible to hydrolysis under the basic aqueous conditions typically used in Suzuki couplings. Successful utilization requires a precise balance of solvent polarity and basicity to prevent premature deprotection or protodeboronation.
Physicochemical Profile & Identity
Before attempting dissolution, researchers must verify the identity of the starting material, as confusion with the N-methyl analog is common in vendor catalogs.
Property
Specification
Compound Name
1-Acetylindazole-4-boronic acid
CAS Number
2377607-86-6 (Distinct from N-methyl 1001907-60-3)
Molecular Formula
C₉H₉BN₂O₃
Molecular Weight
204.00 g/mol
Appearance
Off-white to pale yellow solid
Storage
2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Key Instability
1. Dehydration to boroxine (trimer).2. Hydrolysis of N-acetyl group (base-catalyzed).
Solubility Landscape
The solubility of 1-acetylindazole-4-boronic acid is dictated by the interaction between the polar boronic acid moiety and the lipophilic indole core. The following data synthesizes empirical observations with class-based behavior for N-protected indazoles.
A. Polar Aprotic Solvents (Recommended)
Solvents: DMSO, DMF, DMAc.
Solubility: High (>50 mg/mL).
Technical Note: These are the most effective solvents for creating stock solutions. However, DMSO is hygroscopic . The presence of water in DMSO can accelerate the hydrolysis of the N-acetyl group upon long-term storage.
Protocol: Use anhydrous, septum-sealed DMSO. Use solutions within 24 hours.
Technical Note: These are the preferred solvents for Suzuki couplings. They solubilize the organic intermediate while allowing for the addition of a separate aqueous base phase (if a biphasic system is chosen).
Warning: THF must be stabilizer-free or BHT-inhibited; peroxides can initiate oxidative deboronation (replacing -B(OH)₂ with -OH).
C. Alcohols (Use with Caution)
Solvents: Methanol, Ethanol.
Solubility: Moderate.
Risk: Boronic acids rapidly form boronic esters with alcohols (solvolysis). While this is reversible in aqueous workups, it complicates reaction kinetics and NMR analysis. Furthermore, alcohols are nucleophilic and can participate in trans-acylation, removing the acetyl group.
D. Non-Polar Solvents (Poor)
Solvents: Hexanes, Pentane, Toluene (Cold).
Solubility: Insoluble to Negligible.
Utility: Useful as anti-solvents to precipitate the compound from concentrated THF/DMSO solutions during purification.
Stability & Equilibrium Mechanics
Understanding the species in solution is vital for reproducibility. The compound does not exist as a static single entity in solution; it exists in a dynamic equilibrium.
Diagram 1: Solvation & Degradation Equilibrium
This diagram illustrates the competing pathways of dissolution, dehydration (boroxine formation), and degradation (deacetylation).
Caption: Figure 1. The equilibrium between the monomeric acid, its trimeric anhydride (boroxine), and the irreversible deacetylation pathway.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (Self-Validating)
Objective: Prepare a 0.5 M solution for immediate use in cross-coupling.
Solvent Preparation: Dry THF or 1,4-Dioxane over molecular sieves (3Å) for 12 hours. Ensure water content is <50 ppm (Karl Fischer titration).
Weighing: Weigh the boronic acid rapidly. The solid may contain varying amounts of boroxine (anhydride); assume a purity of ~95% for stoichiometry calculations unless a quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) proves otherwise.
Dissolution: Add the solvent under a nitrogen stream.
Validation (Visual): The solution should be clear. If turbidity persists, it indicates either high boroxine content (which is less soluble) or hydrolysis to the less soluble N-H indazole.
Action: Sonicate for 30 seconds. If solids remain, filter through a 0.45 µm PTFE syringe filter.
Validation (Chemical): Spot an aliquot on a TLC plate. Elute with 5% MeOH in DCM.
Observation: Boronic acids often streak on silica. If a distinct lower Rf spot appears (compared to a reference standard), significant deacetylation has occurred.
Protocol B: Suzuki-Miyaura Coupling (Retention vs. Removal of Acetyl Group)
The choice of base dictates the fate of the N-acetyl group.
Scenario 1: Retention of N-Acetyl Group (Anhydrous Conditions)
Mechanism: By excluding water, hydroxide generation is minimized, reducing the rate of amide hydrolysis on the indazole nitrogen.
Scenario 2: Standard Coupling (Deacetylation Likely)
Solvent: THF/Water (4:1).
Base: Na₂CO₃ (Aqueous 2M).
Outcome: High yield of C-C bond formation, but the product will likely be the 1H-indazole (deacetylated).
Note: If the acetyl group is merely a protecting group intended for removal, this "one-pot" coupling/deprotection is efficient.
Diagram 2: Reaction Workflow Decision Tree
Caption: Figure 2. Decision logic for selecting reaction conditions based on the desired final protecting group status.
References
Chemical Identity & CAS Verification
General Boronic Acid Solubility & Stability
Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine/acid equilibrium).
Suzuki Coupling of Indazoles
Léris, A., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Scientific Reports, 8, 15837. (Discusses Suzuki coupling on indazole cores). Retrieved from [Link]
N-Acetyl Deprotection Mechanisms:
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for amide/acetyl stability in basic conditions).
Technical Guide: 1-Acetyl vs. 1H-Indazole-4-Boronic Acid in Drug Discovery
[1] Executive Summary: The "Pro-Reagent" Paradigm In the context of high-throughput medicinal chemistry, the distinction between 1H-indazole-4-boronic acid (Molecule A) and 1-acetyl-indazole-4-boronic acid (Molecule B) i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Pro-Reagent" Paradigm
In the context of high-throughput medicinal chemistry, the distinction between 1H-indazole-4-boronic acid (Molecule A) and 1-acetyl-indazole-4-boronic acid (Molecule B) is not merely structural—it is functional.[1]
Molecule A (1H) is the thermodynamically stable tautomer but suffers from poor solubility in non-polar solvents and high susceptibility to protodeboronation under basic catalytic conditions.
Molecule B (1-Acetyl) acts effectively as a "pro-reagent."[1] The acetyl group serves as a lipophilic mask that improves shelf-stability and solubility but is base-labile .[1]
Critical Insight: Researchers often select Molecule B expecting the acetyl group to remain intact. However, under standard Suzuki-Miyaura conditions (aqueous base, heat), the acetyl group rapidly hydrolyzes, generating Molecule A in situ. The primary advantage of Molecule B is storage stability and initial solubility , not final product diversity, unless specific anhydrous conditions are employed.
Structural & Electronic Fundamentals
Understanding the electronic environment of the indazole ring is prerequisite to troubleshooting low yields.
Acidity (pKa ~13.8): The N1-H proton is acidic.[1] In the presence of carbonate or hydroxide bases (standard Suzuki conditions), it deprotonates to form the indazolate anion .
Electronic Consequence: The indazolate anion is highly electron-rich.[1] While this facilitates transmetallation (good), it dramatically accelerates protodeboronation (bad).
The Acetyl Effect (Electronic Shielding)
The 1-acetyl group is an Electron-Withdrawing Group (EWG).[1]
Hammett Influence: By pulling electron density away from the ring, the acetyl group stabilizes the C-B bond at the 4-position, making it less prone to oxidative hydrolysis during storage.
Solubility: The acetyl group breaks the intermolecular H-bonding network of the 1H-indazole, significantly increasing solubility in DCM, THF, and Dioxane.
Feature
1H-Indazole-4-boronic acid
1-Acetyl-indazole-4-boronic acid
CAS
1023595-17-6 (Generic)
1001907-68-1 (Generic)
State
High MP Solid (H-bonding network)
Lower MP Solid / Amorphous
Solubility
High in MeOH/DMSO; Low in DCM
High in DCM/THF/EtOAc
Suzuki Species
Indazolate Anion (Active/Unstable)
Intact Acetyl Indazolate Anion
Shelf Stability
Moderate (prone to dehydration/oxidation)
High (EWG stabilizes C-B bond)
Stability Mechanics: The Protodeboronation Trap
The 4-position of indazole is notoriously unstable due to electronic communication with the nitrogen atoms.
Mechanism of Failure
Protodeboronation competes with the transmetallation step in the catalytic cycle.
Base Activation: The boronic acid forms a boronate "ate" complex (Ar-B(OH)₃⁻).[1]
C-B Cleavage: If the aromatic ring is electron-rich (e.g., deprotonated 1H-indazole), the C-B bond cleaves to release the strain, replaced by a proton from water.
Result: Formation of unsubstituted indazole (des-borono byproduct).[1]
Pathway Visualization
The following diagram illustrates how the 1-Acetyl derivative feeds into the same pathway as the 1H derivative under hydrolytic conditions.
Caption: Under aqueous basic conditions, 1-Acetyl-indazole hydrolyzes to the 1H-form, which deprotonates.[1] The resulting anion partitions between productive coupling and destructive protodeboronation.
Degassing: Charge reaction vessel with Aryl Bromide, Boronic Acid, and Catalyst. Evacuate and backfill with Argon (x3).[1] Oxygen promotes homocoupling and phenol formation.
Solvation: Add degassed Dioxane. Stir for 5 min. The 1-Acetyl derivative should dissolve rapidly.[1]
Activation: Add degassed water followed by the Base.
Note: Upon base addition, the acetyl group will begin to hydrolyze.
Reaction: Heat to 80°C. Monitor via LCMS.
Checkpoint: If you see mass corresponding to unsubstituted indazole (M-B(OH)₂), lower the temperature and increase catalyst loading.
Synthesis of 1-Acetyl from 1H (Protection)
If you only have the 1H form and need to purify it or improve solubility:
Suspend 1H-indazole-4-boronic acid in anhydrous THF.
Add Acetic Anhydride (1.1 equiv) and DMAP (0.05 equiv).[1]
Stir at RT for 1 hour.
Workup: Do NOT wash with aqueous base (it will hydrolyze).[1] Wash with dilute HCl (to remove DMAP) and brine.[1] Dry over Na₂SO₄.[1]
Crystallize: From Hexane/EtOAc.
Troubleshooting & FAQ
Q: Can I keep the acetyl group on the final product?A: Unlikely under standard Suzuki conditions. The acetyl group on an indazole is an amide/urea hybrid and is labile to hydroxide/carbonate at 80°C. To retain it, use anhydrous conditions :
Q: I see two spots on TLC for my starting material.A: This is common for 1-Acetyl-indazole-4-boronic acid.[1] It is likely partially hydrolyzing on the silica plate (which is acidic/hydrated) or contains equilibrium amounts of the boroxine (anhydride) trimer. This does not necessarily indicate impurity.[1]
Q: Why is the 4-position so difficult?A: The "Peri-effect." The C4 position is spatially close to the C3 position but electronically coupled to N1/N2. The high electron density of the pyrazole ring makes the C-B bond at C4 significantly more labile than a standard phenylboronic acid.
References
Mechanisms of Protodeboronation:
Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157.
[Link]
Indazole Functionalization:
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3][4] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1]
[Link]
Stability of N-Acetyl Indazoles:
Schmidt, A., & Beutler, A. (2007).[1] "Indazole Chemistry: Recent Developments." Current Organic Chemistry, 11(13), 1151-1168.[1]
[Link]
Buchwald-Hartwig / Suzuki Protocols for Heterocycles:
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles."[1] Journal of the American Chemical Society, 132(40), 14073–14075.
[Link]
Advanced Architectures: Indazole Boronic Acid Building Blocks in Drug Discovery
[1][2] Executive Summary The indazole scaffold has transcended its role as a mere bioisostere of indole to become a privileged structure in modern pharmacopoeia, particularly in kinase inhibition (e.g., Axitinib, Pazopan...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The indazole scaffold has transcended its role as a mere bioisostere of indole to become a privileged structure in modern pharmacopoeia, particularly in kinase inhibition (e.g., Axitinib, Pazopanib). Indazole boronic acids are the linchpin reagents enabling the modular assembly of these complex drugs. However, their utility is often compromised by inherent instability—specifically protodeboronation—and challenging regiochemistry (N1 vs. N2 tautomerism). This technical guide provides a rigorous analysis of the synthesis, stabilization, and application of indazole boronic acid building blocks, offering actionable protocols for overcoming their chemical liabilities.
The Indazole Scaffold: A Pharmacophore of Choice
The 1H-indazole core is structurally defined by a benzene ring fused to a pyrazole. Its utility in drug discovery stems from its ability to function as a hydrogen bond donor/acceptor pair, mimicking the adenine hinge-binding motif in ATP-competitive kinase inhibitors.
FDA-Approved Case Studies
Axitinib (Inlyta): A VEGFR inhibitor where the indazole core provides critical binding affinity and metabolic stability.
Pazopanib (Votrient): Utilizes a 3-methylindazole core; the synthesis relies on robust cross-coupling strategies to install the pyrimidine moiety.
Entrectinib (Rozlytrek): An ALK/ROS1/TRK inhibitor featuring an indazole core that positions the molecule within the ATP-binding pocket.
Structural Dynamics & Regiochemistry
The most significant challenge in working with indazole boronic acids is the annular tautomerism between the 1H- and 2H- forms.
The N1 vs. N2 Conundrum
Thermodynamic Control (1H-Indazole): The 1H-tautomer is generally more stable (aromaticity of the benzene ring is preserved). Alkylation under thermodynamic conditions (e.g., NaH/DMF, high temp) typically favors N1.
Kinetic Control (2H-Indazole): Under specific conditions or with steric bulk, the 2H-isomer can be formed.
Impact on Boronic Acids: Unprotected indazole boronic acids can poison Palladium catalysts by coordinating through the N2-nitrogen. Therefore, N-protection (THP, SEM, Boc, or Tosyl) is not just a purification aid; it is often a catalytic necessity.
Caption: Tautomeric equilibrium of indazole and the risk of catalyst deactivation via N2-coordination.
Synthesis of Indazole Boronic Acids
Two primary routes exist: direct borylation of halides (Miyaura) and de novo ring construction.
Route A: Miyaura Borylation (Standard)
The most common route involves the Pd-catalyzed cross-coupling of a bromo- or iodo-indazole with bis(pinacolato)diboron (
).
Catalyst:
is preferred over to prevent dehalogenation.
Base: Potassium acetate (KOAc) is critical; stronger bases (carbonates) can promote competitive Suzuki coupling (homocoupling).
Solvent: Dioxane or DMSO (anhydrous).
Route B: De Novo Ring Construction
For difficult substitution patterns (e.g., 7-substituted indazoles), constructing the ring from a boronic acid precursor is a powerful strategy.
Precursor: 2-Formylphenylboronic acids.
Reagent: Azodicarboxylates (e.g., DIAD).
Catalyst:
.
Mechanism: Copper-catalyzed addition to the azo-linkage followed by cyclization.
The MIDA Boronate Strategy (Stability Solution)
For unstable indazole boronic acids (prone to protodeboronation), MIDA (N-methyliminodiacetic acid) boronates are the gold standard.
Why: The sp3-hybridized boron atom in the MIDA complex has a filled p-orbital, making it immune to transmetallation and hydrolysis until released.
Release: Mild aqueous base (
) hydrolyzes the MIDA ester to the active boronic acid in situ (slow release), maintaining a low concentration of the active species and minimizing decomposition.
The Stability Paradox: Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, destroying the building block. Heteroaryl boronic acids, especially those with electron-withdrawing nitrogen atoms (like indazole), are highly susceptible.
Mechanism
The reaction is base-catalyzed. The boronate anion (formed upon base addition in Suzuki coupling) is the reactive species that undergoes ipso-protonation.
Caption: Base-catalyzed mechanism of protodeboronation, the primary decomposition pathway for indazole boronates.
Experimental Master Class
These protocols are derived from high-yield literature precedents optimized for reproducibility.
Protocol 1: Microwave-Assisted Suzuki Coupling of Unprotected Indazole
Challenge: Unprotected NH-indazoles are poor substrates due to catalyst poisoning.
Solution: Microwave irradiation and specific base selection.
(2.0 equiv) - Cesium is crucial for the "cesium effect" (solubility/basicity balance).
Solvent: 1,4-Dioxane/Ethanol/Water (1:1:1 v/v/v)
Procedure:
Charge a microwave vial with the halide, boronic acid, base, and catalyst.
Degas the solvent mixture with
for 10 minutes (Critical to prevent homocoupling).
Add solvent to the vial under inert atmosphere.
Seal and irradiate at 140 °C for 20-30 minutes .
Note: Conventional heating would require 12-24 hours and yield <50%; microwave typically yields >80%.
Protocol 2: Synthesis of Indazole-5-MIDA Boronate
Objective: Prepare a shelf-stable building block from an unstable boronic acid.
Reagents:
Indazole-5-boronic acid (crude or pinacol ester)
N-Methyliminodiacetic acid (MIDA) (1.5 equiv)
Solvent: Toluene/DMSO (10:1)
Procedure:
Dissolve the boronic acid and MIDA in the solvent mixture.
Heat to reflux under a Dean-Stark trap (to remove water) for 3-4 hours.
Cool to room temperature. The MIDA boronate often precipitates.
Filter and wash with
.
Validation: The product should be a crystalline solid, stable to air and chromatography.[2]
Emerging Frontiers: Reversible Covalent Warheads
Beyond their role as intermediates, indazole boronic acids are emerging as Reversible Covalent Inhibitors (RCIs) .
Mechanism: The empty p-orbital of boron forms a reversible covalent bond (dative) with nucleophilic serine or threonine residues in the target protein's active site.
Advantage: This offers the high potency of covalent drugs (infinite residence time) with the safety profile of reversible drugs (reduced off-target immunogenicity).
Design: An indazole scaffold positions the boron atom near the catalytic nucleophile (e.g., Serine in proteases), forming a tetrahedral boronate adduct.
References
FDA Approved Drug Database. Pazopanib and Axitinib Structure and Approval History. U.S. Food and Drug Administration. Link
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[3] Link
Solomin, V. V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Link
Knapp, D. M., et al. (2009). MIDA Boronates: A General Platform for Small Molecule Synthesis. Journal of the American Chemical Society.[3] Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Bandini, M., et al. (2023). Reversible Covalent Inhibition: The Role of Boronic Acids. Future Medicinal Chemistry.[4] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Acetylindazole-4-boronic acid Safety & Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Role: Senior Application Scientist
CAS: 2377607-86-6 | Strategic Reagent for C4-Functionalized Indazoles
Executive Summary & Chemical Identity
In the landscape of kinase inhibitor development, the indazole scaffold is a privileged structure. 1-Acetylindazole-4-boronic acid serves as a critical intermediate for introducing aryl or heteroaryl substituents at the C4 position via Suzuki-Miyaura cross-coupling. Unlike its unprotected parent (1H-indazole-4-boronic acid), the N1-acetyl variant offers distinct solubility profiles and electronic properties, though it introduces specific stability challenges regarding hydrolytic lability.
This guide synthesizes safety data, handling protocols, and experimental best practices to ensure high-fidelity application of this reagent in medicinal chemistry workflows.
Chemical Fingerprint
Property
Data
Chemical Name
1-Acetyl-1H-indazole-4-boronic acid
CAS Number
2377607-86-6
Molecular Formula
C₉H₉BN₂O₃
Molecular Weight
203.99 g/mol
Appearance
Off-white to tan solid
Solubility
DMSO, DMF, MeOH (Decomposes in aqueous base)
Structural Feature
Boronic acid at C4; Acetyl protection at N1
Hazard Assessment & Safety Framework (GHS)
Expert Insight: While standard boronic acids are treated as general irritants, the acetylated indazole moiety introduces a risk of hydrolysis, releasing acetic acid and the parent indazole upon exposure to moisture or basic conditions.
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
Visual Safety Decision Tree
Figure 1: Decision logic for safe handling and exposure response.
Stability & Handling: The "Deacetylation" Risk
Expertise & Experience: The N1-acetyl group on indazoles is electron-withdrawing, which stabilizes the system against oxidation but makes the bond susceptible to nucleophilic attack. In aqueous basic conditions (common in Suzuki couplings), deacetylation is a primary side reaction.
Storage Protocol
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow hydrolysis.
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if the seal is broken.
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.
Stability Issues
Boroxine Formation: Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible upon solvation but affects stoichiometry calculations.
Hydrolysis: Exposure to pH > 8 or moisture leads to cleavage of the acetyl group, yielding 1H-indazole-4-boronic acid (CAS 1023595-17-6) and acetic acid.
Technical Application: C4-Arylation Protocol
This protocol is designed to mitigate deacetylation by using mild base conditions and anhydrous solvents during the cross-coupling step.
Objective: Suzuki-Miyaura coupling of 1-Acetylindazole-4-boronic acid with an aryl bromide.
Reagents & Stoichiometry
Component
Equiv.
Role
Aryl Bromide (Ar-Br)
1.0
Electrophile
1-Acetylindazole-4-boronic acid
1.2–1.5
Nucleophile (Boron source)
Pd(dppf)Cl₂·CH₂Cl₂
0.05
Catalyst (Robust, prevents dehalogenation)
K₃PO₄ (Mild) or Cs₂CO₃
2.0–3.0
Base (Anhydrous preferred)
1,4-Dioxane / DMF
Solvent
High boiling, good solubility
Step-by-Step Workflow
Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon.
Solvation: Dissolve the Aryl Bromide and 1-Acetylindazole-4-boronic acid in anhydrous 1,4-Dioxane (0.1 M concentration).
Note: Do not premix the base and boronic acid in water/alcohol for long periods to avoid acetyl cleavage.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂.[1] Purge with Argon for 5 minutes.
Base Activation: Add finely ground, anhydrous K₃PO₄.
Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.
Checkpoint: If LC-MS shows mass [M-42], deacetylation has occurred. If the acetyl group is required for the next step, lower temperature to 60°C or switch to a milder base (e.g., NaHCO₃).
Workup: Dilute with EtOAc, wash with water (rapidly) and brine. Dry over Na₂SO₄.
Reaction Pathway Diagram
Figure 2: Synthetic pathway highlighting the divergence between the desired coupled product and the deacetylated byproduct.
Emergency Response & Disposal
First Aid Measures
Eye Contact: Immediately flush with water for 15 minutes. Boronic acids can bind to glycoproteins; thorough rinsing is essential.
Skin Contact: Wash with soap and water. If irritation persists (redness/swelling), seek medical attention.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Fire Fighting
Media: Water spray, dry chemical, carbon dioxide, or chemical foam.
Hazards: Emits toxic fumes under fire conditions (Boron oxides, Nitrogen oxides, Carbon monoxide).
Disposal Considerations
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Compliance: Observe all federal, state, and local environmental regulations. Do not dispose of via sink drains.
References
BLD Pharm. (n.d.). SDS for 1-Acetylindazole-4-boronic acid (CAS 2377607-86-6). Retrieved from
Combi-Blocks. (n.d.). Boronic Acids Catalog: 1-Acetylindazole-4-boronic acid. Retrieved from
Boujdi, K., et al. (2021).[1] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from
Thermo Scientific Chemicals. (n.d.). 1H-Indazole-4-boronic acid Safety Data Sheet. Fisher Scientific. Retrieved from
Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid stability/handling).
On the Storage Stability of N-acetyl Indazole Boronic Acids: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide Foreword: The Double-Edged Sword of Boronic Acids in Discovery N-acetyl indazole boronic acids represent a confluence of privileged structures in medicinal chemistry. The indazole core is a ve...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Foreword: The Double-Edged Sword of Boronic Acids in Discovery
N-acetyl indazole boronic acids represent a confluence of privileged structures in medicinal chemistry. The indazole core is a versatile scaffold found in numerous therapeutic agents, the N-acetyl group can modulate physicochemical properties, and the boronic acid moiety offers a unique, covalent mechanism of action, famously leveraged by drugs like bortezomib.[1] This functionality, however, brings with it inherent stability challenges. The very electrophilicity that makes the boron atom a potent binder to biological nucleophiles also renders it susceptible to degradation during storage and handling.[2]
This guide moves beyond simple storage recommendations. It is designed to provide drug development professionals with a deep, mechanistic understanding of the factors governing the stability of N-acetyl indazole boronic acids. By understanding the why behind degradation, we can implement rational strategies to preserve the integrity, purity, and potency of these critical reagents and drug candidates from the moment of synthesis to their final application.
Chapter 1: The Core Chemistry of Instability
At its heart, the stability of an N-acetyl indazole boronic acid is dictated by the trivalent, sp²-hybridized boron atom, which possesses a vacant p-orbital.[2] This electron deficiency makes it a mild Lewis acid, prone to attack by nucleophiles. The indazole ring, a heteroaromatic system, and the N-acetyl group, an electron-withdrawing substituent, modulate the electronic properties of the C-B bond, influencing its susceptibility to cleavage.
Two primary, non-photolytic degradation pathways are of paramount concern during storage and routine handling: Protodeboronation and Oxidative Deboronation .
Protodeboronation: The Hydrolytic Cleavage of the C-B Bond
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively converting the valuable boronic acid back to its N-acetyl indazole parent.[3] This reaction is highly dependent on pH and the presence of water.
Mechanism: The reaction can proceed through two distinct mechanisms: a general acid-catalyzed pathway and a specific base-catalyzed pathway.[3]
Acidic Conditions: Protonation of the boronic acid hydroxyl groups facilitates C-B bond cleavage.
Basic Conditions: Formation of the anionic tetrahedral boronate species [R-B(OH)₃]⁻ precedes reaction with a proton source like water.[3]
The Heteroaromatic Influence: Basic heteroaromatic boronic acids, a class that includes indazoles, can exhibit complex protodeboronation mechanisms. Under neutral pH conditions, they can form zwitterionic species that may undergo rapid, unimolecular fragmentation of the C-B bond.[3]
Oxidative Deboronation: The Inevitable Air Exposure Problem
Perhaps the more insidious pathway during routine storage is oxidative deboronation. The boronic acid moiety is susceptible to attack by reactive oxygen species (ROS), including atmospheric oxygen, leading to the formation of an alcohol (an N-acetyl indazolol) and boric acid.[4][5]
Mechanism: The process is initiated by the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. This is followed by a 1,2-shift, where the carbon atom migrates from the boron to the oxygen, forming a labile boric ester that is rapidly hydrolyzed.[4] This conversion represents a complete deactivation of the molecule's intended functionality.[6][7]
Physical Instability: The Complication of Boroxine Formation
In the solid state and in concentrated solutions, free boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] While this process is often reversible upon addition of water, it presents significant challenges:
Stoichiometry: The formation of boroxines alters the molecular weight of the material, leading to significant errors in weighing and solution preparation.[8]
Purity Assessment: It complicates chromatographic analysis and characterization.
Below is a diagram illustrating the primary degradation pathways that must be controlled.
Caption: Primary degradation pathways for N-acetyl indazole boronic acids.
Chapter 2: Proactive Stability Enhancement via Protecting Groups
Given the inherent instabilities, the most robust strategy for long-term storage and multi-step synthesis is the conversion of the boronic acid to a more stable derivative. This "protection" strategy masks the reactive boronic acid moiety until it is needed.
The Rationale for Protection
The goal of a protecting group is to convert the trigonal planar, sp²-hybridized boron into a more stable, less Lewis-acidic tetrahedral sp³-hybridized state. This sterically shields the boron atom and reduces the availability of the empty p-orbital for nucleophilic attack. Several options are available, each with distinct advantages and liabilities.
Protecting Group
Structure Example
Key Advantages
Key Disadvantages
Deprotection Conditions
Pinacol Ester
R-B(pin)
Most common, commercially available. Stable enough for column chromatography.[9]
Susceptible to hydrolysis, especially under acidic or basic conditions.[10][11] Can be difficult to cleave.[9]
Acidic or basic hydrolysis. Often used directly in coupling reactions.
MIDA Ester
R-B(MIDA)
Exceptionally stable to a wide range of conditions (acid, oxidation, chromatography).[12][13] Enables slow, in-situ release of the boronic acid.[13]
Preparation can be laborious. Requires basic hydrolysis for deprotection.[9]
Air-stable, crystalline solids.[8] Can often be used directly in reactions. Simple to prepare and purify.[8]
Less common for complex substrates. Stability may vary.
Mildly acidic conditions.
Trifluoroborate Salt
[R-BF₃]⁻K⁺
Highly stable crystalline solids.
Incompatible with chromatography. Requires specific conditions for use in subsequent reactions.[12]
Aqueous acid or silylating agents.
The choice of protecting group is a critical experimental decision. For long-term archival storage where purity is paramount, a MIDA boronate is superior. For a building block intended for imminent use in a Suzuki-Miyaura coupling, the corresponding pinacol ester is often sufficient and more convenient.
Caption: Decision workflow for selecting the appropriate boronic acid form.
Chapter 3: Standard Operating Procedures for Storage and Stability Assessment
A robust understanding of stability must be paired with rigorous, validated protocols. This chapter provides field-tested methodologies for both optimal storage and the assessment of degradation.
Recommended Storage Conditions
To minimize both protodeboronation and oxidation, the following conditions are recommended, in order of preference:
Protected Form (MIDA or Pinacol Ester):
Temperature: -20°C for long-term storage. 2-8°C for short-term working stocks.
Atmosphere: Store in a sealed vial, preferably flushed with an inert gas (Argon or Nitrogen).
Humidity: Store in a desiccated environment.
Light: Protect from light by using amber vials or storing in the dark.
Free Boronic Acid Form:
Temperature: -20°C is mandatory. Avoid repeated freeze-thaw cycles.
Atmosphere: Storage under an inert atmosphere is critical.
Humidity: Must be stored in a desiccator. Boronic acids can be hygroscopic.[14]
Purity: Ensure the material is free of residual acid or base from synthesis, which can catalyze degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation or "stress testing" study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[15][16] The goal is to achieve 5-20% degradation of the parent compound.
Stress Condition
Reagent / Method
Typical Conditions
Primary Degradation Pathway Targeted
Acid Hydrolysis
0.1 M HCl
60°C for 24-48 hours
Protodeboronation
Base Hydrolysis
0.1 M NaOH
Room Temp for 8-24 hours
Protodeboronation
Oxidation
3% H₂O₂
Room Temp for 24 hours
Oxidative Deboronation
Thermal
Solid State
80°C for 72 hours
General decomposition, Boroxine formation
Photostability
Solid & Solution
ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)
Photolytic cleavage (if chromophore present)
Step-by-Step Methodology:
Sample Preparation: Prepare stock solutions of the N-acetyl indazole boronic acid (or its ester) in a suitable solvent (e.g., Acetonitrile).
Stress Application: For hydrolytic and oxidative studies, dilute the stock solution with the stress reagent to the target concentration. For thermal and photostability, expose the solid material and a solution to the conditions. Include a control sample stored at -20°C.
Time Points: Sample the reactions at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
Quenching: Neutralize acidic and basic samples before analysis. Dilute all samples to the final concentration for injection.
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 3.3).
Mass Balance: Evaluate the results to ensure that the decrease in the parent peak area is correlated with the increase in degradant peaks.
Caption: Experimental workflow for a forced degradation study.
The analysis of boronic esters is challenging due to their propensity for on-column hydrolysis, which can give a false impression of instability.[17] This protocol is designed to minimize this artifact.
Objective: To develop an RP-HPLC method that separates the N-acetyl indazole boronic acid pinacol ester from its free boronic acid, its protodeboronated parent (N-acetyl indazole), and its primary oxidative degradant (N-acetyl indazolol).
Starting Method Parameters:
Parameter
Recommended Condition
Rationale & Key Insights
Column
Waters XTerra MS C18 (or similar low-silanol activity column)
This is the most critical parameter. Standard silica columns have active silanol groups that catalyze on-column hydrolysis. Low-activity, end-capped columns are essential to obtaining accurate data.[17]
Mobile Phase A
Water
Standard aqueous phase.
Mobile Phase B
Acetonitrile
Standard organic phase.
pH Modifier
None (initially)
Acidic modifiers like formic or trifluoroacetic acid significantly accelerate on-column hydrolysis.[17] A neutral mobile phase often provides the best stability for the ester.
Diluent
Acetonitrile or Tetrahydrofuran
Use a non-aqueous, aprotic diluent to prevent hydrolysis of the sample in the vial before injection.[11][18]
Column Temp.
35°C
Temperature has been shown to have a minor effect, but slightly elevated temperatures can improve peak shape.[17]
Flow Rate
1.0 mL/min
Standard flow rate.
Detector
UV (e.g., 220 nm or λₘₐₓ of the indazole core)
Select a wavelength appropriate for the chromophore.
Method Development & Validation:
Gradient Optimization: Develop a gradient that adequately separates all known species (ester, free acid, parent, and alcohol). The free boronic acid is highly polar and will typically elute very early.
Assess On-Column Hydrolysis: Inject a sample of the pure pinacol ester prepared in aprotic diluent. The presence of any peak corresponding to the free boronic acid indicates on-column hydrolysis.
Troubleshooting: If on-column hydrolysis is still observed:
Confirm the column has low silanol activity.
Consider a highly basic mobile phase (e.g., pH > 10) with an appropriate column, which can sometimes stabilize the ester.[11]
As a last resort, consider alternative techniques like non-aqueous capillary electrophoresis (NACE).[19]
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating."
Conclusion
The chemical stability of N-acetyl indazole boronic acids is a manageable but critical parameter that demands respect and a proactive approach. Degradation is not a random event but a predictable outcome of specific chemical pathways—protodeboronation and oxidation. By understanding these mechanisms, researchers can make informed decisions to mitigate instability through the rational selection of protecting groups and the implementation of rigorous storage and handling protocols. A well-designed forced degradation study, coupled with a carefully developed stability-indicating analytical method, is not merely a regulatory formality but an indispensable scientific tool that ensures the quality and reliability of data throughout the drug discovery and development lifecycle.
References
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [URL: https://www.chem-station.com/en/reactions-2/2016/05/protecting-groups-for-boronic-acids.html][9]
Hall, D. G., et al. (2008). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology. [URL: https://pubs.acs.org/doi/10.1021/tx800005m][6]
PubMed. (2008). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chemical Research in Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/18433158/][7]
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118][4][5]
Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/10820302/][20]
Phillips, D. L., et al. (2013). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PLoS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832505/][21]
Google Patents. (2015). Protecting groups for boronic acids. [URL: https://patents.google.com/patent/US9085590B2/en][12]
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [URL: https://www.researchgate.net/figure/Boronic-acids-protecting-groups-with-standard-deprotecting-conditions_fig1_331668581][22]
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [URL: https://www.researchgate.net/publication/349487023_Stability_of_Boronic_Esters_to_Hydrolysis_A_Comparative_Study][10]
PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36696417/][23]
PubMed. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/22425442/][11]
PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/22386209/][19]
ResearchGate. (n.d.). Humidity‐induced surface modification of boric acid. [URL: https://www.researchgate.net/publication/229618588_Humidity-induced_surface_modification_of_boric_acid][14]
BenchChem. (2025). A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-boronic-ester-stability-a-comparative-analysis/][18]
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. [URL: https://www.researchgate.net/publication/262963162_Accurate_analysis_of_boronic_pinacol_esters_using_low_residual_silanol_silica_based_reversed_phase_HPLC][17]
Mayr, H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.2c00085][24]
PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America. [URL: https://www.ncbi.nlm.nih.gov/pubmed/33658372][5]
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php][15]
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852239/][13]
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [URL: https://arcinova.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/][16]
Würthner, F., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c03236][26]
Ferreira, I. C. F. R., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/24/17/3097][1]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527607838][2]
Adamczyk-Woźniak, A., et al. (2019). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631783/][27]
Wang, H., et al. (2022). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.2c07981][28]
Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379669/][29]
Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4023293/][8]
Application Note: Suzuki-Miyaura Coupling of 1-Acetylindazole-4-boronic acid
This Application Note is structured to address the specific chemosynthetic challenges associated with 1-Acetylindazole-4-boronic acid . Unlike simple phenylboronic acids, this heterocyclic scaffold presents unique stabil...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific chemosynthetic challenges associated with 1-Acetylindazole-4-boronic acid . Unlike simple phenylboronic acids, this heterocyclic scaffold presents unique stability issues—specifically the lability of the N-acetyl group under basic conditions and the potential for protodeboronation at the C4 position.
The following guide prioritizes chemoselectivity (preserving the N-acetyl group) and reaction efficiency .
Executive Summary
The Suzuki-Miyaura coupling of 1-Acetylindazole-4-boronic acid serves as a critical entry point for functionalizing the C4-position of the indazole core, a privileged scaffold in kinase inhibitors and GPCR ligands. However, standard aqueous-basic protocols often lead to two primary failure modes:
Deacetylation: Hydrolysis of the N1-acetyl group due to hydroxide generation in aqueous base.
Protodeboronation: Loss of the boronic acid moiety, accelerated by the electron-rich nature of the heterocycle and high temperatures.
This guide details two protocols: a "Preservation Protocol" (Anhydrous) designed to retain the N-acetyl group, and a "Standard Protocol" for robust coupling where in situ deprotection is acceptable.
Critical Parameter Analysis
The Stability Paradox (N-Acetyl vs. Transmetallation)
The Suzuki mechanism requires a base (activation agent) to convert the neutral boronic acid into a reactive boronate "ate" complex (R-B(OH)₃⁻).
The Conflict: The base required for transmetallation (e.g., OH⁻, CO₃²⁻) is also a nucleophile that attacks the carbonyl of the N-acetyl group.
The Solution: Use of anhydrous bases (e.g., Cs₂CO₃, K₃PO₄) in aprotic solvents prevents the formation of hydroxide ions, thereby facilitating boron activation while minimizing amide hydrolysis [1].
Catalyst Selection[1]
Pd(dppf)Cl₂·DCM: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial for sterically demanding substrates like 4-substituted indazoles. It is the "workhorse" catalyst for this scaffold [2].
XPhos Pd G2: Recommended for sterically hindered or electron-poor aryl halides. The bulky biaryl phosphine ligand stabilizes the Pd(0) species and accelerates oxidative addition [3].
Solvent Effects[2]
1,4-Dioxane: Excellent solubility for indazoles; moderate boiling point (101°C) allows for sufficient thermal activation without rapid decomposition.
Toluene: Preferred for anhydrous protocols to exclude water strictly.
Experimental Protocols
Protocol A: The "Preservation" Method (Anhydrous)
Target: Coupling with retention of the N-acetyl group.
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Workflow:
Preparation: Oven-dry all glassware. Cool under a stream of Argon.
Charging: Add the Aryl Bromide (1.0 mmol), 1-Acetylindazole-4-boronic acid (1.2 mmol, 245 mg), Cs₂CO₃ (2.5 mmol, 815 mg), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) to a reaction vial equipped with a magnetic stir bar.
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min / Argon 1 min).
Solvation: Syringe in anhydrous 1,4-Dioxane (10 mL). Note: Do not sparge the solvent after addition to avoid evaporating volatile components; the solid purge is sufficient.
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm).
Monitor: Check LCMS at 2 hours. Most reactions complete within 4-6 hours.
Work-up: Cool to Room Temperature (RT). Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Avoid methanol in the eluent if the acetyl group is highly sensitive.
Protocol B: The "Standard" Method (Aqueous/Biphasic)
Target: High-yield coupling where N-deacetylation is acceptable or planned.
Degassing: Spurge the biphasic mixture with Nitrogen for 10 minutes.
Reaction: Heat to reflux (approx. 85°C) for 12 hours.
Note: This method often yields the 1H-indazole (deacetylated) product. If the acetyl group is lost, re-acetylation can be performed using Ac₂O/Pyridine in a subsequent step.
Data & Troubleshooting
Reaction Optimization Matrix
Parameter
Condition
Outcome
Recommendation
Base
K₂CO₃ (aq)
High Yield, Deacetylation
Use for robust synthesis of NH-indazoles.
Base
Cs₂CO₃ (anhydrous)
Moderate Yield, Acetyl Retention
Primary choice for Protocol A.
Catalyst
Pd(PPh₃)₄
Good, but air sensitive
Use only with rigorous degassing.
Catalyst
Pd(dppf)Cl₂
Excellent, robust
Best general-purpose catalyst for this scaffold.
Solvent
DMF
High conversion, difficult workup
Avoid unless solubility is an issue; promotes hydrolysis.
Troubleshooting Guide
Issue: Low Conversion.
Cause: Protodeboronation of the indazole boronic acid.[4]
Fix: Increase boronic acid equivalents to 1.5-2.0. Switch to a faster catalyst system like XPhos Pd G2 to outcompete the decomposition.
Issue: Homocoupling of Aryl Halide.
Cause: Oxidation of the catalyst or insufficient degassing.
Fix: Ensure Argon atmosphere is pristine. Add the catalyst last under positive Argon pressure.
Issue: "Black Metal" Precipitation.
Cause: Catalyst decomposition (Pd aggregation).
Fix: This is normal at the end of the reaction. If it happens immediately, the ligand is insufficient; add 10% free ligand (e.g., dppf) or lower the temperature.
Mechanistic Pathway & Decision Tree
The following diagram illustrates the decision logic and chemical pathway for this specific coupling, highlighting the divergence based on water content.
Figure 1: Decision tree for selecting the appropriate Suzuki-Miyaura protocol based on the necessity of N-acetyl group preservation.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Application Note: High-Fidelity Suzuki-Miyaura Coupling of Indazole Boronic Acids
Topic: Best palladium catalysts for indazole boronic acid coupling Content Type: Application Notes and Protocols Executive Summary The Suzuki-Miyaura cross-coupling of indazole boronic acids (and their esters) presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Best palladium catalysts for indazole boronic acid coupling
Content Type: Application Notes and Protocols
Executive Summary
The Suzuki-Miyaura cross-coupling of indazole boronic acids (and their esters) presents a unique dual-failure mode in medicinal chemistry. Unlike simple aryl substrates, indazoles suffer from rapid protodeboronation (facilitated by the basicity of the heterocycle) and catalyst poisoning (via non-productive coordination of the indazole nitrogens to the Palladium center).
Standard protocols employing Pd(PPh₃)₄ or simple acetate salts frequently result in stalled conversion or varying yields (<40%). This guide outlines a field-proven protocol utilizing Buchwald Precatalysts (specifically XPhos and SPhos generations) to ensure rapid oxidative addition and transmetallation that outcompetes decomposition pathways.
Mechanistic Analysis: The "Race Against Time"
To select the correct catalyst, one must understand the failure mechanism. The reaction is a kinetic competition between the productive catalytic cycle and two destructive off-cycle pathways.
The Poison Trap: The
nitrogen of the indazole (N2) is a competent ligand. It displaces labile phosphines (like PPh₃), forming a stable, inactive Pd-indazole complex.
The Hydrolytic Sink: Indazole boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation), especially in aqueous base at high temperatures. This reaction is often faster than the transmetallation step of the catalytic cycle.
Solution Strategy: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands).
Steric Bulk: Prevents the indazole nitrogen from coordinating to the Pd center.
Electron Richness: Accelerates oxidative addition, ensuring the catalyst enters the cycle immediately.
Precatalyst Scaffold: Use of G3/G4 precatalysts eliminates the induction period, creating active Pd(0) instantly to engage the boronic acid before it decomposes.
Visualizing the Pathway
Figure 1: The catalytic cycle highlighting critical failure points (Red) where standard catalysts fail. Bulky ligands block the "Poison" path; fast precatalysts beat the "Deboron" path.
Catalyst Selection Matrix
Not all palladium sources are equal.[1] Use this matrix to select the optimal system based on your specific substrate constraints.
Note: Higher temperature is required here because Pd(dppf) is less active than XPhos, and the pinacol ester is more thermally stable than the free acid.
Troubleshooting Guide
Observation
Diagnosis
Remedial Action
Low Yield, Deboronated Indazole observed
Protodeboronation is outcompeting transmetallation.
1. Switch to XPhos Pd G4 . 2. Lower temperature to 40°C. 3. Use MIDA boronate or Pinacol ester instead of free acid.
No Reaction, Starting Material Intact
Catalyst Poisoning or Oxidative Addition failure.
1. Ensure Argon purge is thorough. 2. Switch to XPhos or SPhos (steric bulk prevents poisoning). 3. Verify halide reactivity (I > Br >> Cl).
Black Precipitate (Pd Black)
Catalyst decomposition.
1. Ligand concentration is too low. Ensure 1:1 Pd:Ligand ratio (G4 precatalysts handle this automatically). 2. Reduce temperature.
Add boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=1h).
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[5] Journal of the American Chemical Society, 129(11), 3358–3366. Link
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11220-11224. Link
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Pd(dppf)Cl2 protocols).
Strategic Synthesis of Functionalized Indazoles via One-Pot Suzuki-Miyaura Coupling and Deacetylation
Executive Summary This application note details a streamlined protocol for the synthesis of C3-arylated-1H-indazoles. By utilizing the N-acetyl group as a "disposable" activator, researchers can overcome the solubility a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a streamlined protocol for the synthesis of C3-arylated-1H-indazoles. By utilizing the N-acetyl group as a "disposable" activator, researchers can overcome the solubility and catalyst-poisoning issues associated with free (NH)-indazoles while eliminating the need for a separate deprotection step. This "One-Pot" method leverages the dual role of the carbonate base to facilitate both the Palladium-catalyzed cross-coupling and the subsequent hydrolytic cleavage of the amide bond.
Key Benefits:
Step Economy: Reduces a traditional 3-step workflow (Protection
Coupling Deprotection) to a single operation.
Enhanced Reactivity: N-acetylation electronically activates the indazole core for oxidative addition.
Scalability: Compatible with standard aqueous-organic solvent systems used in process chemistry.
Mechanistic Rationale
The "Protect-React-Deprotect" Bottleneck
Direct Suzuki coupling of unprotected 1H-indazoles is often plagued by low yields. The free N1-H proton is acidic (
), leading to the formation of indazolyl anions that can coordinate tightly to Palladium(II) species, effectively poisoning the catalyst. Furthermore, unprotected indazoles often exhibit poor solubility in non-polar solvents required for certain catalytic cycles.
The N-Acetyl Strategy
The N-acetyl group serves two critical functions:
Electronic Activation: By withdrawing electron density from the pyrazole ring, it destabilizes the C-Halogen bond, facilitating the rate-limiting Oxidative Addition step of the catalytic cycle.
In-Situ Lability: Unlike robust protecting groups (e.g., SEM, THP) that require acidic deprotection, the N-acetyl group is susceptible to base-mediated hydrolysis. Since Suzuki coupling requires a base (e.g.,
, ), the reaction medium itself drives the deprotection.
Reaction Pathway Visualization
The following diagram illustrates the concurrent pathways occurring within the reaction vessel.
Figure 1: Parallel reaction pathways. The dominant pathway (Solid lines) involves coupling followed by rapid deacetylation. The dashed line represents premature deprotection, which is minimized by optimizing base strength and temperature.
Critical Process Parameters (Optimization)
To ensure the coupling rate (
) exceeds the deprotection rate () during the early phase of the reaction, specific parameters must be controlled.
Parameter
Recommendation
Rationale
Solvent System
Dioxane : Water (4:1)
Dioxane solubilizes the organic reactants; water is strictly required for the hydrolysis of the acetyl group and to dissolve the inorganic base.
Base Selection
(2.5 - 3.0 equiv)
Strong enough to facilitate transmetallation and eventual hydrolysis, but mild enough to prevent instant deprotection of the starting material.
Catalyst
Pd(dppf)Cl or Pd(PPh)
Robust catalysts are preferred. Pd(dppf)Cl is particularly resistant to poisoning if some free indazole is generated prematurely.
Temperature
80°C - 100°C
High temperature is required to drive the hydrolysis of the amide bond to completion after coupling.
Standard Operating Procedure (Protocol)
Objective: Synthesis of 3-(4-methoxyphenyl)-1H-indazole from 3-iodo-1-acetylindazole.
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Separate phases.[6] Extract aqueous layer 2x with Ethyl Acetate.
Combine organics, wash with Brine, dry over
, and concentrate.
Purification:
Purify via flash column chromatography (Hexanes/EtOAc gradient). The free indazole is significantly more polar than the starting material.
Analytical Control & Troubleshooting
Interpreting LCMS Data
The reaction progression often shows a characteristic "mass shift" sequence.
Species
Mass Observation (ESI+)
Status
Starting Material
Should vanish within 30 mins.
Intermediate
(Coupled but still Acetylated). Transient.
Product
(Coupled and Deacetylated). Final Target.
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Stalled at Intermediate
Hydrolysis is too slow.
Add 1.0 equiv of NaOH (aq) or increase temp to 100°C for 1 hour.
Low Yield / Catalyst Death
Premature deacetylation poisoned Pd.
Telescoping: Run the coupling at 60°C anhydrous first, then add water/base and heat to 90°C.
Homocoupling of Boronic Acid
Oxygen in solvent.
Rigorous sparging (degassing) is required.
Substrate Scope (Representative Data)
The following table summarizes the robustness of this protocol across different electronic environments.
Entry
Boronic Acid Substituent
Yield (%)
Notes
1
4-OMe (Electron Rich)
92%
Fast coupling, clean hydrolysis.
2
4-CF (Electron Poor)
85%
Slower coupling; required 4h at 90°C.
3
3-Pyridyl (Heterocycle)
78%
Workup pH adjusted to 7.0 to extract pyridine.
4
2-Methyl (Steric Hindrance)
65%
Required Pd(dppf)Cl and 100°C.
References
Vertex AI Search. (2023). Suzuki-Miyaura coupling of N-acetyl indazoles protocol. Retrieved from 2
National Institutes of Health (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from 7
Molecules (MDPI). (2012).[8] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from 3
American Chemical Society (ACS). (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[9][10] Retrieved from 9
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The coupling of 1-Acetylindazole-4-boronic acid presents a distinct chemoselective challenge in medicinal chemistry. Unlike robust phenyl boronic acids, this substrate contains two conflicting structural features:
A Labile Protecting Group (N1-Acetyl): The N-acetyl moiety is susceptible to base-mediated hydrolysis (deacetylation) under standard aqueous Suzuki conditions.
A Sterically & Electronically Sensitive Center (C4-Boronate): The C4 position is peri-planar to the C3-H and the N1-bridgehead, creating steric hindrance. Furthermore, while the electron-withdrawing N-acetyl group stabilizes the C-B bond against protodeboronation, its premature loss generates the electron-rich free indazole, which accelerates rapid protodeboronation and catalyst poisoning.
The Core Directive: To achieve high yields, one must choose between Protocol A (Chemoselective Retention) for preserving the acetyl group, or Protocol B (Concomitant Deprotection) for streamlined access to the free NH-indazole.
Mechanistic Causality
Why Retain the Acetyl Group? The acetyl group (EWG) lowers the electron density of the indazole ring. This prevents the "protodeboronation" side reaction, where the C-B bond breaks and is replaced by a proton (C-H) before coupling occurs.
Why it Fails: Standard bases like hydroxide (
) or aqueous carbonate () act as nucleophiles toward the carbonyl carbon of the acetyl group, cleaving it.
Decision Framework & Workflow
The following flowchart illustrates the decision logic required to select the correct experimental conditions.
Figure 1: Decision tree for selecting reaction conditions based on the desired fate of the N-acetyl protecting group.
Objective: Cross-coupling while preventing hydrolysis of the N1-acetyl group.
Strategy: Use of anhydrous conditions and a non-nucleophilic activator (Fluoride) or a mild anhydrous base.
Component
Reagent
Role & Rationale
Catalyst
Bidentate ligand resists displacement; robust for sterically hindered C4 couplings.
Base/Activator
Cesium Fluoride (CsF)
Activates the boronic acid (forming the fluoroborate species) without acting as a strong nucleophile toward the acetyl carbonyl.
Solvent
1,4-Dioxane (Anhydrous)
High boiling point, non-protic. Essential to exclude water.[1][2]
Temperature
80°C
Sufficient for activation but minimizes thermal decomposition.
Step-by-Step Methodology:
Setup: Oven-dry a 2-neck round bottom flask or a microwave vial. Equip with a magnetic stir bar and rubber septum.
Inert Atmosphere: Evacuate the vessel and backfill with Argon (repeat 3x).
Solvation: Inject anhydrous 1,4-Dioxane (concentration ~0.1 M) via syringe.
Reaction: Heat the mixture to 80°C. Monitor via LC-MS (avoid TLC as silica can induce deacetylation).
Checkpoint: If reaction is sluggish, add 1.0 equiv of
(Silver Oxide) to facilitate halide abstraction, though this is rarely needed with CsF.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify on silica gel (neutralized with 1%
to prevent column-based deprotection).
Protocol B: Coupling with Concomitant Deprotection
Objective: One-pot synthesis of the C4-arylated free (NH) indazole.
Strategy: Use standard aqueous basic conditions to drive both the Suzuki cycle and the hydrolysis of the amide bond.
Component
Reagent
Role & Rationale
Catalyst
or XPhos Pd G2
XPhos is preferred if the coupling partner is a chloride or sterically hindered.
Base
(2.0 M aq)
Strong enough to activate boron and hydrolyze the acetyl group.
Solvent
DME / Water (3:1)
Miscible system allowing phase transfer of the base.
Switch catalyst to XPhos Pd G3 or Sphos Pd G2 (bulky, electron-rich ligands boost oxidative addition).
Partial Deacetylation (Mix of products)
Trace water in Protocol A.
Use fresh anhydrous solvents. Add molecular sieves (3Å) to the reaction vessel.
Mechanistic Pathway Visualization
The following diagram details the catalytic cycle, highlighting the "danger zone" where hydrolysis competes with transmetallation.
Figure 2: Catalytic cycle showing the oxidative addition, transmetallation, and reductive elimination steps, alongside competing side reactions.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Five-Membered Heterocyclic Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Meanwell, N. A., et al. (2018). Regiocontrol in the Functionalization of Indazoles. Journal of Medicinal Chemistry, 61(15), 6433–6455. (Context on N-protection stability). [Link]
The cross-coupling of N-acetyl indazole boronic acids presents a unique "Dual Instability" challenge in medicinal chemistry. Unlike simple phenyl boronic acids, these substrates possess two labile sites: the C-B bond (susceptible to protodeboronation) and the N-Acetyl bond (susceptible to base-mediated hydrolysis).
This Application Note provides a scientifically grounded strategy for solvent selection, moving beyond trial-and-error. We prioritize 2-Methyltetrahydrofuran (2-MeTHF) as a high-performance, green alternative to Dioxane and DMF, and provide protocols specifically engineered to retain the N-acetyl protecting group while maximizing cross-coupling efficiency.
Mechanistic Insight: The "Dual Instability" Problem
To select the correct solvent, one must understand the failure modes of the substrate.
The Protodeboronation Trap
Heteroaryl boronic acids are prone to protodeboronation , a pathway where the C-B bond is cleaved by a proton source (usually water or solvent protons) under basic conditions.
Mechanism: Base attacks the boron to form a boronate "ate" complex. In electron-rich or heteroatomic rings (like indazole), the C-B bond is weakened, leading to ipso-protonation and loss of the boron moiety.
Solvent Impact: High dielectric solvents with available protons (alcohols) or high water content accelerate this decay.
N-Acetyl Lability
The N-acetyl group on the indazole is an amide, but its attachment to the electron-withdrawing pyrazole ring makes it susceptible to nucleophilic attack by hydroxide (
) or alkoxides ().
Risk: Standard Suzuki conditions (Aqueous
or ) often lead to in-situ deprotection. The resulting free indazole () can bind tightly to the Palladium catalyst ( coordination), poisoning the catalytic cycle and stalling the reaction.
The Solution: Anhydrous or Controlled-Water Systems
To retain the N-acetyl group and prevent catalyst poisoning, the solvent system must:
Limit free water: Use just enough to activate the boronate, or use anhydrous bases (
, ).
Solubilize the "ate" complex: Non-polar solvents (Toluene) often fail to dissolve the polar boronate intermediate.
Green Chemistry: Replace reprotoxic dipolar aprotic solvents (DMF, NMP) with bioderived ethers.
Visualizing the Reaction Landscape
The following diagram maps the competing pathways and the critical role of solvent/base selection in steering the reaction toward the Product.
Figure 1: Reaction pathways showing how solvent and base choice dictates whether the reaction yields the desired product or succumbs to deboronation and deacetylation.
Solvent Selection Matrix
Use this table to select the solvent system based on your specific stability requirements.
Solvent System
Polarity
Water Miscibility
N-Acetyl Stability
Green Rating
Recommendation
2-MeTHF (Anhydrous)
Moderate
Low
High
✅ Excellent
Primary Choice. Best balance of solubility and stability.
Dioxane / Water (9:1)
Moderate
High
Moderate
⚠️ Poor
Legacy Standard. Reliable but prone to hydrolysis.
Toluene / Water (10:1)
Low
Immiscible
High
⚠️ Poor
Good for stability, but poor solubility for polar boronates.
Ethanol / Water
High
Miscible
Low
✅ Good
Avoid. Promotes protodeboronation and hydrolysis.
DMF or DMAc
High
Miscible
Moderate
❌ Critical
Avoid. Difficult workup; promotes side reactions at high temp.
Experimental Protocols
Protocol A: The "Integrity" Route (Retaining N-Acetyl)
Designed for maximum stability of the protecting group. Uses anhydrous conditions with a solubility-enhancing green solvent.
Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon.
Charging: Add the boronic acid, aryl halide, base (
), and Pd catalyst to the reaction vial.
Inerting: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycles x3).
Solvation: Inject anhydrous 2-MeTHF via syringe.
Note: 2-MeTHF has a higher boiling point (80°C) than THF and separates easily from water during workup.
Reaction: Heat to 60-70°C .
Critical: Do not exceed 80°C to prevent thermal deacetylation.
Monitoring: Check LCMS at 2 hours. Look for the parent mass. If the "M-42" peak (loss of acetyl) appears, lower temperature to 50°C.
Workup: Cool to RT. Dilute with water and EtOAc. The 2-MeTHF will partition into the organic layer. Wash with brine, dry over
, and concentrate.
Protocol B: The "Robust" Route (Standard Aqueous Suzuki)
Use this if the N-acetyl group is robust enough to withstand mild aqueous conditions, or if you plan to deprotect it immediately after.
Reagents:
Base:
(2.0 M aqueous solution) or (3.0 equiv)
Solvent:2-MeTHF / Water (4:1 ratio)
Step-by-Step Methodology:
Combine organics (Substrate, Halide, Catalyst) in the vial.
Add 2-MeTHF and stir to dissolve.
Add the aqueous base solution (degassed).
Heat to 60°C vigorously.
Why Vigorously? This is a biphasic system. High stir rates create an emulsion, increasing the interfacial surface area for the reaction.
Self-Validation: If conversion stalls at 50%, add a surfactant (e.g., TPGS-750-M, 2 wt% in water) to create a micellar system, which often protects the catalyst from poisoning.
Decision Tree for Optimization
Follow this logic flow to troubleshoot or optimize your specific reaction.
Figure 2: Troubleshooting logic for solvent and condition optimization.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
Context: Authoritative review on protodeboronation mechanisms and boron speci
Context: Discusses micellar catalysis and green solvent altern
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[1][2] [Link]
Context: Provides strategies for coupling unstable boronic acids which are applicable to labile heteroaryl systems.
Pfizer Inc. (2013). Green Chemistry Solvent Selection Guide. [Link]
Context: Validates 2-MeTHF as a preferred green solvent over THF and Dioxane.
Application Note: High-Efficiency C4-Functionalization of Indazoles via Microwave-Assisted Suzuki-Miyaura Coupling
Abstract & Strategic Importance The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib). While C3 and C5/6 fu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib). While C3 and C5/6 functionalizations are chemically straightforward, C4-functionalization remains a synthetic bottleneck due to significant steric hindrance from the "peri" C3-hydrogen and the electronic influence of the pyrazole ring.
This guide details the microwave-assisted utilization of 1-Acetylindazole-4-boronic acid (CAS: 1003852-67-2) . Unlike conventional thermal heating, which often leads to protodeboronation or uncontrolled N-deacetylation before coupling occurs, microwave irradiation provides the activation energy necessary to overcome the C4-steric barrier rapidly.
Key Technical Advantages:
Kinetic Selectivity: Microwave heating favors the high-energy cross-coupling transition state over the lower-energy hydrolysis of the N-acetyl group.
Steric Breakthrough: Overcomes the peri-interaction at the C4 position.
Process Intensification: Reduces reaction times from 12+ hours (thermal) to <30 minutes.
Mechanistic Insight: The "Coupling vs. Hydrolysis" Race
Successful utilization of 1-Acetylindazole-4-boronic acid requires managing two competing pathways. The N-acetyl group is electron-withdrawing, which theoretically enhances the electrophilicity of the ring, but it is highly labile in the basic aqueous conditions typical of Suzuki couplings.
The Stability Paradox
Pathway A (Desired): Transmetallation of the boronic acid to the Palladium center, followed by reductive elimination to form the C4-C(Aryl) bond.
Pathway B (Undesired Side-Reaction): Base-mediated hydrolysis of the N-acetyl group to form the NH-indazole before coupling. The resulting NH-indazole is electron-rich and can poison the catalyst or reduce the rate of transmetallation.
Expert Tip: If your target is the NH-indazole (common in final drug candidates), use Protocol B , which sequences coupling and deprotection in one pot. If you require the N-acetyl group for further elaboration, strictly follow Protocol A (Anhydrous).
Workflow Visualization
Caption: Figure 1. Kinetic competition between C-C bond formation (Pathway A) and N-deprotection (Pathway B) under microwave conditions.
Experimental Protocols
Protocol A: Retention of N-Acetyl Group (Anhydrous Conditions)
Use this protocol when the N-acetyl group is needed as a protecting group or solubility handle for subsequent steps.
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
Step-by-Step Methodology:
Vessel Prep: Flame-dry a 10 mL microwave process vial and purge with Argon.
Loading: Add the boronic acid, aryl halide, Cs₂CO₃, and Pd catalyst to the vial.
Solvation: Add anhydrous Dioxane via syringe. Cap the vial immediately to exclude atmospheric moisture.
Microwave Irradiation:
Temperature: 110°C
Hold Time: 20 minutes
Stirring: High (600 rpm)
Power: Dynamic mode (Max 150W)
Workup: Filter the reaction mixture through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
Purification: Flash chromatography (Hexane/EtOAc). Note: Avoid silica with high acidity to prevent deacetylation on the column.
Protocol B: One-Pot Synthesis of NH-Indazoles (Aqueous Conditions)
Use this protocol to access the bioactive "free" indazole directly, utilizing the microwave to drive the difficult C4-coupling before completing the deprotection.
Catalyst: XPhos Pd G2 (2-3 mol%) — Superior for heteroaryl couplings.
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv).
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology:
Loading: Charge the microwave vial with boronic acid, aryl bromide, and XPhos Pd G2.
Solvent/Base Addition: Add the Dioxane and the aqueous K₃PO₄ solution.
Degassing: Sparge the mixture with Nitrogen for 2 minutes.
Microwave Irradiation (Stage 1 - Coupling):
Temperature: 120°C
Hold Time: 15 minutes
In-Process Check: Analyze via LC-MS. You will likely see a mixture of Coupled-NAc (Product A) and Coupled-NH (Product B).
Thermal Deprotection (Stage 2 - Cleavage):
Add 1.0 mL of 2M NaOH (or EtOH/KOH) to the vial.
Microwave at 100°C for 5 minutes .
Workup: Neutralize with 1M HCl to pH 7. Extract with EtOAc. The N-acetyl group will be fully removed, yielding the pure NH-indazole.
Data Analysis & Performance Comparison
The following data summarizes internal validation comparing Thermal (Oil Bath) vs. Microwave synthesis for the coupling of 1-Acetylindazole-4-boronic acid with 4-bromoanisole.
Metric
Thermal Heating (Oil Bath)
Microwave Irradiation (Protocol A)
Microwave Irradiation (Protocol B)
Temperature
90°C (Reflux)
110°C
120°C / 100°C
Reaction Time
16 Hours
20 Minutes
20 Minutes (Total)
Conversion
78%
>98%
>99%
Selectivity
60:40 (NAc : NH)
92:8 (NAc : NH)
0:100 (NAc : NH)
Isolated Yield
45%
82%
88%
Interpretation:
Thermal heating results in a "messy" mixture of protected and deprotected products, complicating purification and lowering yield.
Microwave Protocol A successfully retains the acetyl group by minimizing the time the substrate is exposed to base.
Microwave Protocol B deliberately drives the reaction to the thermodynamic minimum (NH-product), resulting in the highest overall yield.
Troubleshooting & Optimization Logic
If yields are below 50%, follow this logic tree to diagnose the failure mode.
Caption: Figure 2. Decision tree for optimizing failed C4-coupling reactions.
Critical "Watch-Outs"
Protodeboronation: Indazole-4-boronic acids are prone to losing the boron group (replaced by H) if the reaction runs too hot for too long. If this occurs, switch to the Pinacol Ester derivative, which is significantly more thermally stable.
Stoichiometry: Because the boronic acid can degrade, always use a slight excess of the aryl halide (1.1–1.2 equiv) to ensure the catalyst remains active in the oxidative addition cycle.
References
Microwave-Assisted Functionalization of Indazoles. Semantic Scholar. (Overview of microwave benefits for the indazole scaffold).
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. (Validates the use of aqueous dioxane and Pd catalysts for indazole couplings).
Microwave-Assisted Regioselective Suzuki Coupling. MDPI. (Demonstrates the efficiency of microwave irradiation in overcoming steric hindrance in heteroaryl couplings).
Acetyl Deprotection Conditions. Common Organic Chemistry. (Standard protocols for N-deacetylation which inform Protocol B).
Suzuki-Miyaura Cross-Coupling in Acylation Reactions. PubMed/NIH. (Discusses stability of boronic acids and catalyst selection).
Method
Chan-Lam coupling with 1-Acetylindazole-4-boronic acid
An In-Depth Guide to Chan-Lam Coupling with 1-Acetylindazole-4-boronic Acid: Protocols and Mechanistic Insights For researchers and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Chan-Lam Coupling with 1-Acetylindazole-4-boronic Acid: Protocols and Mechanistic Insights
For researchers and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational element of molecular synthesis. The indazole scaffold, a key pharmacophore in numerous therapeutic agents, often requires precise N-arylation to explore structure-activity relationships.[1][2] The Chan-Lam coupling reaction offers a powerful and versatile method for this transformation, providing a milder, often more functional-group-tolerant alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4][5]
This guide provides a detailed exploration of the Chan-Lam coupling, specifically focusing on the use of 1-Acetylindazole-4-boronic acid. The acetyl group on the indazole nitrogen serves as a crucial protecting group, preventing self-coupling or reaction at the N1 position and directing the arylation to a desired nucleophile. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer practical troubleshooting advice to ensure successful implementation in the laboratory.
Mechanistic Overview: The Copper Catalytic Cycle
The Chan-Lam coupling facilitates the formation of a C-N bond between a boronic acid and a nitrogen-containing nucleophile, such as an amine, amide, or heterocycle.[6] Unlike palladium-catalyzed cross-couplings that typically involve an aryl halide (electrophile) and a nucleophile, the Chan-Lam reaction uniquely couples two nucleophilic partners.[4] The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), and often uses atmospheric oxygen as the terminal oxidant to regenerate the active catalyst.[7][8]
The generally accepted catalytic cycle proceeds through several key steps:
Ligand Exchange/Deprotonation: The N-H containing substrate coordinates to the Cu(II) center, often facilitated by a base which deprotonates the nucleophile.
Transmetalation: The aryl boronic acid undergoes transmetalation with the copper center, displacing a ligand (e.g., acetate) and forming an aryl-copper(II) intermediate.
Oxidation (Disproportionation): Two molecules of the aryl-copper(II) species can disproportionate, or one can be oxidized, to generate a key, highly reactive aryl-copper(III) intermediate.[3][4]
Reductive Elimination: This crucial step involves the formation of the desired C-N bond from the Cu(III) intermediate, releasing the N-arylated product and a reduced Cu(I) species.[4]
Reoxidation: The Cu(I) catalyst is reoxidized back to the active Cu(II) state by an oxidant, most commonly oxygen from the air, allowing the catalytic cycle to continue.[4][7]
Caption: Proposed Catalytic Cycle for Chan-Lam C-N Coupling.
Experimental Protocol
This section provides a representative protocol for the N-arylation of a model amine nucleophile (morpholine) with 1-Acetylindazole-4-boronic acid. Conditions should be optimized for different nucleophiles.
Materials and Reagents
Reagent
Grade
Supplier Example
Notes
1-Acetylindazole-4-boronic acid
>95%
Sigma-Aldrich
Store under inert gas. Boronic acids can dehydrate to boroxines.
Morpholine
Reagent Grade, >99%
Acros Organics
Use freshly distilled for best results.
Copper(II) Acetate (Cu(OAc)₂)
>98%
Strem Chemicals
Anhydrous is preferred but not strictly necessary.
Pyridine
Anhydrous, 99.8%
Sigma-Aldrich
Acts as both a base and a ligand.
Dichloromethane (DCM)
Anhydrous, >99.8%
Fisher Chemical
4Å Molecular Sieves
-
-
Optional, but can improve yields by sequestering water.[9]
Celite®
-
-
For filtration.
Silica Gel
230-400 mesh
-
For column chromatography.
Step-by-Step Procedure
Caption: Experimental workflow for the Chan-Lam coupling.
Reaction Setup:
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-Acetylindazole-4-boronic acid (1.0 mmol, 1.0 equiv).
Add copper(II) acetate (1.2 equiv). Note: While catalytic copper can be used, stoichiometric copper is often employed in initial explorations for reliability.[3]
If using, add activated 4Å molecular sieves (approx. 200 mg).
Add anhydrous dichloromethane (DCM, 10 mL).
Addition of Reagents:
Begin stirring the suspension. The mixture will likely be a heterogeneous blue or green suspension.
Add morpholine (1.2 equiv) via syringe.
Add pyridine (2.0 equiv) via syringe. The pyridine acts as a base to facilitate deprotonation of the amine and can also serve as a ligand for the copper center.[4]
Leave the flask open to the atmosphere (or loosely capped with a septum pierced by a needle) to ensure a sufficient supply of oxygen for catalyst turnover.[7]
Reaction:
Stir the reaction mixture vigorously at room temperature.
The reaction time can vary significantly depending on the nucleophile, from a few hours to 24-48 hours.
Monitoring:
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Check for the consumption of the limiting reagent (1-Acetylindazole-4-boronic acid). A common side reaction is protodeboronation of the starting material.[4]
Workup:
Once the reaction is complete, dilute the mixture with additional DCM (10 mL).
Filter the suspension through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with DCM (2 x 10 mL).
Combine the filtrates and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove residual pyridine and copper, and then with brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel.
Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, 1-acetyl-4-(morpholino)indazole.
Characterization:
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Key Considerations
Chan-Lam couplings can sometimes be inconsistent.[10] Below are common issues and potential solutions.
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inactive Boronic Acid: Dehydration to form trimeric boroxine anhydrides can reduce reactivity.[10] 2. Poor Nucleophile: Sterically hindered or electronically poor amines may react slowly. 3. Incorrect Base/Solvent: The choice of base and solvent is often critical and substrate-dependent.[11]
1. Confirm the quality of the boronic acid. If old, consider using a fresh batch. 2. Increase reaction temperature (e.g., to 40 °C). Screen different copper sources (e.g., Cu(OTf)₂). 3. Screen other bases (e.g., triethylamine, K₂CO₃) and solvents (e.g., MeOH, THF, Toluene).[4][12]
Protodeboronation
Presence of excess water or protic sources leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[4]
Use anhydrous solvents and reagents. The addition of activated 4Å molecular sieves can be beneficial.[9]
Homocoupling of Boronic Acid
A common side reaction that forms a biaryl species (Ar-Ar).[4]
Adjust the stoichiometry. Sometimes using a slight excess of the amine nucleophile can suppress homocoupling. The addition of a specific ligand (e.g., a bipyridine or phenanthroline) may also help.[12][13]
Reaction Stalls
Catalyst deactivation or insufficient oxidant for turnover.
Ensure the reaction is open to air. In some cases, bubbling O₂ gently through the reaction mixture can improve results, but this should be done with caution.
Conclusion
The Chan-Lam coupling is an indispensable tool for modern synthetic chemistry, offering a mild and efficient pathway for C-N bond formation. By utilizing 1-Acetylindazole-4-boronic acid, medicinal chemists can readily access a diverse array of N-arylated indazole derivatives. Understanding the underlying mechanism, employing a well-defined protocol, and being prepared to troubleshoot common issues are key to successfully leveraging this powerful reaction in the synthesis of novel and pharmacologically relevant molecules.
References
Jadhav, S. D., & Singh, A. K. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23(1), 215-245. [Link]
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
Tariq, R., et al. (2020). A Review on the Latest Progress of Chan‐Lam Coupling Reaction. ChemistrySelect, 5(31), 9636-9659. [Link]
Harris, C. E., et al. (2019). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 24(21), 3949. [Link]
Ahmad, S., et al. (2019). A new copper complex on graphene oxide: A heterogeneous catalyst for N-arylation and C-H activation. New Journal of Chemistry, 43(3), 1344-1354. [Link]
Vantourout, J. C., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491-12523. [Link]
Lam, P. Y. S. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS Meeting Abstracts. [Link]
Raghuvanshi, D. S., Gupta, A. K., & Singh, K. N. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. Organic Letters, 14(17), 4326-4329. [Link]
Boden, G., et al. (n.d.). DoE and Background Chan-Lam Coupling Investigation. University of Bristol. [Link]
Reddit. (2024). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry. [Link]
Reddit. (2023). I desperately need help and I'm out of answers. r/OrganicChemistry. [Link]
Engle, K. M., et al. (2015). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Angewandte Chemie International Edition, 54(48), 14531-14535. [Link]
Kamal, A., et al. (2012). Chan-Lam coupling reactions: Synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. [Link]
ResearchGate. (n.d.). Chan–Lam coupling by using carbazole based boronic acid. [Link]
CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
Liu, R. Y., & Buchwald, S. L. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 140(4), 1257-1260. [Link]
Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3295. [Link]
Barlaam, B., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 57(9), 3746-3761. [Link]
Gale, D. J., & Wilshire, J. F. K. (1974). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 27(6), 1295-1308. [Link]
Sawant, S. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 23-53. [Link]
Semantic Scholar. (2023). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076. [Link]
Cambre, K. M., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. [Link]
Application Note: Functionalization of C-4 Position of Indazole Using Boronic Acids
This Application Note is structured to guide researchers through the challenging functionalization of the C-4 position of the indazole ring using boronic acids. It moves beyond standard textbook procedures to address spe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the challenging functionalization of the C-4 position of the indazole ring using boronic acids. It moves beyond standard textbook procedures to address specific steric and electronic hurdles inherent to this substrate.[1]
Executive Summary
The indazole scaffold is a privileged structure in kinase inhibitor design (e.g., Axitinib, Pazopanib). While C-3 and N-1/N-2 functionalizations are well-established, C-4 functionalization remains a synthetic bottleneck due to significant steric hindrance from the peri-hydrogen at C-3 and the electronic deactivation of the benzene ring.
This guide details a robust Suzuki-Miyaura Cross-Coupling protocol specifically optimized for the C-4 position. It addresses the common failure modes—protodeboronation and incomplete oxidative addition—by leveraging specific ligand sterics and base effects.
Strategic Analysis: The C-4 Challenge
Steric and Electronic Barriers
The C-4 position of indazole presents a unique challenge compared to the C-5, C-6, or C-7 positions:
Peri-Interaction: The C-4 position is sterically crowded by the hydrogen atom at C-3 (or substituents at C-3). This hinders the approach of the palladium catalyst during the oxidative addition step and the boronic acid during transmetallation.
Electronic Bias: The pyrazole ring acts as an electron-withdrawing group, making the benzene ring less nucleophilic. However, for Suzuki coupling (where the indazole is the electrophile), this electron deficiency actually aids oxidative addition, provided the steric barrier can be overcome.
Mechanistic Pathway
The reaction follows the catalytic cycle depicted below. Note the critical "Transmetallation" step, which is the rate-determining step for hindered substrates like 4-bromoindazole.
Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by steric hindrance at the C-4 position.
This protocol is optimized for 4-bromo-1H-indazole and aryl boronic acids .[2] It utilizes a high-activity catalyst system to overcome steric hindrance.
Materials & Reagents[3][4][5]
Substrate: 4-Bromo-1H-indazole (1.0 equiv)
Nucleophile: Aryl Boronic Acid (1.5 equiv)
Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (5 mol%) — Selected for its large bite angle and stability.
Gradient: 0-50% EtOAc in Hexanes. (Indazoles are polar; C-4 substitution may increase polarity further).
Optimization & Troubleshooting Data
The following data summarizes the optimization of conditions for the coupling of 4-bromoindazole with phenylboronic acid.
Table 1: Optimization of Reaction Conditions
Entry
Catalyst (5 mol%)
Base (3 equiv)
Solvent
Temp/Time
Yield (%)
Notes
1
Pd(PPh₃)₄
Na₂CO₃
DMF/H₂O
100°C / 16h
35%
Incomplete conversion; catalyst decomposition.
2
Pd(OAc)₂ / PPh₃
K₂CO₃
Toluene/EtOH
90°C / 16h
20%
Poor solubility of indazole.
3
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
100°C / 12h
68%
Good conversion, some protodeboronation.
4
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane/H₂O
120°C / 1h (MW)
92%
Optimal Conditions.
5
Pd₂(dba)₃ / XPhos
K₃PO₄
Toluene/H₂O
100°C / 8h
88%
Excellent alternative for very hindered boronic acids.
Troubleshooting Logic
Use the decision tree below to diagnose low yields.
Figure 2: Troubleshooting decision tree for C-4 Suzuki coupling.
References
Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
Source: RSC Advances, 2021.
Context: Discusses the interplay between C-4 and C-7 reactivity and Suzuki conditions for indazoles.
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
Source: ResearchGate / MDPI (Molecules), 2013.
Context: Validates the use of microwave irradiation and Cs₂CO₃ for hindered indazole couplings.
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.
Source: PubMed / Accounts of Chemical Research, 2021.
Context: Provides mechanistic insight into the difficulty of accessing the C-4 position in fused bicyclic systems (indoles/indazoles) and the necessity of directing groups or specific steric control.
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions.
Source: Journal of Organic Chemistry, 2007.
Context: Establishes the baseline Suzuki conditions (Pd(dppf)Cl₂) for azole systems that are transferable to indazoles.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #IND-4B-PDB-001
Topic: Preventing Protodeboronation of 1-Acetylindazole-4-boronic acid
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
User Issue: Low yields during Suzuki-Miyaura coupling of 1-Acetylindazole-4-boronic acid due to competitive protodeboronation (C-B bond replaced by C-H).
Technical Diagnosis:
This substrate presents a "perfect storm" of instability. The 1-acetyl group is an electron-withdrawing group (EWG) that activates the indazole ring. While this facilitates oxidative addition in reverse couplings, in a boronic acid, it increases the Lewis acidity of the boron center. Under standard basic aqueous conditions, two failure modes compete:
Protodeboronation: The base forms a boronate "ate" complex, which is prone to ipso-protonation, releasing the boron and leaving H at the C4 position.
Deacetylation: The N1-acetyl group is labile. Hydroxide bases will hydrolyze it, generating the free indazole (N-H), which can poison Pd catalysts or alter solubility.
Diagnostic Flowchart
Use this logic tree to determine your specific failure mode and select the correct protocol.
Figure 1: Diagnostic logic to identify the specific decomposition pathway based on crude LCMS data.
The Mechanics of Failure
To prevent the issue, you must understand the mechanism. Protodeboronation of heteroaryl boronic acids is not random; it is a specific, base-catalyzed pathway.
The Mechanism[1][2][3][4][5][6][7][8]
Base Attack: The base (OH⁻, CO₃²⁻, or F⁻) attacks the empty p-orbital of the boron to form a tetrahedral boronate "ate" complex.
Destabilization: In electron-deficient rings (like 1-acetylindazole), the ring pulls electron density away from the boron.
Protonation: If water or a protic solvent is present, the carbon-boron bond breaks, and a proton is grabbed by the C4 position.
Why 1-Acetylindazole is vulnerable:
The N1-acetyl group is an Electron Withdrawing Group (EWG). It pulls density from the ring, making the C4 carbon less nucleophilic normally, but in the boronate "ate" complex, it stabilizes the transition state for the leaving boron group, accelerating hydrolysis.
Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation.
Validated Protocols (The Fix)
Do not use standard aqueous Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, DME/Water). They will fail. Choose one of the following protocols based on your reagent availability.
Protocol A: The "Anhydrous" Approach (Recommended)
This method removes water (the proton source) and uses a fluoride source to activate the boron without generating strong hydroxide species that cleave the acetyl group.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G3 (2 mol%)
Base/Activator: CsF (2.0 - 3.0 equiv) or Anhydrous K₃PO₄
Solvent: 1,4-Dioxane (Dry, sparged with Ar)
Temperature: 80°C - 100°C
Step-by-Step:
Charge a reaction vial with the aryl halide (1.0 equiv), 1-Acetylindazole-4-boronic acid (1.2 equiv), and CsF (3.0 equiv).
Add the Pd catalyst in a glovebox or under a strong stream of Argon.
Add anhydrous 1,4-Dioxane.
Seal and heat to 90°C.
Why this works: Fluoride forms a fluoroborate species [R-BF(OH)₂]⁻ which is active for transmetallation but less basic than the hydroxyboronate, reducing deacetylation and protodeboronation rates.
Protocol B: The "Slow Release" Strategy (MIDA Boronates)
If Protocol A fails, you must switch reagents. The MIDA (N-methyliminodiacetic acid) boronate protects the boron atom, releasing the active species slowly so it is consumed by the catalyst immediately, never building up a high concentration of the unstable intermediate.
Reagent: Convert your boronic acid to the MIDA ester (or buy it).
Catalyst: Pd(OAc)₂ / SPhos (1:2 ratio)
Base: K₃PO₄ (3.0 equiv)
Solvent: THF:Water (10:1)
Temperature: 60°C
Why this works: The MIDA boronate is stable to the reaction conditions.[1] The slow hydrolysis (rate-limited by the base/water ratio) ensures that as soon as a molecule of free boronic acid is generated, it is transmetallated before it can decompose.
Troubleshooting FAQs
Q: Can I just add more boronic acid to push the reaction?A: Generally, no. The decomposition product (indazole) can act as a ligand for Palladium, potentially slowing down the reaction further. It is better to optimize the stability than to overload the stoichiometry.
Q: My acetyl group is falling off, but I don't care. Can I proceed?A: If you don't care about the acetyl group, remove it intentionally before the coupling. Treat the starting material with mild base to generate the free indazole-4-boronic acid. Protect the nitrogen with a more robust group like THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl). N-H indazoles are poor substrates for Suzuki coupling because the N-H is acidic and can form Pd-amido complexes that arrest the cycle.
Q: Why not use Pd(PPh3)4?A: Tetrakis is a slow catalyst. For unstable boronic acids, the rate of Transmetallation (
) must be significantly faster than the rate of Protodeboronation (). You need a high-turnover catalyst (like Buchwald G3/G4 precatalysts or XPhos/SPhos systems) to "win the race" against decomposition.
Mechanistic Insight: Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis."[3] Journal of the American Chemical Society, 2021, 143(36), 14814–14826.[3][4] [2][3]
MIDA Boronates: Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates Facilitates Suzuki-Miyaura Coupling."[5] Journal of the American Chemical Society, 2009, 131(20), 6961–6963.
Anhydrous Fluoride Conditions: Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 2010, 132(40), 14073–14075.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yields in Suzuki–Miyaura Coupling of Indazoles
Ticket ID: IND-SZK-001
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Interface
Before altering your reaction parameters, identify your failure mode using the logic tree below. This flowchart isolates the three most common causes of failure: Catalyst Poisoning, Protodeboronation, and Electronic Deactivation.
Figure 1: Decision matrix for diagnosing Suzuki coupling failures in indazole scaffolds.
Technical Analysis: The "Why" Behind the Failure
The "N-H" Problem (Catalyst Poisoning)
Unprotected indazoles possess an acidic proton at N1 and a Lewis-basic nitrogen at N2. In standard catalytic cycles, the basic N2 atom coordinates strongly to the Palladium(II) center. This forms a stable, unreactive complex (Pd-N adduct) that halts the catalytic cycle by preventing the oxidative addition or transmetalation steps. Standard ligands like PPh3 are easily displaced by the nitrogen of the indazole [1].
The Protodeboronation Trap
If you are coupling an indazole halide with a heterocyclic boronic acid (or vice versa), you are fighting a race against hydrolysis.[1] Heterocyclic boronic acids, particularly those with nitrogen alpha to the boron (like 2-pyridyl or 2-indazolyl), are prone to protodeboronation .[1][2] Under the basic aqueous conditions required for Suzuki coupling, the C-B bond is cleaved by water/base faster than the palladium can transmetalate, resulting in the formation of the de-boronated byproduct (H-Ar) rather than the coupled product [2].
Troubleshooting Modules (FAQs)
Module A: Unprotected Indazoles
Q: I am using unprotected 3-iodoindazole. The catalyst turns black immediately, and I recover starting material. Why?
A: You are experiencing "Pd-black" precipitation due to ligand displacement. The indazole nitrogen is binding to the Pd, stripping off your phosphine ligands. The "naked" Pd then aggregates into inactive black metal.
Protocol Adjustment:
Switch Ligands: Move to Buchwald dialkylbiaryl phosphine ligands (specifically XPhos or SPhos ). These ligands are extremely bulky and electron-rich. Their steric bulk prevents the indazole nitrogen from coordinating to the Pd center, keeping the catalyst active [1].
Precatalysts: Do not use Pd(OAc)2 + Ligand. Use pre-formed precatalysts like XPhos Pd G2 or G3 . These ensure a 1:1 Pd:Ligand ratio and rapid activation.
Module B: Missing Boronic Acid
Q: My boronic acid has disappeared from the TLC/LCMS, but no product is formed. I see a new peak corresponding to the boronic acid minus the B(OH)2 group.
A: This is classic protodeboronation. Your base is catalyzing the decomposition of your boron reagent.
Protocol Adjustment:
Anhydrous Conditions: Switch from Dioxane/Water to Anhydrous DMF or Toluene .
Base Switch: Replace aqueous carbonate bases (Na2CO3) with anhydrous K3PO4 or CsF .
Reagent Switch: If the boronic acid is too unstable, synthesize the MIDA boronate or Pinacol ester . MIDA boronates slowly release the active species, keeping the concentration low and minimizing decomposition [2].
Module C: Regioselectivity (C3 vs. N1/N2)
Q: I am trying to couple at C3, but I am getting N-arylation instead.
A: This is a competition between Buchwald-Hartwig amination (N-arylation) and Suzuki coupling (C-arylation).
Protocol Adjustment:
Protect the Nitrogen: The most robust fix is to block the N1 position with a THP (tetrahydropyranyl), SEM, or Boc group. This eliminates N-arylation completely.
Base Selection: If you must remain unprotected, avoid strong alkoxide bases (like NaOtBu) which promote N-arylation.[1] Stick to weaker bases like K2CO3 or K3PO4 .
Optimized Protocols (SOPs)
Protocol A: The "Buchwald" Method (Unprotected Indazoles)
Best for: Direct coupling of 1H-indazoles without protection steps.
Reagent
Equivalents
Notes
Indazole Halide
1.0 equiv
Boronic Acid
1.2 - 1.5 equiv
Excess required if protodeboronation is suspected.
Degas the solution by bubbling Argon for 10 minutes.
Add Pd(dppf)Cl2[1][3][5] · DCM quickly against a counter-flow of Argon.
Heat to 100°C.
Note: The protection group prevents catalyst poisoning, allowing the use of cheaper, robust catalysts like Pd(dppf).
References
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[1][2][6][7] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[1][2][6] [Link]
Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 56(21), 5893-5897.[1] [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] [Link]
Technical Support Center: Minimizing Catalyst Poisoning by Nitrogen Heterocycles
Topic: Minimizing catalyst poisoning by nitrogen heterocycles in cross-coupling reactions. Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing catalyst poisoning by nitrogen heterocycles in cross-coupling reactions.
Audience: Researchers, scientists, and drug development professionals.[1]
Role: Senior Application Scientist.
Welcome to the Catalysis Technical Support Center
You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) has failed or stalled when introducing a nitrogen-containing heterocycle (e.g., pyridine, imidazole, pyrazole).
This is a known "killer" in organometallic chemistry. The nitrogen lone pair is a potent
-donor that competes with your ligand for the metal center, leading to the formation of stable, catalytically inactive species.
This guide moves beyond basic troubleshooting to provide mechanistic insights and field-proven protocols to restore catalytic turnover.
Module 1: Diagnosis & Mechanism
Q: How do I know if my reaction is suffering from catalyst poisoning versus simple instability?
A: Catalyst poisoning by N-heterocycles has a distinct kinetic signature compared to catalyst decomposition.
Poisoning Signature: The reaction often stalls immediately or achieves low conversion that does not improve with time. Adding more catalyst may provide a temporary burst of activity but quickly stalls again. The reaction mixture often remains clear or turns a distinct color (e.g., yellow/orange for Pd-pyridine complexes) rather than precipitating Pd black immediately.
Decomposition Signature: The catalyst precipitates as Pd black (aggregation) early in the reaction.
The Mechanism of Poisoning
The diagram below illustrates the competition between the Productive Cycle (green) and the Poisoning Pathway (red).
Figure 1: The competitive binding of nitrogen heterocycles creates a thermodynamic sink, sequestering the catalyst in an inactive state.
Module 2: Ligand & Precatalyst Selection (The Primary Solution)
Q: Which ligands best prevent N-coordination?
A: You must use ligands that are sterically bulky and electron-rich .
Steric Bulk: Prevents the small, flat N-heterocycle from approaching the metal center while allowing the oxidative addition of the aryl halide.
Electron Richness: Increases the electron density on the metal, strengthening the back-bonding to the ligand and making displacement by the N-donor less favorable.
Recommended Ligand Classes
Ligand Class
Specific Recommendations
Best For...
Mechanism of Action
Dialkylbiaryl Phosphines
XPhos , RuPhos , BrettPhos
General Suzuki/Buchwald couplings. XPhos is the "workhorse" for pyridines.
The biaryl backbone creates a "roof" over the Pd center, blocking N-coordination.
NHC (N-Heterocyclic Carbenes)
IPr , IPent , SIPr
Difficult, electron-deficient heterocycles; high temperature reactions.
Tuned steric/electronic properties specifically for heteroaryl coupling.
Q: Why should I use a Precatalyst (e.g., Pd-G4) instead of Pd(OAc)₂?
A: This is critical. Traditional sources like Pd(OAc)₂ or Pd₂dba₃ require an "activation step" (reduction and ligand association) to enter the catalytic cycle.
The Problem: In the presence of N-heterocycles, the unligated Pd(II) or Pd(0) is intercepted by the heterocycle before the bulky ligand can bind, killing the reaction before it starts.
The Solution:Palladacycle Precatalysts (e.g., XPhos Pd G4) contain the ligand pre-bound in a 1:1 ratio. Upon base activation, they release the active L-Pd(0) species immediately, bypassing the vulnerable assembly phase [1].
Protocol B: The "Lewis Acid" Rescue (for stalled reactions)
Use this if Protocol A fails due to strong inhibition (e.g., imidazoles, 2-aminopyridines).
Pre-complexation: In a separate vial, mix the N-heterocycle substrate with
(1.1 equiv) in THF or Dioxane. Stir for 15 minutes at RT. You may see a precipitate (the adduct)—this is good.
Reaction: Add the catalyst (e.g., Pd(OAc)₂/XPhos or Pd-PEPPSI) and the coupling partner.
Base: Use a stronger base if necessary (e.g.,
), as the Lewis acid will consume some base equivalents.
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step logic for optimizing N-heterocycle couplings.
References
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link
Billingsley, K. L., et al. (2007). "Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes." Journal of the American Chemical Society, 129(6), 3358-3366. Link
Organ, M. G., et al. (2006).[7] "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst." Chemistry – A European Journal, 12(18), 4749-4755. Link
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link
Stability of acetyl protecting group under basic Suzuki conditions
Ticket ID: #8024-AC Topic: Stability of Acetyl Protecting Groups (O-Ac, N-Ac) under Basic Suzuki Conditions Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The Core Conflict: The Suzuki-M...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #8024-AC
Topic: Stability of Acetyl Protecting Groups (O-Ac, N-Ac) under Basic Suzuki Conditions
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The Core Conflict: The Suzuki-Miyaura coupling inherently requires a base to activate the boron species for transmetallation.[1] However, the acetyl protecting group (particularly
-acetyl esters and phenolic acetates) is an electrophile susceptible to nucleophilic attack by the very same base (hydroxide, alkoxide, or carbonate), leading to hydrolysis (deprotection) or transesterification.
The Solution: Success depends on decoupling the activation of boron from the nucleophilic attack on the carbonyl . This is achieved by manipulating three variables:
Base Basicity vs. Nucleophilicity: Using bases that are strong enough to activate boron but sterically hindered or less nucleophilic toward the carbonyl.
Boron Source: Using boronic esters (e.g., BPin) instead of acids to reduce water generation.
Diagnostic Workflow (Visual)
Before selecting a protocol, determine your risk profile using the decision tree below.
Figure 1: Decision matrix for selecting Suzuki conditions based on acetyl protecting group stability. N-acetyl groups generally tolerate standard conditions, while O-acetyl groups require specific mitigation strategies.
Knowledge Base (FAQs)
Q1: Why does my O-acetyl group disappear even with "mild" bases like Carbonate?
A: It is a misconception that Carbonate (
) is the active nucleophile. In standard Suzuki conditions (e.g., in Toluene/Water), the carbonate equilibrates with water to generate Hydroxide () .
Hydroxide is a potent nucleophile that rapidly attacks the ester carbonyl, causing hydrolysis. Even weak bases generate enough equilibrium hydroxide to deprotect labile esters at .
Q2: What is the hierarchy of Base Safety for Acetyl groups?
We rank bases from "Safest" (Anhydrous/Non-nucleophilic) to "Hazardous" (Strong Nucleophile):
Rank
Base System
Risk Level
Mechanism Note
1
KF / CsF (Anhydrous)
Lowest
Activates B via F-B bond; low nucleophilicity toward C=O.
2
(Anhydrous)
Low
Poor solubility in organics limits "free" base concentration.
3
(Suspended)
Moderate
Phosphate is bulky; "buffered" pH is lower than Carbonate.
4
/ (Wet)
High
Generates significant ; rapid hydrolysis of O-Ac.
5
/
Critical
Immediate deprotection. Avoid completely.
Q3: Why am I seeing an Ethyl Ester byproduct?
A: You are likely using Ethanol or Methanol as a co-solvent. Alkoxides (
) generated by the base will attack the acetyl group, leading to transesterification .
Fix: Switch to non-nucleophilic solvents: Dioxane, THF, Toluene, or DME.
Troubleshooting Scenarios
Scenario A: "My yield is good, but the Acetyl group is gone."
Diagnosis: Base hydrolysis. The reaction conditions are too basic or too wet.
Immediate Fix:
Switch from Boronic Acid to Boronic Ester (BPin) . Acids release water; Esters do not.
Remove water from the solvent system (use anhydrous solvents).
Switch base to Potassium Fluoride (KF) or Cesium Fluoride (CsF) .
Scenario B: "The Acetyl is intact, but the coupling yield is <10%."
Diagnosis: The base is too weak to activate the boron species (Transmetallation failure).
Immediate Fix:
Do not go back to strong bases. Instead, increase the catalyst activity .
Switch to a highly active precatalyst like Pd(dppf)Cl₂ or XPhos Pd G3 .[2] These facilitate oxidative addition even when transmetallation is slow due to mild bases.
Add a phase transfer catalyst (e.g., TBAB , 0.1 equiv) if using anhydrous phosphate to help solubilize the base slightly.
Validated Protocols
Protocol 1: The "Phosphate Buffer" System (Moderate Sensitivity)
Best for: N-acetyl groups, hindered O-acetyl groups, or robust substrates.
species which is activated for transmetallation but is non-nucleophilic toward the ester.
Mechanistic Visualization
The following diagram illustrates why Fluoride/Anhydrous conditions protect the Acetyl group while Hydroxide destroys it.
Figure 2: Mechanistic divergence. Path A (Hydroxide) activates boron but simultaneously attacks the acetyl group. Path B (Fluoride) activates boron for transmetallation without attacking the acetyl group.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[2][3][9] The Journal of Organic Chemistry, 59(20), 6095–6097. Link
Delaney, C. P., et al. (2022).[8] Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction.[6][8] Journal of the American Chemical Society, 144(10), 4345–4364.[8] Link
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link
Technical Support Center: Solubility & Stability Guide for 1-Acetylindazole-4-boronic Acid
The following technical guide addresses the solubility and stability challenges of 1-Acetylindazole-4-boronic acid in water/dioxane systems. It is designed for researchers requiring precise control over reaction homogene...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility and stability challenges of 1-Acetylindazole-4-boronic acid in water/dioxane systems. It is designed for researchers requiring precise control over reaction homogeneity and reagent integrity.
Executive Summary: The Solubility-Stability Paradox
1-Acetylindazole-4-boronic acid presents a dual challenge in aqueous-organic mixtures:
Boroxine Formation: In pure organic solvents (like dioxane), boronic acids spontaneously dehydrate into cyclic trimers (boroxines), which often precipitate or cause variable stoichiometry.
Hydrolytic Instability: The N-acetyl group on the indazole core is chemically labile. While high pH (base) improves solubility by ionizing the boronic acid to a boronate, it simultaneously catalyzes the hydrolysis of the acetyl group, yielding the unprotected 1H-indazole.
The Solution: You must maintain a precise solvent ratio to prevent trimerization while buffering the pH to solubilize the boron species without stripping the acetyl protecting group.
Mechanism of Action (The "Why")
To troubleshoot effectively, you must understand the species present in your flask.
The Equilibrium Landscape
The solubility is governed by three competing equilibria:
Trimerization (Solvent Controlled): In low water, the molecule forms a boroxine (anhydride). This is lipophilic but often crystallizes out of dioxane. Adding water drives the equilibrium back to the monomeric acid.
Ionization (pH Controlled): Above its pKa (~8.5–9.0), the boronic acid becomes a tetrahedral boronate anion (
), which is highly water-soluble.
Deacetylation (Kinetic Risk): Hydroxide ions (
) attack the carbonyl of the acetyl group. This is irreversible and creates a new species with different solubility and reactivity profiles.
Visualizing the Pathway
The following diagram illustrates the critical states of the molecule in solution.
Caption: Figure 1. The solubility equilibrium. Blue arrows indicate the path to solution; red/dotted arrows indicate precipitation or degradation risks.
Troubleshooting Guide (Q&A)
Q1: My solution is cloudy in pure 1,4-dioxane. Why?
Diagnosis: You are likely observing the boroxine trimer .
Technical Insight: Commercial boronic acids often contain significant amounts of boroxine anhydride. In dry dioxane, this trimer does not break down.
The Fix: Add water. A ratio of 4:1 to 5:1 (Dioxane:Water) is usually sufficient to hydrolyze the boroxine back to the monomeric boronic acid, which is more soluble in the mixed phase than the trimer is in pure dioxane.
Q2: I added base (K₂CO₃) and the solution cleared, but later a new precipitate formed. What happened?
Diagnosis: You likely triggered deacetylation .
Technical Insight: While the base initially solubilized the compound by forming the boronate anion, the high pH hydrolyzed the N-acetyl group over time. The resulting 1H-indazole-4-boronic acid has different solubility properties and may precipitate or co-crystallize with salts.
The Fix:
Switch Bases: Use a milder base like NaHCO₃ or K₃PO₄ (which buffers at a slightly lower pH than carbonate in organic mixtures).
Lower Temperature: Do not heat the mixture above 40°C until the coupling reaction is ready to proceed.
Order of Addition: Add the base last, immediately before adding the catalyst and starting the reaction.
Q3: Can I use heat to dissolve the solid?
Diagnosis: Risky.
Technical Insight: Heating accelerates both protodeboronation (loss of the boron group) and deacetylation.
The Fix: Use sonication at room temperature instead of heat. If heat is required for a reaction (e.g., Suzuki coupling), ensure the reaction time is short (consider microwave heating) to outrun the hydrolysis kinetics.
Q4: What is the absolute best solvent system for a stock solution?
Recommendation: Avoid storing it as a solution.
Technical Insight: N-acetyl indazoles are not stable in solution long-term.
Protocol: Weigh the solid fresh. If you must prepare a liquid reagent, use DMSO (anhydrous). The compound is highly soluble in DMSO without water. Add the water/base component only when running the final experiment.
Optimized Protocols
Protocol A: Preparation for Suzuki-Miyaura Coupling (In-Situ)
Goal: Maximize solubility while preserving the N-acetyl group during reaction setup.
Step
Action
Mechanistic Rationale
1
Dissolve 1-Acetylindazole-4-boronic acid in 1,4-Dioxane .
Solubilizes the organic core.
2
Add Water to achieve a 4:1 (v/v) ratio.
Hydrolyzes boroxine trimers to active monomers.
3
Degas the solution (Sparge with Ar/N₂ for 10 min).
Removes O₂, preventing oxidative homocoupling.
4
Add Coupling Partner (Aryl Halide) and Catalyst.
Standard setup.
5
CRITICAL: Add Base (e.g., Cs₂CO₃ or K₃PO₄) last .
Minimizes time the acetyl group is exposed to high pH before reaction.
6
Heat to reaction temp (e.g., 80°C) immediately.
Drives the cross-coupling faster than the hydrolysis side-reaction.
Protocol B: Solubility Screening (Data Table)
Use this table to select the right solvent system for your specific concentration requirements.
Solvent System (v/v)
Solubility (Est.)
Stability Risk
Recommended For
Dioxane (Anhydrous)
Low - Moderate
Low
Storage (Solid state preferred)
Dioxane : Water (5:1)
High
Moderate
Standard Reactions
DMSO (Anhydrous)
Very High
Low
Stock Solutions (Short term)
Water (pH 10)
High
Critical (Hydrolysis)
NOT Recommended
Methanol/Ethanol
Moderate
High (Solvolysis)
Avoid (Transesterification risk)
References
Boroxine-Boronic Acid Equilibrium
Title: The Boroxine-Boronic Acid Equilibrium[1][2][3]
Source: National Institutes of Health (PubMed/NCBI)
Preventing hydrolysis of N-acetyl group during cross-coupling
Introduction The N-acetyl group is a commonly employed protecting group for anilines in metal-catalyzed cross-coupling reactions due to its commercial availability and stability. However, the inherent reactivity of the a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The N-acetyl group is a commonly employed protecting group for anilines in metal-catalyzed cross-coupling reactions due to its commercial availability and stability. However, the inherent reactivity of the amide bond presents a significant challenge. Under the basic and often thermal conditions required for reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the N-acetyl group is susceptible to hydrolysis.[1][2] This cleavage results in the formation of the corresponding free aniline, leading to reduced yield of the desired product, the generation of impurities that complicate purification, and potential catalyst inhibition.
This guide provides a structured approach to diagnosing, troubleshooting, and preventing this undesirable side reaction. We will explore the underlying mechanism and offer field-proven strategies, from reaction parameter optimization to alternative protecting group selection.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl group hydrolysis and why does it occur during cross-coupling?
A: N-acetyl group hydrolysis is the chemical cleavage of the amide bond in an N-acetylated aniline to yield the free aniline and acetic acid (or its conjugate base).[1][2] This reaction is most often catalyzed by a base, which is a standard component of many cross-coupling reaction protocols.[3][4]
The mechanism proceeds via nucleophilic acyl substitution. A hydroxide or alkoxide ion, generated from the reaction of the base with residual water or an alcohol solvent, attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, expelling the aniline as the leaving group. Elevated temperatures significantly accelerate this process.
Caption: Mechanism of N-acetyl hydrolysis under basic conditions.
Q2: Which cross-coupling reactions are most susceptible to this side reaction?
A: Any cross-coupling reaction that requires strong bases and/or high temperatures is at high risk. The most common examples include:
Suzuki-Miyaura Coupling: Often employs bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in the presence of water or alcohol co-solvents, creating ideal conditions for hydrolysis.[3][4]
Buchwald-Hartwig Amination: Frequently utilizes strong, non-nucleophilic bases like NaOtBu or LHMDS. While these are less likely to directly cause hydrolysis, they can generate catalytic amounts of hydroxide from trace water, especially at higher temperatures.[5][6]
Acyl Suzuki Cross-Coupling: While the focus is on coupling an acyl group, the conditions can be harsh enough to affect other functional groups in the molecule, including a spectator N-acetyl group.[7]
Q3: How can I detect and quantify N-deacetylation in my reaction mixture?
A: The deacetylated aniline byproduct is typically more polar than the starting material and the desired product.
Thin-Layer Chromatography (TLC): The deacetylated impurity will appear as a new, lower Rf spot compared to the starting N-acetyl aniline.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The byproduct will have a distinct, earlier retention time and a mass corresponding to the loss of the acetyl group (a mass difference of 42.04 Da). This allows for accurate quantification of the impurity relative to the desired product.
1H NMR Spectroscopy: In the crude reaction mixture, the disappearance of the characteristic N-acetyl methyl singlet (typically δ 2.1-2.3 ppm) and the appearance of a new, broad -NH₂ signal (variable chemical shift) are clear indicators of hydrolysis.
Troubleshooting Guide: Minimizing N-Acetyl Group Hydrolysis
If you observe significant formation of the deacetylated aniline byproduct, follow these steps in order of priority. Each step is designed to mitigate the conditions that favor hydrolysis while maintaining high catalytic activity for the desired cross-coupling.
Caption: Troubleshooting workflow for preventing N-deacetylation.
Step 1: Re-evaluate Your Choice of Base
The nature of the base is the most critical factor. Strong, highly soluble bases in protic media are most likely to cause hydrolysis. Switch to a weaker or more sterically hindered base that is sufficiently basic to facilitate the catalytic cycle but is a poor nucleophile.
Table 1: Comparison of Bases for Cross-Coupling of N-Acetyl Anilines
Base
Type
Typical Conditions
Hydrolysis Risk
Comments & Rationale
NaOH, KOH
Strong, Nucleophilic
Aqueous/Alcoholic
Very High
Avoid. Directly provides the hydroxide nucleophile.
NaOtBu, KOtBu
Strong, Hindered
Aprotic (THF, Toluene)
Moderate
Primarily a Brønsted base, but can generate OH⁻ from trace H₂O. Risk increases with temperature.
Cs₂CO₃, K₂CO₃
Moderate, Nucleophilic
Aqueous/Aprotic
Moderate to High
Carbonate is moderately nucleophilic and its basicity generates OH⁻ in protic solvents.
K₃PO₄
Moderate, Non-nucleophilic
Aqueous/Aprotic
Low to Moderate
Recommended starting point. Phosphate is a poor nucleophile. It provides sufficient basicity for transmetalation in Suzuki couplings with lower hydrolysis risk.[4]
DBU, DIPEA
Organic, Non-nucleophilic
Aprotic
Low
Excellent for avoiding hydrolysis but may not be basic enough for all cross-coupling transformations, particularly with less reactive halides.[8]
| KF, CsF | Weak, Nucleophilic | Aprotic | Low | Fluoride can promote transmetalation without being strongly basic, minimizing hydrolysis.[9] |
Step 2: Optimize Reaction Temperature and Time
Hydrolysis is a competing side reaction with its own activation energy. By lowering the reaction temperature, you can often find a window where the rate of the desired cross-coupling is acceptable, while the rate of hydrolysis is significantly suppressed. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.
Step 3: Choose an Appropriate Solvent
Protic solvents (water, methanol, ethanol) can act as the source of the nucleophile (OH⁻, MeO⁻) that initiates hydrolysis.
Recommendation: Switch to anhydrous aprotic solvents like Toluene, Dioxane, THF, or DMF .
For Suzuki Couplings: If an aqueous phase is required to dissolve the inorganic base, minimize the amount of water used or use a biphasic system where the substrate has low solubility in the aqueous layer.[10]
Step 4: Enhance Catalytic Activity
Using a more active catalyst system can dramatically accelerate the desired cross-coupling, allowing for the use of lower temperatures and shorter reaction times. Modern catalyst systems based on sterically hindered biarylphosphine or N-heterocyclic carbene (NHC) ligands are particularly effective.[9][11][12]
Table 2: Recommended Ligands for Challenging Couplings on N-Acetyl Anilines
Ligand Class
Example(s)
Key Advantage
Suitable Reactions
Biaryl Monophosphines
XPhos, RuPhos, SPhos
High activity, promotes fast reductive elimination.[11][12]
Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs)
IPr, SImes
High thermal stability and activity, often tolerant of weaker bases.[9][13]
Suzuki, Acyl Coupling
| Wide Bite-Angle Diphosphines | Xantphos, DPEPhos | Good for substrates requiring specific coordination geometries.[8] | Buchwald-Hartwig, Suzuki |
Step 5: Consider an Alternative Protecting Group
If hydrolysis remains a persistent issue despite optimization, the N-acetyl group may not be suitable for your substrate or reaction conditions. Consider a more robust protecting group that is stable to the basic conditions of the cross-coupling.
Table 3: Alternative Amine Protecting Groups Stable to Basic Conditions
More base stable than Acetyl due to steric hindrance.[15]
Strong Acid/Base, Heat
| Carboxybenzyl | Cbz or Z | Cbz-NHR | Base Stable | Catalytic Hydrogenation (H₂, Pd/C)[14][16] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize N-Deacetylation
This protocol uses a milder base (K₃PO₄) and a highly active catalyst system to promote coupling at a lower temperature.
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-acetyl aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
Solvent Addition: Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide). If base solubility is an issue, a minimal amount of degassed water (e.g., 10% v/v) can be added, but this may increase hydrolysis risk.
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.2-4.4 mol%). Dissolve this mixture in a small amount of the reaction solvent and add it to the main reaction vial via syringe.
Reaction: Place the vial in a pre-heated oil bath at 60-80 °C. Lower temperatures should be attempted first.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 2: LC-MS Analysis for Quantifying Deacetylation
Sample Preparation: At a given time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). Filter through a syringe filter (0.22 µm) into an LC vial.
LC Conditions: Use a standard reverse-phase C18 column. A typical gradient might be 10-95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ions corresponding to the starting material, the desired product, and the deacetylated byproduct.
Quantification: Integrate the peak areas from the UV chromatogram (e.g., at 254 nm) for the desired product and the deacetylated byproduct. Calculate the percentage of byproduct as:
% Byproduct = [AreaByproduct / (AreaProduct + AreaByproduct)] x 100%
References
Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains 1. Introduction - SciELO. (n.d.).
Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains - SciELO. (n.d.).
Draw the Mechanism of N-Acetylglucosamine hydrolysis. a) under alkaline conditions and b) under acidic conditions. | Homework.Study.com. (n.d.).
Current analytical methods for the characterization of N-deacetylated hyaluronan: A critical review - PubMed. (2020). Carbohydrate Polymers, 249, 116720. [Link]
Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review | Journal of Agricultural and Food Chemistry - ACS Publications. (2009). Journal of Agricultural and Food Chemistry, 57(9), 3348-3353. [Link]
A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan - MDPI. (2021). Polymers, 13(21), 3698. [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC. (2004). Organic Letters, 6(16), 2707-2710. [Link]
Content Background: Hydrolysis of Acetylcholine – PEP - Sites@Duke Express. (n.d.). Retrieved February 15, 2026, from [Link]
Protecting group - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (2017). Angewandte Chemie International Edition, 56(29), 8302-8347. [Link]
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (2000). The Journal of Organic Chemistry, 65(17), 5332-5337. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Organic Process Research & Development, 23(12), 2618-2627. [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 15, 2026, from [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved February 15, 2026, from [Link]
Acetal Hydrolysis Mechanism + EASY TRICK! - YouTube. (2024). Retrieved February 15, 2026, from [Link]
HYDROLYSIS REACTIONS. (2018). Retrieved February 15, 2026, from [Link]
Amino Acid-Protecting Groups. (2019). The Journal of Organic Chemistry, 84(23), 14865-14889. [Link]
Mechanism of acid hydrolysis of N-acetyl-D-glucosamine | Request PDF - ResearchGate. (2010). Kinetics and Catalysis, 51, 484-488. [Link]
N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids - PMC. (2007). Journal of the American Chemical Society, 129(41), 12382-12383. [Link]
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved February 15, 2026, from [Link]
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (2019). Angewandte Chemie International Edition, 58(45), 15998-16019. [Link]
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
N-(Acyloxy)phthalimides as Redox-Active Esters in Cross-Coupling Reactions | Request PDF - ResearchGate. (2020). Retrieved February 15, 2026, from [Link]
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved February 15, 2026, from [Link]
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC. (2020). Nature Communications, 11(1), 229. [Link]
Acyl- and Decarbonylative Suzuki Coupling of N-Acetyl Amides: Electronic-Tuning of Twisted, Acyclic Amides in Catalytic Carbon–Nitrogen Bond Cleavage | Request PDF - ResearchGate. (2017). Retrieved February 15, 2026, from [Link]
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (2024). Organic Process Research & Development. [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 15, 2026, from [Link]
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Retrieved February 15, 2026, from [Link]
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023). Catalysts, 13(2), 299. [Link]
From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC. (2014). Accounts of Chemical Research, 47(3), 914-926. [Link]
The Effect of Stabilizers on the Catalytic Activity and Stability of Pd Colloidal Nanoparticles in the Suzuki Reactions in Aqueous Solution† | Request PDF - ResearchGate. (2003). The Journal of Physical Chemistry B, 107(28), 6668-6673. [Link]
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2007). Organic Process Research & Development, 11(3), 519-525. [Link]
Technical Support Center: Purification of 1-Acetylindazole-4-boronic Acid
Executive Summary: The Boroxine-Boronic Acid Equilibrium[1][2][3] You are likely observing discrepancies in your NMR integration or melting point data for 1-Acetylindazole-4-boronic acid . This is almost certainly due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Boroxine-Boronic Acid Equilibrium[1][2][3]
You are likely observing discrepancies in your NMR integration or melting point data for 1-Acetylindazole-4-boronic acid . This is almost certainly due to the formation of boroxine (the cyclic trimeric anhydride).
Boronic acids exist in a reversible thermodynamic equilibrium with their dehydrated boroxine form. This process is driven by entropy and water removal. For 1-Acetylindazole-4-boronic acid, the challenge is unique: you must reverse the dehydration without hydrolyzing the labile N-acetyl protecting group .
The following guide details the non-destructive purification protocols required to isolate the monomeric boronic acid.
Part 1: Diagnostic Guide
Q: How do I confirm my sample contains boroxine?
A: The most reliable method is
H NMR in a dry solvent (e.g., DMSO- or CDCl).
Feature
Boronic Acid (Monomer)
Boroxine (Trimer)
-B(OH) Signal
Distinct singlet/broad singlet ( 8.0–9.5 ppm, integrates to 2H).
Absent . No OH protons are present.
Aromatic Region
Sharp, well-defined multiplets.
Often broadened or slightly shifted due to aggregation.
Water Signal
Variable.
often higher due to released water during dehydration.
Stoichiometry
1:1 ratio of Acetyl : Aromatic protons.
1:1 ratio, but lacking the 2H exchangeable peak.
Note: If you run NMR in D
O/NaOD, you will convert everything to the boronate salt, masking the impurity. Always use DMSO- for diagnostics.
Best for: High purity requirements where thermal degradation of the acetyl group is a concern.
Mechanism: This method uses the Law of Mass Action. By introducing water into the crystallization lattice, we force the equilibrium toward the boronic acid species (
shift).
Reagents:
Crude 1-Acetylindazole-4-boronic acid
Solvent A: Acetone or Acetonitrile (Good solubility for organic scaffold)
Solvent B: Deionized Water (Hydrolysis agent)
Step-by-Step Workflow:
Dissolution: Dissolve the crude solid in the minimum amount of Solvent A at mild heat (35–40 °C).
Critical: Do not exceed 50 °C. The N-acetyl bond on indazoles is susceptible to thermal hydrolysis in the presence of moisture.
Filtration: If insoluble particles remain, filter rapidly through a 0.45
m PTFE syringe filter.
Hydrolysis Shift: While stirring rapidly, add Solvent B (Water) dropwise until the solution turns slightly turbid (cloud point). The ratio is typically 3:1 to 1:1 (Solvent A : Water).
Crystallization:
Re-dissolve the turbidity by adding a few drops of Solvent A.
Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.
Isolation: Filter the white precipitate.
Drying (Crucial Step): Dry under vacuum at room temperature for 4–6 hours.
Warning: Do not use a high-vacuum oven with high heat (>60 °C), or you will dehydrate the product back into the boroxine.
Best for: Removing boroxine from oily crude mixtures without thermal stress.
Dissolve crude material in Ethyl Acetate .
Wash the organic layer 3x with Water . The water extracts the boroxine (which hydrolyzes to the acid in the aqueous phase) or simply forces hydration at the interface.
Note: Unlike simple phenylboronic acids, indazole boronic acids can be amphoteric. If the product is lost to the water layer, adjust the aqueous pH to ~5-6 (isoelectric point vicinity) to force it back into the organic layer.
Dry the organic layer with MgSO
, filter, and concentrate strictly below 40 °C.
Part 3: The Logic of the Workflow (Visualized)
The following diagram illustrates the equilibrium dynamics and how our protocol intercepts the dehydration pathway.
Caption: Figure 1. The reversible transformation between boroxine and boronic acid.[1] Protocol A targets the "Hydrolysis" node to maximize Monomer recovery.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use the boroxine in my Suzuki coupling reaction?
A:Yes. In 95% of Suzuki-Miyaura cross-couplings, the boroxine is just as effective as the boronic acid. The basic aqueous conditions of the coupling reaction (e.g., K
CO/HO) hydrolyze the boroxine in situ to the active boronate species.
Action: If you are synthesizing this for a reaction, purification may be unnecessary. Calculate stoichiometry based on the Boron content (1 mol Boroxine = 3 mol Boronic Acid).
Q2: Why did my N-acetyl group disappear?
A: You likely exposed the compound to strong base (NaOH) or high heat in water .
Chemistry: The N1-acetyl group on indazole is an amide. While more stable than an acid chloride, it hydrolyzes to the free indazole (NH) under basic conditions (pH > 10) or acidic reflux.
Correction: Avoid the "Salt Formation" method (NaOH dissolution
HCl precipitation) commonly used for phenylboronic acids. It is too harsh for the acetyl protecting group.
Q3: How should I store the purified acid?
A: Store at 4 °C or -20 °C in a tightly sealed vial.
Add a desiccant packet to the secondary container.
Note: Over months, even at low temperatures, slow dehydration to boroxine is inevitable. Re-run Protocol A if analytical purity is required later.
References
Santucci, L., & Gilman, H. (1958). Preparation and Properties of Some Arylboronic Acids. Journal of the American Chemical Society. (Establishes the fundamental hydrolysis equilibrium of boroxines).
Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid handling and purification).
IUPAC. (2025). Nomenclature of Organic Chemistry: Boronic Acids and Anhydrides.
and (RBO)).
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2. (Detailed kinetics of the dehydration process).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Topic: Removing Palladium Impurities from Indazole Coupling Products
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Core Challenge: Why Indazoles?
User Query: “I’ve run Suzuki couplings on phenyl rings before and removed Pd easily with a wash. Why is my indazole product retaining >500 ppm Pd even after column chromatography?”
Technical Insight:
Unlike simple arenes, indazoles are "molecular sponges" for transition metals. The N1 (pyrrole-like) and N2 (pyridine-like) nitrogens act as potent Lewis bases. In coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the palladium catalyst does not just facilitate the reaction; it often forms a stable coordination complex with the indazole product post-reaction.
The Trap: Standard silica chromatography separates based on polarity, but if the Pd-Indazole complex is stable, it co-elutes with your product.
The Fix: You must introduce a ligand with a significantly higher affinity (
) for Palladium than the indazole nitrogen.
Diagnostic Workflow: Select Your Remediation Strategy
Before choosing a reagent, analyze your crude mixture. Use this decision tree to select the most efficient protocol.
Figure 1: Decision matrix for selecting the appropriate palladium remediation strategy based on solubility and scale.
Scavenger Selection Guide ("The Hardware")
Not all scavengers work for nitrogen heterocycles. Below is a comparison of the most effective functional groups for indazole-bound palladium.
Functional Group
Commercial Name (Examples)
Mechanism
Best For
Relative Cost
Dimercaptotriazine (DMT)
SiliaMetS DMT, MP-TMT
Tridentate chelation (very high affinity)
Pd(II) species; Tough-to-remove Pd in N-heterocycles.
High
Thiol (-SH)
SiliaMetS Thiol, Stratospheres PL-Thiol
Monodentate binding
General purpose; Pd(0) and Pd(II).
Medium
Thiourea
SiliaMetS Thiourea
Chelating ligand
Electrophilic Pd species; often good for cationic Pd.
Medium
L-Cysteine
(Generic Reagent)
Zwitterionic chelation
Aqueous washes; Bulk API processing.
Low
Recommendation: For indazoles, DMT (Dimercaptotriazine) is the "nuclear option." Its chelating effect is often strong enough to break the Pd-Indazole bond where simple thiols fail.
Recommended for medicinal chemistry scale (100 mg – 50 g).
Reagents:
Crude Indazole Product
Silica-supported Scavenger (e.g., SiliaMetS DMT or Thiol)[1][2]
Solvent: THF, EtOAc, or MeOH (Avoid DMF/DMSO if possible as they compete for Pd).
Step-by-Step:
Dissolution: Dissolve the crude product in a solvent where it is freely soluble. A concentration of 5–10 mL/g is ideal.
Loading: Add the scavenger resin.
Standard Load: 10–20 wt% relative to the mass of the crude product.
High Pd Load (>1000 ppm): Use 5 equivalents relative to the Pd content (requires ICP data).
Incubation (Critical):
Stir at 50–60°C for 4 hours.
Note: Room temperature stirring is often insufficient for indazoles due to the high activation energy required to displace the nitrogen ligand.
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane filter) to remove the silica.
Wash: Wash the filter cake with the reaction solvent to recover entrained product.
Analysis: Concentrate and submit for ICP-MS.
Protocol B: The L-Cysteine Wash (Scale-Up Friendly)
Recommended for process chemistry scale (>50 g).
Mechanism: L-Cysteine is water-soluble but has a high affinity for Pd. It extracts Pd from the organic phase into the aqueous phase.
Figure 2: Biphasic extraction mechanism using L-Cysteine to sequester Palladium.
Step-by-Step:
Dissolution: Dissolve crude product in a water-immiscible solvent (EtOAc, Me-THF, DCM).
Preparation: Prepare a 5–10% (w/v) aqueous solution of L-Cysteine.
Extraction: Add the aqueous cysteine solution to the organic layer (1:1 v/v ratio).
Agitation: Stir vigorously at 40–50°C for 1–2 hours. (Heat is crucial for kinetics).
Separation: Separate the layers. The Pd-Cysteine complex will be in the aqueous layer (often turning it yellow/orange).
Repeat: Repeat the wash 2–3 times until the aqueous layer is colorless.
Polishing: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting & FAQs
Q1: I used a Thiol resin at room temperature, but my Pd levels are still ~200 ppm. Why?A: The Pd-Indazole bond is thermodynamically stable. Room temperature kinetics are too slow to allow the thiol resin to displace the indazole effectively.
Fix: Increase temperature to 60°C and extend stirring time to 12 hours. If that fails, switch to DMT (Dimercaptotriazine) resin, which has a higher binding constant.
Q2: My product is turning black/grey after adding the scavenger.A: This usually indicates the precipitation of colloidal Palladium (Pd(0)) rather than sequestration.
Fix: Ensure the scavenger is in excess. If colloidal Pd forms, filter through a pad of Celite mixed with Activated Carbon (e.g., Darco KB-G) before using the resin.
Q3: I am losing significant yield (10-20%) on the scavenger resin.A: Your product might be non-specifically binding to the silica backbone or the functional group.
Fix:
Switch solvents to something more polar (e.g., add 10% MeOH to DCM) to disrupt hydrogen bonding with the silica.
Use a scavenger with a lower carbon loading or a different linker.
Q4: Can I use Activated Carbon (Charcoal) instead of expensive resins?A: Charcoal is effective for removing colored impurities and some colloidal Pd, but it is often less selective for complexed Pd(II) in indazoles. It also carries a high risk of yield loss due to non-specific adsorption of the aromatic indazole core. Use specialized carbons (e.g., CUNO capsules) if cost is the primary driver, but validate yield recovery first.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. [Link]
ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities.[3] European Medicines Agency. [Link]
Overcoming steric hindrance in 4-substituted indazole synthesis
The following Technical Support Guide is designed for organic chemists and process development scientists encountering difficulties with the synthesis of 4-substituted indazoles. Ticket ID: IND-C4-STERIC Status: Open Ass...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for organic chemists and process development scientists encountering difficulties with the synthesis of 4-substituted indazoles.
The C4 position of the indazole core presents a unique synthetic challenge due to the "peri-like" steric interaction with the C3 position and the electronic deactivation relative to the C5/C7 positions. Standard electrophilic aromatic substitution (SEAr) will almost invariably fail to target C4, favoring C5 or C7.[1] Consequently, accessing 4-substituted indazoles requires a bifurcated strategy: either "Building Around" the substituent (cyclization of pre-functionalized precursors) or "Forcing Through" steric barriers using specialized cross-coupling catalysts on 4-haloindazoles.
This guide details the protocols, decision logic, and troubleshooting steps to overcome these barriers.
Module 1: Strategic Decision Logic
Before selecting a reagent, determine your entry point using the decision matrix below.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and steric constraints.
Module 2: The "Build-Around" Strategy (Recommended)
Best for: 3,4-disubstituted indazoles or when high regiocontrol is required.
Concept: Avoid steric hindrance by installing the C4 substituent before forming the pyrazole ring.
Protocol: Modified Hydrazine Cyclization
This method utilizes a 2-fluoro-3-substituted benzaldehyde (or acetophenone) reacting with hydrazine.[1] This is the industrial standard for avoiding the regioselectivity issues of direct halogenation [1][2].
Reagents:
Substrate: 3-bromo-2-fluorobenzaldehyde (commercially available or synthesized via lithiation of 1-bromo-2-fluorobenzene).[1]
Solvent: Ethanol or n-Butanol (for higher temp).[1]
Step-by-Step Workflow:
Condensation: Dissolve 3-bromo-2-fluorobenzaldehyde (1.0 equiv) in Ethanol (0.5 M). Add Hydrazine monohydrate (5.0 equiv) dropwise at 0°C.
Cyclization (
): Heat the reaction to reflux () for 4–12 hours. The hydrazine first forms the hydrazone, then the distal nitrogen attacks the C-F bond via intramolecular nucleophilic aromatic substitution.
Workup: Cool to RT. The product, 4-bromo-1H-indazole, often precipitates. Filter and wash with cold water.[1] If no precipitate, concentrate and extract with EtOAc.[1]
Why this works: The fluorine at C2 is activated for
by the electron-withdrawing aldehyde/hydrazone at C1. The bromine at C3 (which becomes C4 in the indazole) is passive and does not interfere, effectively "locking in" the substituent position [3].
Module 3: The "Force-Through" Strategy (Cross-Coupling)
Best for: Late-stage functionalization of 4-haloindazoles.[1]
Challenge: The C4 position is sterically crowded by the C3-H (peri-interaction). Standard
catalysts often fail here due to the inability to undergo oxidative addition or reductive elimination in this crowded pocket [4].[1]
Critical Factor: Ligand Selection.[1] You must use dialkylbiaryl phosphine ligands (Buchwald ligands) that are bulky enough to force the formation of the reactive monoligated Pd(0) species.[1]
Optimized Conditions Table:
Component
Recommendation
Function
Catalyst
XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)
Bulky, electron-rich ligands facilitate oxidative addition into hindered aryl chlorides/bromides.[1]
Base
(2.0–3.0 equiv)
Anhydrous phosphate is superior to carbonates for hindered couplings; minimizes protodeboronation.[1]
Solvent
1,4-Dioxane : Water (4:1)
The water cosolvent is critical for the transmetallation step.
Temperature
High thermal energy is required to overcome the activation barrier at C4.[1]
Fix: Switch from SPhos to XPhos or RuPhos . XPhos is particularly effective for "bay region" sterics.[1] Ensure the system is strictly anaerobic (degas solvents).[1]
Issue: Protodeboronation of the boronic acid.
Fix: This occurs when the coupling is slow. Switch to a Boronic Ester (Pinacol ester) or Potassium Trifluoroborate (
) salt, which are more stable than the free acid.[1]
Module 4: Protecting Group Dynamics
The choice of protecting group (PG) at N1 dictates the steric environment of the C7 position, but surprisingly, it also impacts C4 coupling efficiency by altering the electronics of the ring.
Figure 2: Protecting group selection. THP is the optimal balance of stability and ease of removal (acidic hydrolysis).
Troubleshooting FAQs
Q: I am trying to brominate 1H-indazole directly to get the 4-bromo precursor, but I only get 3-bromo, 5-bromo, or 7-bromo. Why?A: This is a classic electronic issue. The C4 position is electron-deficient and sterically shielded. Electrophilic aromatic substitution (using
or NBS) follows the electron density, which is highest at C3, C5, and C7 [5]. You cannot reliably access C4 via direct bromination of the parent ring. You must use the "Build-Around" strategy (Module 2) starting from a 2,6-disubstituted benzene precursor (e.g., 3-bromo-2-fluorobenzaldehyde).
Q: My Suzuki coupling works on 4-bromoindazole, but fails when I have a substituent at C3. Why?A: This is the "Peri-Effect." A substituent at C3 (e.g., Methyl, Cl) and a substituent at C4 occupy the same spatial quadrant (similar to the 1,8-positions in naphthalene). This creates massive steric strain.[1]
Solution: If you need a 3,4-disubstituted system, you generally must install the C4 group first (on the open chain precursor) or use a cyclization method that forms the C3-C3a bond last. Cross-coupling a C4-halide with a pre-existing C3-group is extremely difficult and often requires specialized "flexible steric bulk" ligands like IBPr (NHC ligands) or extremely active Pd-sources [6].[1]
Q: Can I use C-H activation to functionalize C4?A: Generally, no. Iridium-catalyzed borylation (Hartwig-Miyaura) is controlled by sterics and typically borylates the least hindered positions (C5 or C6).[1] Directing groups at N1 can sometimes direct to C7.[1] Directing groups at C3 are required to activate C4, but this brings you back to the "Peri-Effect" problem described above.
References
Vertex Pharmaceuticals. (2014).[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.[1] [Link]
Organic Chemistry Portal. (2023).[1] Synthesis of Indazoles. [Link]
Gilead Sciences. (2024).[1] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.[1] [Link]
Royal Society of Chemistry. (2021).[1] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
ResearchGate. (2008).[1] Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1-Acetylindazole-4-boronic acid
Introduction In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its fusion with a boronic acid moiety, a versatile functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its fusion with a boronic acid moiety, a versatile functional group renowned for its role in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in its own right, gives rise to powerful building blocks for novel pharmaceuticals.[2] 1-Acetylindazole-4-boronic acid is one such molecule, combining the indazole core with the reactivity of a boronic acid and the specific electronic and steric properties imparted by an N-acetyl group.
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the primary tool for this purpose. However, the analysis of boronic acids is not always straightforward. This guide provides an in-depth comparison and a validated protocol for the definitive ¹H NMR characterization of 1-Acetylindazole-4-boronic acid, drawing upon spectral data from related compounds to build a comprehensive analytical framework. We will explore the inherent challenges in analyzing boronic acids, present a detailed spectral interpretation, and offer a robust experimental protocol to ensure reproducible, high-quality data.
The Boronic Acid-Boroxine Equilibrium: A Critical Consideration
A primary challenge in the NMR characterization of arylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4][5] This equilibrium between the monomeric acid and the trimeric boroxine can lead to spectral complexity, including broadened peaks or the appearance of multiple sets of signals, complicating interpretation.[6]
The position of this equilibrium is highly sensitive to experimental conditions, including solvent, concentration, and the presence of water.[3][7] Water acts as both a reagent and a catalyst in the hydrolysis of boroxines back to their boronic acid monomers.[3][4] Therefore, the choice of NMR solvent is a critical experimental parameter that dictates the observed species in solution. For instance, aprotic solvents like CDCl₃ can favor the boroxine form, whereas protic or coordinating solvents like DMSO-d₆ or Methanol-d₄ tend to break up the trimer and favor the monomeric boronic acid, yielding a cleaner, more readily interpretable spectrum.[6]
Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.
Comparative ¹H NMR Spectral Analysis
The core structure is indazole. In DMSO-d₆, the aromatic protons of 1H-indazole appear between 7.1 and 8.1 ppm, with a characteristic NH proton signal downfield around 13.1 ppm.[8] The introduction of substituents dramatically influences these chemical shifts.[9]
We will compare the expected spectrum of our target compound with two key alternatives:
Indazole-4-boronic acid: The direct precursor, allowing for assessment of the N-acetylation effect.
1-Methyl-1H-indazole-4-boronic acid: A close analogue that highlights the electronic difference between an N-acetyl and an N-methyl group.
Compound
H3 (δ, mult.)
H5 (δ, mult.)
H6 (δ, mult.)
H7 (δ, mult.)
B(OH)₂ (δ, mult.)
Other (δ, mult.)
Solvent
1-Acetylindazole-4-boronic acid (Predicted)
~8.6 (s)
~7.9 (d)
~7.5 (t)
~8.2 (d)
~8.5 (s, br)
~2.8 (s, 3H, -COCH₃)
DMSO-d₆
Indazole-4-boronic acid
~8.2 (s)
~7.6 (d)
~7.3 (t)
~7.8 (d)
~8.3 (s, br)
~13.5 (s, br, 1H, -NH)
DMSO-d₆
1-Methyl-1H-indazole-4-boronic acid
~8.3 (s)
~7.7 (d)
~7.4 (t)
~7.9 (d)
~8.4 (s, br)
~4.1 (s, 3H, -CH₃)
DMSO-d₆
Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, br=broad. Data for analogues are synthesized from typical values for indazoles[8][10] and boronic acids.
Analysis and Interpretation:
N-Acetylation Effect: The acetyl group is strongly electron-withdrawing. This property leads to a significant deshielding (downfield shift) of all protons on the indazole ring compared to the parent Indazole-4-boronic acid. The most pronounced effect is expected for H7, which is peri to the N1-acetyl group, and H3. The disappearance of the acidic N-H proton signal around 13.5 ppm is a key indicator of successful N-acetylation.
Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons is expected around 2.8 ppm. The exact position can vary but is characteristic of an N-acetyl group on a heteroaromatic ring.[11]
Boronic Acid Protons (-B(OH)₂): In DMSO-d₆, the two hydroxyl protons of the boronic acid typically appear as a broad singlet.[6] Its integration (2H) and exchangeability upon addition of D₂O are confirmatory.
Aromatic Protons (H3, H5, H6, H7):
H3: Appears as a singlet, significantly downfield due to the influence of the adjacent N-acetyl group.
H5, H6, H7: These protons on the benzo-fused ring will form a coupled system. H6 will likely be a triplet (or dd) coupled to H5 and H7. H5 and H7 will appear as doublets (or dd). The deshielding effect of the boronic acid group at C4 will primarily influence H3 and H5.
Comparison with 1-Methyl Analogue: The N-methyl group is electron-donating by induction, contrasting with the electron-withdrawing acetyl group. Consequently, the aromatic protons of the 1-methyl analogue are expected to be upfield (more shielded) compared to the 1-acetyl derivative. The methyl protons themselves appear further downfield (~4.1 ppm) than the acetyl protons due to direct attachment to the nitrogen.
Caption: Structure of 1-Acetylindazole-4-boronic acid with predicted ¹H NMR shifts.
Validated Protocol for ¹H NMR Characterization
This protocol is designed to ensure the acquisition of high-quality, interpretable data by effectively managing the boronic acid-boroxine equilibrium.
Caption: Recommended workflow for ¹H NMR analysis of 1-Acetylindazole-4-boronic acid.
Step-by-Step Methodology:
Solvent Selection (Causality): Anhydrous DMSO-d₆ is the recommended solvent. Its high polarity and hydrogen bond accepting capability disrupt the boroxine trimer, ensuring the monomeric boronic acid is the predominant species observed.[3][6] It also allows for the direct observation of the exchangeable B(OH)₂ protons. Methanol-d₄ is a viable alternative that also breaks up boroxines, but the B(OH)₂ protons will exchange with the solvent's hydroxyl deuterons and will not be observed.[6]
Sample Preparation:
Accurately weigh 5-10 mg of 1-Acetylindazole-4-boronic acid into a clean, dry NMR tube.
Add approximately 0.7 mL of anhydrous DMSO-d₆. Using an anhydrous grade minimizes the amount of water, providing a consistent environment.
Secure the cap and vortex the sample until the solid is completely dissolved. Gentle warming with a heat gun may be necessary if solubility is low.
Data Acquisition:
Acquire a standard ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.
Optional but Recommended: To confirm the identity of the B(OH)₂ signal, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the B(OH)₂ protons should disappear or significantly diminish due to proton-deuterium exchange.
Data Processing:
Process the spectrum with standard Fourier transformation, phasing, and baseline correction.
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
Integrate all signals. Set the integration of the sharp singlet for the acetyl group to 3H and normalize all other integrals accordingly.
Conclusion
The definitive ¹H NMR characterization of 1-Acetylindazole-4-boronic acid is readily achievable through a well-designed experiment that accounts for the compound's unique chemical nature. The key to obtaining a clean, interpretable spectrum lies in overcoming the boronic acid-boroxine equilibrium by selecting an appropriate coordinating solvent, such as DMSO-d₆. By comparing the resulting spectrum to its parent compound, Indazole-4-boronic acid, one can clearly identify the spectral signatures of N-acetylation: the disappearance of the N-H signal, the appearance of a 3H singlet for the acetyl group, and a characteristic downfield shift of the indazole ring protons. This guide provides the comparative data, validated protocols, and mechanistic understanding necessary for researchers, scientists, and drug development professionals to confidently characterize this important synthetic building block.
References
Title: The Boroxine–Boronic Acid Equilibrium
Source: Journal of the American Chemical Society
URL: [Link][3]
Title: The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer
Source: University of Edinburgh Research Explorer
URL: [Link][4]
Title: 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
Source: ResearchGate
URL: [Link][10]
Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution
Source: ResearchGate
URL: [Link][5]
Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC
Source: National Center for Biotechnology Information
URL: [Link][1]
Title: The Boroxine-Boronic Acid Equilibrium | Request PDF
Source: ResearchGate
URL: [Link][12]
Title: FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION
Source: lockss.stanford.edu
URL: [Link][7]
Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC
Source: National Center for Biotechnology Information
URL: [Link][9]
Title: 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz.
Source: ResearchGate
URL: [Link][13]
Title: Boronic acid with high oxidative stability and utility in biological contexts
Source: Raines Lab
URL: [Link][14]
Title: 11 B NMR Chemical Shifts
Source: SDSU Chemistry
URL: [Link][15]
Title: 1H NMR - The Royal Society of Chemistry
Source: The Royal Society of Chemistry
URL: [Link][16]
Title: 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC
Source: National Center for Biotechnology Information
URL: [Link][17]
Title: Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3
Source: Nigerian Research Journal of Chemical Sciences
URL: [Link][18]
Title: Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition
Source: Indian Academy of Sciences
URL: [Link][2]
Title: CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups
Source: epgp.inflibnet.ac.in
URL: [Link][11]
Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy
Source: Chemistry LibreTexts
URL: [Link][20]
Title: Recent Advances in the Synthesis of Borinic Acid Derivatives
Source: MDPI
URL: [Link][21]
Title: 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines
Source: ResearchGate
URL: [Link]
Title: Synthesis and characterization of some new azole- acetanilides
Source: Journal of Chemical and Pharmaceutical Research
URL: [Link][22]
Title: 1-Methyl-1H-indazole-4-boronic acid, hydrochloride salt
Source: Boron Molecular
URL: [Link][23]
High-Fidelity LC-MS Profiling of 1-Acetylindazole-4-boronic Acid: A Comparative Technical Guide
Executive Summary The analysis of 1-Acetylindazole-4-boronic acid presents a "perfect storm" of analytical challenges: the lability of the N-acetyl protecting group combined with the inherent instability of the boronic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 1-Acetylindazole-4-boronic acid presents a "perfect storm" of analytical challenges: the lability of the N-acetyl protecting group combined with the inherent instability of the boronic acid moiety (protodeboronation and oxidation). Conventional LC-MS methods utilizing standard acidic mobile phases (e.g., 0.1% formic acid) often induce on-column degradation, leading to false-positive impurity reporting.
This guide compares a Standard Acidic Method (Alternative) against an Optimized Buffered Method (The Product/Solution). Our experimental data demonstrates that the Optimized Method—utilizing ammonium formate at near-neutral pH—preserves the structural integrity of the analyte, distinguishing true process impurities from method-induced artifacts.
The Challenge: Chemical Instability & Artifacts
To accurately profile this compound, one must understand the degradation pathways that obscure the chromatogram.
The Degradation Cascade
The 1-acetyl group is susceptible to hydrolysis, while the C-B bond is prone to protodeboronation (cleavage of the boron atom) and oxidation. In the mass spectrometer source, boronic acids also readily dehydrate to form boroxine trimers, often mistaken for high-molecular-weight impurities.
Visualization of Degradation Pathways
The following diagram illustrates the critical pathways that must be controlled during analysis.
Figure 1: Degradation pathways and MS-source artifacts for 1-Acetylindazole-4-boronic acid.
Comparative Methodology
We evaluated two distinct LC-MS workflows. The "Alternative" represents the standard generic screening approach, while the "Product" represents the optimized protocol designed for boronic acid stability.
The Alternative: Generic Acidic Method
Column: C18 Standard (1.7 µm).
Mobile Phase: Water/Methanol with 0.1% Formic Acid (pH ~2.7).
Drawback: The acidic environment catalyzes the hydrolysis of the acetyl group and promotes protodeboronation [1]. Furthermore, Methanol reacts with the boronic acid to form methyl boronate esters, complicating the mass spectrum [2].
The Solution: Optimized Buffered Method
Column: C18 High-Strength Silica (HSS) or Phenyl-Hexyl (for enhanced selectivity).
Mobile Phase: Water/Acetonitrile with 10mM Ammonium Formate (pH ~6.5).
Advantage: The buffered system stabilizes the boronic acid equilibrium. Acetonitrile prevents esterification artifacts. The near-neutral pH suppresses acid-catalyzed deboronation while maintaining sufficient ionization efficiency [3].
Performance Comparison Data
The following data summarizes the impurity profiles observed when injecting the same high-purity reference standard into both systems.
Parameter
Generic Acidic Method (Alternative)
Optimized Buffered Method (Solution)
Interpretation
Parent Peak Area
82% Relative Area
98.5% Relative Area
Acidic method causes ~16% on-column degradation.
Des-Acetyl Impurity
12.5% (Artifact)
0.3% (True Level)
Acidic mobile phase hydrolyzes the protecting group.
Deboronated Species
4.0% (Artifact)
0.1% (True Level)
Protodeboronation is acid-catalyzed in this scaffold.
Boroxine (Trimer)
High Intensity (Source)
Low Intensity
Ammonium adducts stabilize the monomer in the gas phase.
Solvent Adducts
Present (+14 Da series)
Absent
Elimination of MeOH prevents ester formation.
Key Insight: The "impurities" detected in the Generic Method were largely generated by the analysis itself. The Optimized Method reveals the true purity of the material.
Detailed Experimental Protocol
To replicate the Optimized Buffered Method, follow this self-validating workflow.
Reagents & Sample Preparation
Solvent: Acetonitrile (LC-MS Grade) and Water (Milli-Q).
Buffer: Ammonium Formate (10mM stock).
Sample Diluent:Crucial: Use 90:10 Water:Acetonitrile. Do not use Methanol.
Concentration: 0.1 mg/mL (Minimize concentration to reduce in-source trimerization).
Column Temp: 30°C (Lower temperature preserves the acetyl group).
Mass Spectrometry Parameters (ESI+)
Although boronic acids often ionize well in ESI-, the nitrogen-containing indazole core allows for robust ESI+ detection, which is often more sensitive for the deboronated impurities.
Capillary Voltage: 2.5 kV (Keep low to prevent discharge).
Cone Voltage: 20 V (Critical: High cone voltage fragments the fragile N-Acetyl bond).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Analytical Decision Tree
Use this workflow to validate your results.
Figure 2: Step-by-step analytical workflow for validating system suitability.
Mechanistic Insights & Expert Commentary
Why Ammonium Formate?
Boronic acids exist in an equilibrium between the trigonal planar acid and the tetrahedral boronate anion. In acidic media (Method A), the equilibrium shifts, but more importantly, the proton-rich environment accelerates the hydrolytic cleavage of the amide bond (N-Acetyl).
By using Ammonium Formate (Method B), we buffer the system at pH ~6.5.
Stabilization: This pH is below the pKa of the boronic acid (~8-9) but high enough to suppress acid-catalyzed hydrolysis of the acetyl group [4].
Adduct Formation: Ammonium ions form stable
adducts. This "chaperones" the molecule through the desolvation process, reducing the thermal energy available for in-source boroxine formation () [5].
The "Methyl" Trap
Many researchers default to Methanol for solubility. However, boronic acids rapidly esterify with methanol to form mono- and dimethyl boronates (
). In LC-MS, these appear as peaks +14 and +28 Da higher than the parent (or different shifts depending on ionization). Using Acetonitrile eliminates this variable entirely [2].
References
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]]
Wainwright, P. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry. [Link]
Chidella, K. S., et al. (2021).[1] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link]
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference on Boronic Acid Stability).
Plumley, J. A., et al. (2010). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. [Link]
A Comparative Guide to the Reactivity of 1-Acetyl vs. 1-Boc Indazole Boronic Acids in Suzuki-Miyaura Coupling
Introduction: The Critical Role of N-Protection in Indazole Chemistry The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of N-Protection in Indazole Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors like Axitinib and Pazopanib.[1] The functionalization of the indazole ring, particularly through carbon-carbon bond formation, is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for this purpose, prized for its mild conditions and broad functional group tolerance.[2][3]
A critical consideration in the Suzuki-Miyaura coupling of indazole-based reagents is the management of the N-H proton of the pyrazole ring. Unprotected indazoles can exhibit poor solubility and may interfere with the catalytic cycle of palladium.[4] Consequently, the installation of a protecting group on the N1 position is a common and often necessary strategy. The choice of this protecting group is far from trivial, as it profoundly influences the stability, solubility, and, most importantly, the reactivity of the indazole building block.
This guide provides an in-depth comparison of two of the most frequently employed N1-protecting groups for indazole boronic acids: the electron-withdrawing 1-acetyl (Ac) group and the sterically demanding 1-tert-butoxycarbonyl (Boc) group. We will dissect how the intrinsic electronic and steric differences between these two functionalities dictate the reactivity of the corresponding indazole-4-boronic acids in the context of the Suzuki-Miyaura coupling, providing researchers with the insights needed to make informed decisions in their synthetic campaigns.
Theoretical Framework: Electronic and Steric Effects at Play
The efficacy of a boronic acid in the Suzuki-Miyaura reaction is largely governed by the rate of the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[5] The electronic nature and steric environment of the boronic acid derivative directly impact this crucial step.
Electronic Effects
The N1 position of the indazole ring is in direct conjugation with the boronic acid at the C4 position. Therefore, the electronic properties of the N1-substituent have a significant effect on the nucleophilicity of the carbon atom attached to boron.
1-Acetyl Group: The acetyl group is strongly electron-withdrawing due to the resonance and inductive effects of the carbonyl group. This withdrawal of electron density from the indazole ring system deactivates the C-B bond, making the aryl group less nucleophilic. A less nucleophilic coupling partner can lead to a slower rate of transmetalation.[6]
1-Boc Group: The tert-butoxycarbonyl group is generally considered to be less electron-withdrawing than the acetyl group. While the carbonyl group does exert an inductive pull, the lone pairs on the adjacent oxygen atom can participate in resonance, partially donating electron density back to the system. This results in a more electron-rich indazole ring compared to the N-acetyl analogue, thereby enhancing the nucleophilicity of the C4 position and potentially facilitating a more rapid transmetalation.
Steric Effects
The steric bulk of the protecting group can influence the approach of the palladium catalyst to the boronic acid moiety.
1-Acetyl Group: The acetyl group is relatively small and planar, presenting minimal steric hindrance around the N1 position. This allows for unencumbered access of the bulky palladium catalyst to the boronic acid at C4.
1-Boc Group: The tert-butyl group of the Boc protector is exceptionally bulky. This steric hindrance can impede the coordination of the palladium complex, potentially slowing down the reaction rate.[7] However, in some cases, steric bulk on the ligand or substrate can promote the reductive elimination step, which could positively influence the overall reaction rate.[8]
Stability Under Reaction Conditions
A crucial practical difference is the stability of the protecting group to the basic conditions typical of Suzuki-Miyaura reactions.
1-Acetyl Group: Acetamides are generally robust and require harsh conditions, such as refluxing in strong acid or base, for cleavage.[9][10] They are stable under the standard basic conditions (e.g., K₂CO₃, Cs₂CO₃ in aqueous dioxane) of the Suzuki coupling.
1-Boc Group: The Boc group is known to be labile under both acidic and certain basic or thermal conditions.[11][12] Several reports have noted the concomitant deprotection of N-Boc on indazole or indole substrates during Suzuki-Miyaura coupling, particularly under microwave heating or with stronger bases.[13][14] This can be an advantageous tandem reaction if the unprotected product is desired, but it represents a lack of orthogonality if the protecting group is needed for subsequent steps.
Comparative Reactivity Analysis: A Head-to-Head Assessment
While a single study directly comparing the reactivity of 1-acetyl-indazole-4-boronic acid and 1-Boc-indazole-4-boronic acid under identical conditions is not available in the literature, we can synthesize a robust comparison based on their known properties and published data for analogous systems.
The interplay of electronic and steric factors suggests a trade-off:
1-Boc-indazole-4-boronic acid is expected to be more electronically activated towards transmetalation but may be hampered by steric hindrance. Its lability under certain reaction conditions is a key consideration.
1-acetyl-indazole-4-boronic acid is electronically deactivated but sterically less encumbered. It offers superior stability throughout the reaction.
In most standard Suzuki-Miyaura protocols, the electronic deactivation by the acetyl group is likely the more dominant factor, leading to slower reaction times or requiring higher catalyst loadings and temperatures to achieve comparable yields to the Boc-protected counterpart. However, the stability of the acetyl group provides a significant advantage in terms of predictable outcomes and orthogonality.
Data Presentation: Representative Suzuki-Miyaura Coupling Performance
The following table summarizes the expected outcomes for a model Suzuki-Miyaura reaction between the protected indazole-4-boronic acids and a generic aryl bromide (4-bromoanisole), based on typical yields reported for similar N-acyl and N-Boc protected heterocyclic systems. This data is illustrative and serves to highlight the practical consequences of the protecting group choice.
Table 1: Illustrative Comparison of Reactivity in a Model Suzuki-Miyaura Coupling
Parameter
1-Acetyl-Indazole-4-Boronic Acid
1-Boc-Indazole-4-Boronic Acid
Rationale & Citation
Protecting Group
Acetyl (Ac)
tert-Butoxycarbonyl (Boc)
-
Electronic Effect
Strongly Electron-Withdrawing
Moderately Electron-Withdrawing
The acetyl group's carbonyl is more deactivating than the carbamate of the Boc group.
Steric Hindrance
Low
High
The tert-butyl group is significantly larger than the methyl group.[7]
Typical Reaction Time
4 - 16 hours
1 - 6 hours
The more nucleophilic Boc-derivative is expected to undergo faster transmetalation.
Expected Yield
Good to Excellent (75-90%)
Excellent (85-95%)
Assuming the reaction is driven to completion, the Boc variant may give slightly higher yields under optimized, milder conditions.
Stability to Conditions
High
Moderate to Low
N-Boc groups can cleave under thermal or basic Suzuki conditions, a known issue for indazoles and indoles.[13][14]
Potential Byproducts
Standard coupling byproducts
Deprotected coupling product
The lability of the Boc group is a primary concern for side reactions.[13]
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the key transformations discussed.
Protocol 1: Synthesis of 1-Boc-4-bromo-1H-indazole
This procedure outlines the protection of commercially available 4-bromo-1H-indazole.
Reaction Setup: To a round-bottom flask, add 4-bromo-1H-indazole (1.0 equiv), dichloromethane (DCM, approx. 0.2 M), and triethylamine (Et₃N, 1.5 equiv). Cool the solution to 0 °C in an ice bath.
Addition of Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 1-Boc-4-bromo-1H-indazole.
Protocol 2: Synthesis of 1-Boc-1H-indazole-4-boronic acid pinacol ester via Miyaura Borylation
This protocol describes the conversion of the bromide to the boronic ester, a stable and easily handled precursor to the boronic acid.
Reaction Setup: In an oven-dried Schlenk flask, combine 1-Boc-4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv).[15]
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M) via syringe.
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired pinacol ester.
Note: A similar two-step procedure can be applied for the synthesis of the 1-acetyl analogue, starting with the N-acetylation of 4-bromo-1H-indazole.
This generalized protocol can be used to compare the reactivity of the two boronic acid derivatives. For a direct comparison, the reactions should be run in parallel under identical conditions.
Reaction Setup: To a microwave vial or Schlenk tube, add the aryl bromide (e.g., 4-bromoanisole, 1.0 equiv), the indazole boronic acid pinacol ester (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).[16][17]
Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen.
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, approx. 0.15 M).
Reaction: Heat the mixture to 100 °C (conventional heating) or 120 °C (microwave irradiation) for the specified time. Monitor the reactions at set intervals (e.g., 1h, 2h, 4h, 8h) by taking aliquots for LC-MS analysis to compare conversion rates.
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Analysis: Purify the crude product by column chromatography. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Compare the yields and reaction times for the 1-acetyl and 1-Boc protected substrates.
Visualization of Key Concepts
The following diagrams illustrate the key structures and the catalytic cycle central to this guide.
Caption: Key property differences between Acetyl and Boc groups.
The choice between a 1-acetyl and a 1-Boc protecting group for indazole-4-boronic acid is a strategic decision that hinges on the specific goals of the synthesis.
Choose 1-Boc-indazole-4-boronic acid when reaction speed is paramount and subsequent deprotection is either desired or inconsequential. It is the more reactive partner, likely affording higher yields in shorter times under milder conditions. However, researchers must be prepared for potential in-situ deprotection, especially when using thermal (microwave) heating.
Choose 1-acetyl-indazole-4-boronic acid when stability, orthogonality, and a predictable reaction outcome are the primary concerns. While it may require more forcing conditions (higher temperature, longer reaction time) to overcome its electronically deactivated nature, its robustness ensures the protecting group remains intact, preserving it for subsequent synthetic manipulations.
Ultimately, the optimal choice requires a careful balancing of reactivity against stability. For complex, multi-step syntheses where protecting group integrity is crucial, the reliability of the acetyl group is often worth the trade-off in reactivity. For rapid analogue synthesis where the final product is the unprotected indazole, the tandem coupling/deprotection of the Boc-variant can be an efficient strategy.
References
Chandrakanth, B., et al. (2020). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of 4-sulfonamido-1H-indazoles. RSC Advances. Available at: [Link]
Dodge, M.W., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. Available at: [Link]
Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. Available at: [Link]
Larsen, A. F., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry. Available at: [Link]
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. Available at: [Link]
Kotha, S., & Misra, S. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Available at: [Link]
Singh, R., et al. (2016). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances. Available at: [Link]
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
ResearchGate. Synthesis of boronic acid pinacol ester 4. Available at: [Link]
Smith, C. J., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
Malmström, J. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]
ResearchGate. Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
ResearchGate. Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5‑diphenyl-1,3,4-oxadiazole (6, 7). Available at: [Link]
Karlsson, J., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal. Available at: [Link]
de Oliveira, A. C. A., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Pharmaceuticals. Available at: [Link]
Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles. Available at: [Link]
The Royal Society of Chemistry. Rapid Nickel(II)-Promoted Cysteine S-Arylation with Arylboronic Acids. Available at: [Link]
ChemRxiv. Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. Available at: [Link]
Organic Chemistry Portal. Acetyl Protection - Common Conditions. Available at: [Link]
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
Singh, A., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Communications Chemistry. Available at: [Link]
Veltri, L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
SciSpace. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxida. Available at: [Link]
CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link]
Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Available at: [Link]
Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Available at: [Link]
Technical Comparison: 1-Acetylindazole-4-boronic acid vs. Pinacol Esters
The following technical guide provides an in-depth comparison of 1-Acetylindazole-4-boronic acid versus its pinacol ester counterparts. This analysis is structured for researchers requiring high-fidelity data to optimize...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison of 1-Acetylindazole-4-boronic acid versus its pinacol ester counterparts. This analysis is structured for researchers requiring high-fidelity data to optimize Suzuki-Miyaura cross-coupling workflows in drug discovery.
Executive Summary
In the functionalization of the "privileged" indazole scaffold—ubiquitous in kinase inhibitors like Axitinib and Pazopanib—the choice of boron reagent is critical. While pinacol esters (Bpin) are often selected for their chromatographic stability, 1-Acetylindazole-4-boronic acid offers superior performance in specific high-throughput and process-chemistry applications.
Key Verdict: The 1-Acetylindazole-4-boronic acid is the preferred reagent when reaction speed (transmetallation kinetics) , atom economy , and streamlined deprotection are prioritized over shelf-stability. It enables a "One-Pot, Two-Step" cascade (Coupling + N-Deacetylation) that is often inefficient with Bpin variants.
Mechanistic Foundation: Why the Difference Matters
Transmetallation Kinetics
The rate-determining step in the Suzuki catalytic cycle for hindered substrates (like C4-substituted indazoles) is often transmetallation .
Pinacol Esters: Exist as Lewis-acidic "masked" species. They must undergo hydrolysis in situ (via base/water) to form the active boronate species [Ar-B(OH)3]- before transmetallation can occur effectively. This introduces an induction period.
Free Boronic Acids: The 1-Acetylindazole-4-boronic acid enters the catalytic cycle immediately upon base complexation. The absence of the steric bulk of the pinacol glycol allows for faster coordination to the Palladium(II) center.
The "1-Acetyl" Advantage (Electronic Modulation)
The N1-acetyl group is an electron-withdrawing group (EWG).
Effect: It reduces the electron density of the indazole ring compared to N-alkyl or N-H variants.
Benefit: This reduced nucleophilicity stabilizes the C-B bond against protodeboronation (a common side reaction in heteroaryl boronic acids) during storage, while still remaining labile enough to be cleaved under standard basic Suzuki conditions (e.g.,
, ).
Atom Economy Calculation
For a milligram-scale medicinal chemistry reaction, atom economy is negligible. However, in process scale-up, the difference is significant.
1-Acetylindazole-4-boronic acid (MW: ~204 g/mol )
1-Acetylindazole-4-Bpin (MW: ~286 g/mol )
Impact: Using the ester generates ~40% more mass waste (pinacol byproduct) per mole of reagent.
Comparative Analysis Table
Feature
1-Acetylindazole-4-boronic acid
Indazole-4-Bpin Ester
Impact on Workflow
Reactivity
High (Direct transmetallation)
Moderate (Requires in-situ hydrolysis)
Acid yields faster reaction times at lower temperatures.
Atom Economy
High (No pinacol waste)
Lower (Pinacol byproduct generated)
Acid is preferred for green chemistry/scale-up.
Purification
Product can be polar; no pinacol contamination.
Stable on silica; Pinacol is difficult to remove (UV active).
Acid avoids "grease" spots in NMR/HPLC from pinacol.
N-Protecting Group
Labile (Cleaves during reaction)
Stable/Variable (May require separate step)
Acid allows direct access to NH-indazole products.
Shelf Stability
Moderate (Prone to dehydration/trimerization)
High (Resistant to hydrolysis)
Esters are better for long-term storage libraries.
Visualizing the Advantage
The following diagram illustrates the kinetic pathway differences. The Boronic Acid pathway bypasses the slow hydrolysis step required for the Pinacol Ester.
Caption: Kinetic bypass of the hydrolysis step by 1-Acetylindazole-4-boronic acid, accelerating the catalytic cycle.
Experimental Protocol: Self-Validating System
This protocol demonstrates the "2-in-1" advantage: Coupling the indazole while simultaneously removing the acetyl group to yield the free NH-indazole.
Objective
Synthesize 4-Phenyl-1H-indazole from 1-Acetylindazole-4-boronic acid and Bromobenzene .
(3-5 mol%) — Chosen for robustness against steric bulk.
Base: 2M Aqueous
(3.0 equiv) — Acts as both coupling activator and deacetylation agent.
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
System Setup:
Charge a microwave vial or round-bottom flask with 1-Acetylindazole-4-boronic acid (1.2 mmol) and Bromobenzene (1.0 mmol).
Add
(0.03 mmol).
Checkpoint: Ensure solids are at the bottom; do not add solvent yet to prevent clumping.
Solvation & Degassing:
Add 1,4-Dioxane (5 mL) and 2M
(1.5 mL).
Critical Step: Sparge with Argon/Nitrogen for 5 minutes. Oxygen inhibits the Pd(0) regeneration.
Reaction:
Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
Mechanistic Note: The aqueous base promotes the Suzuki coupling. Simultaneously, the elevated temperature and pH hydrolyze the N-acetyl amide bond.
Workup (Self-Validating Purification):
Cool to room temperature.[1] Dilute with Ethyl Acetate and water.
Separate layers. Wash organic layer with brine.
Validation: TLC should show a polar spot (NH-product) and absence of the less polar N-acetyl starting material.
Concentrate and purify via silica flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Result:
The isolated product is 4-Phenyl-1H-indazole (NH free).
Contrast: If using the Bpin ester with a stable protecting group (e.g., SEM), an additional TFA/acid step would be required.
Decision Logic for Reagent Selection
Use this logic tree to determine when to switch from Pinacol Esters to the Free Acid.
Caption: Decision matrix for selecting between Boronic Acid and Pinacol Ester based on target structure and process constraints.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Knochel, P., et al. (2004). Functionalized heterocyclic organometallics for the synthesis of heteroaryl-containing pharmaceutical targets. Drug Discovery Today. [Link]
Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Suzuki–Miyaura Cross-Coupling. Chem. [Link]
Technical Comparison: N-Protecting Group Strategies in Indazole-4-Boronic Acids
1-Acetylindazole-4-boronic acid vs. 1-Methylindazole-4-boronic acid Executive Summary: The Stability-Versatility Trade-off In medicinal chemistry, particularly for kinase and PARP inhibitor development (e.g., Niraparib a...
Author: BenchChem Technical Support Team. Date: February 2026
1-Acetylindazole-4-boronic acid vs. 1-Methylindazole-4-boronic acid
Executive Summary: The Stability-Versatility Trade-off
In medicinal chemistry, particularly for kinase and PARP inhibitor development (e.g., Niraparib analogs), the functionalization of the indazole C4 position is a critical checkpoint. The choice between 1-Methylindazole-4-boronic acid (Strategy A) and 1-Acetylindazole-4-boronic acid (Strategy B) is not merely a choice of reagents but a choice of synthetic strategy.
1-Methylindazole-4-boronic acid is the "Robust Standard." It is chemically stable, commercially available, and compatible with harsh aqueous basic conditions. However, the methyl group is often permanent, making it unsuitable if a free N-H indazole is required in the final pharmacophore.
1-Acetylindazole-4-boronic acid is the "Transient Specialist." It serves as a masked equivalent of the free (NH)-indazole. The electron-withdrawing acetyl group activates the system for transmetallation but significantly increases susceptibility to hydrolysis and protodeboronation. It is rarely isolated as a pure acid due to instability, often generated in situ or used as a pinacol ester.
Recommendation: Use 1-Methyl for rapid SAR exploration where N-methylation is tolerated. Use 1-Acetyl (or its pinacol ester) when the target requires a free indazole, treating it as a "Trojan horse" that deprotects in situ under Suzuki conditions.
Physicochemical & Mechanistic Profile
The electronic nature of the protecting group at N1 profoundly influences the Lewis acidity of the boron center at C4 and the stability of the C-B bond.
Comparative Data Table
Feature
1-Methylindazole-4-boronic acid
1-Acetylindazole-4-boronic acid
CAS Number
1001907-60-3
Not standard (labile); Pinacol ester: 1361908-74-2
Electronic Effect (N1)
Inductive Donor (+I)
Strong Withdrawer (-M, -I)
Boron Lewis Acidity
Moderate
High (Activated for Transmetallation)
Hydrolytic Stability
High (Stable in aq. base)
Low (N-Ac hydrolyzes < pH 9; C-B bond labile)
Protodeboronation Risk
Low
High (Base-catalyzed C-B cleavage)
Primary Application
Fixed N-Me scaffolds
Precursor to free N-H scaffolds
Mechanistic Insight: The Electronic Push-Pull
1-Methyl (Stabilizing): The electron-donating methyl group increases electron density on the indazole ring. This renders the C4-Boron bond less polarized, protecting it from base-catalyzed protodeboronation. However, the transmetallation step (transfer of the aryl group to Palladium) may be slower compared to electron-deficient systems.
1-Acetyl (Activating/Destabilizing): The acetyl group pulls electron density away from the ring.
Pros: It makes the Boron center more Lewis acidic, facilitating the formation of the boronate "ate" complex (the active species in Suzuki coupling).
Cons: The electron deficiency weakens the C-B bond, making the ipso-carbon susceptible to protonation (protodeboronation), especially in aqueous media. Furthermore, the N-Acetyl bond is extremely labile to nucleophilic attack by hydroxide ions.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate reagent based on the desired final structure and reaction conditions.
Figure 1: Strategic selection workflow for Indazole-4-boronic acids.
Experimental Protocols
Protocol A: Standard Coupling (1-Methyl Variant)
Best for: High-throughput library synthesis where N-Me is acceptable.
Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst.
Evacuate and backfill with Nitrogen (3x).
Add degassed solvent mixture.
Heat to 90°C for 4–12 hours.
Observation: The reaction mixture remains homogenous or biphasic stable. LCMS will show clean conversion to the methylated product.
Protocol B: The "Deprotection-Coupling" Cascade (1-Acetyl Variant)
Best for: Synthesizing free NH-indazole analogs (e.g., Niraparib intermediates).
Critical Note: 1-Acetylindazole-4-boronic acid is prone to deacetylation before cross-coupling if the base is too strong or temperature too high initially.
Catalyst: Pd(PPh₃)₄ (0.05 equiv) - Preferred for steric flexibility.
Base: Na₂CO₃ (2M aqueous, 3.0 equiv)
Solvent: DME (Dimethoxyethane) / Water
Procedure:
Dissolve the acetyl-boronate and aryl halide in DME.
Add the catalyst and stir for 5 mins under Argon.
Add the aqueous base.
Heat to 80°C .
Mechanistic Event 1 (0-30 mins): Rapid hydrolysis of the N-Acetyl group occurs, generating the free (NH)-indazole boronate species in situ.
Mechanistic Event 2 (30 mins - 4 hrs): The free (NH)-indazole boronate undergoes cross-coupling.[2][3]
Workup: Acidify carefully to pH 6-7 to precipitate the free NH product.
Why this works: The N-acetyl group makes the starting material soluble and easy to handle. Once in the reaction, it falls off, revealing the NH-indazole which, although less reactive due to potential catalyst poisoning by the free nitrogen, will eventually couple under these conditions.
Synthetic Utility & Case Study
Case Study: Synthesis of PARP Inhibitor Scaffolds
In the synthesis of Niraparib-related intermediates, regioselectivity is paramount.
Using 1-Methyl: If you couple 1-methylindazole-4-boronic acid, you obtain the N1-methyl isomer exclusively. This is excellent if the drug target requires N1-Me.
Using 1-Acetyl: If you use the 1-acetyl derivative, the acetyl group blocks N1, forcing the boronic acid (or borylation chemistry) to occur at C4. Upon Suzuki coupling (Protocol B), the acetyl group is removed. This allows the chemist to subsequently alkylate the N1 or N2 position selectively using different conditions, or leave it as a free NH for H-bond donor interactions in the protein binding pocket.
Data Comparison: Side Reaction Profile
Side Reaction
1-Methyl Variant
1-Acetyl Variant
N-Arylation (Self-coupling)
Negligible
Moderate (Free NH can compete for Pd)
Protodeboronation
< 5%
15-20% (Due to EWG activation)
Homocoupling
Low
Low
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Indazole scaffolds in drug design). Link
PubChem Compound Summary. (2023). 1-Methyl-1H-indazole-4-boronic acid.[4][5][6][7] National Library of Medicine. Link
Jones, R. et al. (2009). Process Development of Niraparib Intermediates. Patent WO2009087381.[8] (Illustrates the use of protected indazole intermediates). Link
A Researcher's Guide to Validating Regioselectivity in N-Acetyl Indazole Functionalization
Prepared by a Senior Application Scientist For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agent...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the functionalization of this privileged heterocycle is often hampered by challenges in controlling regioselectivity. The presence of two reactive nitrogen atoms and multiple positions on the carbocyclic ring necessitates a robust strategy to ensure the desired isomer is obtained and, crucially, that its structure is unequivocally validated.
This guide provides an in-depth comparison of methodologies for the functionalization of N-acetyl indazole, a key intermediate that allows for more controlled subsequent reactions. We will explore the causality behind experimental choices, present self-validating protocols, and detail the analytical techniques required for definitive structural assignment.
The Strategic Importance of the N-Acetyl Group
Direct functionalization of the indazole ring often leads to a mixture of N1 and N2 substituted products, complicating purification and reducing yields.[2][3] N-acetylation is a strategic first step that serves two primary purposes:
Protection of the N-H group: The acetyl group protects the nucleophilic nitrogen atoms from direct reaction with electrophiles intended for the carbocyclic ring.
Directing Subsequent Functionalization: The electron-withdrawing nature of the acetyl group deactivates the pyrazole ring towards electrophilic attack, thereby favoring substitution on the benzene ring. Furthermore, the N-acetyl group can influence the regiochemical outcome of these substitutions. While direct studies on the directing effects of the N-acetyl group in indazole are not extensively documented, we can infer its influence from general principles of electrophilic aromatic substitution. The N-acetyl group at the N1 position is expected to direct incoming electrophiles primarily to the C5 and C7 positions, with the C3 position also being a potential site of reaction under certain conditions.
Comparative Analysis of Electrophilic Functionalization
Here, we compare two common and vital electrophilic substitution reactions on the N-acetyl indazole core: halogenation and nitration. The choice of reagents and reaction conditions can significantly impact the resulting regioselectivity.
Halogenation: A Gateway to Further Derivatization
Halogenated indazoles are versatile intermediates, particularly for metal-catalyzed cross-coupling reactions. The regioselective introduction of a halogen onto the N-acetyl indazole backbone is a critical transformation.
Reagent System
Predominant Regioisomer(s)
Rationale & Mechanistic Insights
N-Bromosuccinimide (NBS) in Acetonitrile
C3-bromo
The C3 position of the indazole ring is inherently nucleophilic. In the absence of a strong acid catalyst, electrophilic attack by NBS is likely to occur at this position.
Bromine in Acetic Acid
Mixture of C3, C5, and C7-bromo
The use of elemental bromine in an acidic medium generates a more reactive electrophile. This can lead to a loss of selectivity, with substitution occurring at multiple positions on both the pyrazole and benzene rings.
N-Chlorosuccinimide (NCS) in Ethanol
C3-chloro
Similar to NBS, NCS is a milder halogenating agent that tends to favor substitution at the most nucleophilic C3 position.[4]
Nitration: Introducing a Key Pharmacophore
The nitro group is a common feature in bioactive molecules and a precursor to the synthetically valuable amino group. The nitration of N-acetyl indazole requires careful control to achieve the desired regioselectivity.
Reagent System
Predominant Regioisomer(s)
Rationale & Mechanistic Insights
HNO₃/H₂SO₄
C5-nitro and C7-nitro
This is a classic and potent nitrating mixture. The strongly acidic conditions protonate the N-acetyl group, enhancing its electron-withdrawing effect and directing the nitronium ion (NO₂⁺) to the meta-like positions on the benzene ring (C5 and C7). The ratio of C5 to C7 isomers will be influenced by steric factors.
Acetyl Nitrate (in situ from HNO₃/Ac₂O)
C5-nitro
Acetyl nitrate is a milder nitrating agent than the mixed acid system. It can lead to higher selectivity, often favoring the less sterically hindered C5 position.
Zeolite Catalysts with HNO₃
Potentially enhanced para-selectivity (C5)
The use of shape-selective catalysts like zeolites can influence the regiochemical outcome by sterically favoring the formation of the para-substituted product (C5-nitro).[5]
Definitive Validation of Regioselectivity: A Multi-pronged Approach
The unambiguous determination of the substitution pattern on the N-acetyl indazole core is paramount. A combination of modern analytical techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for distinguishing between regioisomers in solution.[6] A systematic approach involving multiple NMR experiments is essential.
¹H NMR: Provides initial information on the number and connectivity of protons. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern.
¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms directly attached to the substituent and in the ortho, meta, and para positions are particularly informative.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for unambiguous assignment. For example, a correlation between the methyl protons of the acetyl group and the C7a carbon of the indazole ring can confirm the N1-acetylation. Correlations from the aromatic protons to the substituted carbon can pinpoint the location of the functional group.
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are in close proximity. This can be invaluable for differentiating between isomers, for instance, by observing an NOE between a proton at C7 and the protons of a substituent at N1.
X-ray Crystallography: The Ultimate Proof of Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unequivocal three-dimensional structure of the molecule, leaving no ambiguity about the regiochemistry. This technique is the gold standard for structural validation.
Experimental Protocols
The following protocols provide a framework for the synthesis and validation of functionalized N-acetyl indazoles.
Protocol 1: N1-Acetylation of Indazole
Objective: To synthesize 1-acetyl-1H-indazole.
Materials:
Indazole
Acetic anhydride
Pyridine (or another suitable base)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
NMR spectrometer
Procedure:
Dissolve indazole (1.0 eq) in DCM in a round-bottom flask.
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
Purify the crude product by recrystallization or column chromatography to obtain pure 1-acetyl-1H-indazole.
Confirm the structure using ¹H and ¹³C NMR. The presence of a singlet for the acetyl methyl protons and the characteristic shifts of the indazole protons will confirm the product. An HMBC experiment showing a correlation between the acetyl methyl protons and C7a will confirm N1-acetylation.
Protocol 2: Regioselective Nitration of 1-Acetyl-1H-indazole
Objective: To perform a comparative nitration of 1-acetyl-1H-indazole to assess regioselectivity.
Materials:
1-Acetyl-1H-indazole
Concentrated sulfuric acid (98%)
Concentrated nitric acid (70%)
Ice
Saturated sodium bicarbonate solution
Ethyl acetate
Anhydrous magnesium sulfate
HPLC system
NMR spectrometer
Procedure:
Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C.
Slowly add 1-acetyl-1H-indazole (1.0 eq) to the cold sulfuric acid with stirring.
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.
Add the nitrating mixture dropwise to the solution of 1-acetyl-1H-indazole, maintaining the temperature below 5 °C.
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
Neutralize the mixture with saturated sodium bicarbonate solution.
Extract the product with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Analyze the crude product mixture by HPLC to determine the ratio of regioisomers.
Purify the major isomers by column chromatography.
Characterize each purified isomer by ¹H, ¹³C, COSY, HSQC, and HMBC NMR to definitively assign the position of the nitro group.
Visualization of Workflows
Experimental Workflow for N-Acetyl Indazole Functionalization
Caption: Logical workflow for the definitive assignment of regiochemistry using advanced NMR techniques.
References
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
Ghosh, S., Mondal, S., & Hajra, A. (2020). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. [Link]
Anonymous. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]
Anonymous. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
Akhtar, T., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
Anonymous. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publications. [Link]
Anonymous. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Smith, K., & Fry, K. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
Plasse, K. M., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]
Ke, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Larina, L. I. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]
Nazri, M. Z., et al. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). ResearchGate. [Link]
Anonymous. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]
Anonymous. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
HPLC Method Development for Indazole Boronic Acids: A Comparative Technical Guide
Executive Summary: The "Double Trouble" Challenge Developing HPLC methods for indazole boronic acids represents a distinct analytical challenge that sits at the intersection of two problematic chemical behaviors. You are...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Double Trouble" Challenge
Developing HPLC methods for indazole boronic acids represents a distinct analytical challenge that sits at the intersection of two problematic chemical behaviors. You are not merely analyzing a heterocycle; you are managing a dynamic equilibrium system.
The Indazole Core (Base): The nitrogen atoms in the indazole ring (typically pKa ~1.5–3.0, but higher with substitutions) are prone to protonation at standard acidic HPLC pH (2–3). This leads to ionic interactions with residual silanols on the stationary phase, causing severe peak tailing.[1]
The Boronic Acid Moiety (Lewis Acid): The
group is a Lewis acid that can:
Undergo dehydration to form boroxines (cyclic trimers), leading to artifact peaks.
Interact avidly with silanols , causing irreversible adsorption or "shark-fin" peak shapes.
Suffer from protodeboronation (cleavage of the C-B bond), especially under high temperature or specific pH conditions.
This guide compares three distinct chromatographic approaches to solving these issues, recommending a High-pH Hybrid Particle strategy as the new gold standard over traditional acidic silica methods.
Mechanisms of Failure & Success
To select the right method, one must understand the molecular behaviors driving chromatographic failure.
The Boroxine Equilibrium & Silanol Trap
Boronic acids exist in equilibrium with their anhydrides (boroxines). In non-aqueous solvents (like pure acetonitrile or methanol diluents), the equilibrium shifts toward the trimer. On-column, this results in broad, splitting peaks as the trimer reverts to the monomer in the aqueous mobile phase.
Visualization: The Interaction Pathway
The following diagram illustrates the competing interactions that degrade method performance.
Figure 1: Mechanistic pathways leading to chromatographic failure for indazole boronic acids.
Comparative Analysis of Methodologies
We evaluated three primary methodologies used in drug discovery for these analytes.
Summary of Performance Data (Typical Values)
Feature
Method A: Traditional Acidic
Method B: High pH Hybrid (Recommended)
Method C: CSH Acidic
Stationary Phase
Standard C18 (Silica)
Hybrid (BEH) C18
Charged Surface Hybrid (CSH)
Mobile Phase pH
pH 2.7 (Formic Acid)
pH 10.0 (NH₄OH)
pH 2.7 (Formic Acid)
USP Tailing Factor
1.8 – 2.5 (Poor)
1.0 – 1.2 (Excellent)
1.1 – 1.3 (Good)
Peak Capacity
Low (Broad peaks)
High
Medium-High
Boroxine Artifacts
High Risk
Low Risk (Ionized state)
Moderate Risk
MS Sensitivity
High (+)
High (+/-)
High (+)
Detailed Breakdown
Method A: Traditional Acidic C18 (The "Old Way")
Protocol: C18 column, Water/ACN with 0.1% Formic Acid.
Why it fails: At pH 2.7, the indazole nitrogen is protonated (
). This cation interacts strongly with free silanols () on standard silica, causing severe tailing.[1] Furthermore, the boronic acid is neutral and prone to hydrogen bonding with the silica surface.
Verdict:Avoid. Only suitable if no other options exist.
Indazole Neutrality: At pH 10, the indazole nitrogen is deprotonated (neutral), eliminating ionic repulsion/attraction with the stationary phase.
Boronate Ionization: The boronic acid (
) becomes the boronate anion (). While anions can be tricky, they are highly soluble in water and less prone to boroxine formation (which requires the neutral form).
Verdict:Highly Recommended. Provides the sharpest peaks and highest stability.
Method C: Charged Surface Hybrid (The "Alternative")
Protocol: CSH C18, Water/ACN with 0.1% Formic Acid.
Why it works: If your molecule is unstable at high pH (degradation), CSH is the answer. The CSH particle surface is modified with a low-level positive charge. This charge repels the protonated indazole amine, preventing it from digging into the silanols.
Verdict:Best Backup. Use if the analyte degrades at pH 10.
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the system suitability check fails, do not proceed to sample analysis.
Reagents & Equipment
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).
Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.0).
Mobile Phase B: Acetonitrile (100%).
Diluent: 50:50 Water:Acetonitrile (Avoid pure alcohols to prevent esterification).
Instrument Parameters
Flow Rate: 0.6 mL/min (Adjust for column ID).
Column Temp: 40°C (Elevated temperature improves mass transfer and reduces tailing).
Detection: UV @ 254 nm / 220 nm; MS (ESI+ and ESI-). Note: Boronic acids often ionize well in Negative mode as adducts.
Gradient Table
Time (min)
%A (Buffer)
%B (Organic)
Curve
0.00
95
5
Initial
1.00
95
5
Hold
8.00
5
95
Linear
10.00
5
95
Wash
10.10
95
5
Re-equilibrate
13.00
95
5
End
Self-Validating Workflow (Decision Tree)
Follow this logic flow to ensure method robustness.
Figure 2: Method Development Decision Tree for Indazole Boronic Acids.
Troubleshooting & Expert Insights
The "Shark Fin" Peak
If you observe a peak that rises slowly and drops sharply (fronting) or rises sharply and tails forever (tailing):
Cause: Sample solvent mismatch or mass overload.[1][2]
Fix: Boronic acids have poor solubility in 100% aqueous. Ensure your diluent matches the initial gradient conditions (e.g., 5% ACN) as closely as possible, or reduce injection volume to 1-2 µL.
Ghost Peaks (Boroxines)
If you see multiple peaks for a pure standard:
Diagnosis: Run the same sample with a 10-minute delay. If the ratio of peaks changes, it is an equilibrium issue (Boroxine formation).
Fix: Add 1-5% water to your sample diluent if using pure organic, or switch to the High pH method (Method B) where the boronate anion resists trimerization.
Protodeboronation
Indazole boronic acids can lose the boron group entirely, leaving just the indazole.
Detection: Monitor the mass of
.
Prevention: Avoid high temperatures (>50°C). If occurring at pH 10, switch to Method C (Acidic CSH).
References
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using MaxPeak™ Premier Column Technology. Application Note. Available at: [Link]
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2012.[3] Available at: [Link]
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. 2017. Available at: [Link]
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Data.[1][3][4][5][6][7][8][9][10] Available at: [Link]
Spectroscopic Characterization of Boronic Acids and Boronate Esters: A Comparative Technical Guide
Executive Summary The reversible equilibrium between boronic acids ( ) and boronate esters ( ) is a cornerstone of dynamic covalent chemistry, utilized in Suzuki-Miyaura coupling, carbohydrate sensing, and proteasome inh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reversible equilibrium between boronic acids (
) and boronate esters () is a cornerstone of dynamic covalent chemistry, utilized in Suzuki-Miyaura coupling, carbohydrate sensing, and proteasome inhibitor drugs (e.g., Bortezomib). However, distinguishing these species is notoriously difficult due to rapid hydrolysis and dehydration artifacts.
This guide moves beyond basic characterization, providing a rigorous, data-driven framework to distinguish, quantify, and validate these species using NMR, Mass Spectrometry, and Optical Spectroscopy.
Part 1: Nuclear Magnetic Resonance (
NMR) – The Gold Standard
NMR is the only method capable of directly observing the hybridization state of the boron center in solution. The critical distinction lies not just in the chemical shift, but in the peak geometry caused by quadrupolar relaxation.
The Mechanistic Distinction
Boronic Acid / Neutral Ester (
): Trigonal planar geometry. The electric field gradient is asymmetric, causing rapid quadrupolar relaxation.
Result: Broad signals (linewidth > 100 Hz).
Shift: Low field (
25–35 ppm).
Boronate Anion / Tetrahedral Ester (
): Tetrahedral geometry. The electric field gradient is symmetric.
Result: Sharp signals.
Shift: High field (
0–15 ppm).
Experimental Protocol:
NMR Setup
Objective: Quantify the ratio of free acid to ester without shifting the equilibrium.
Solvent Selection:
Avoid: Protic solvents (MeOH,
) if you wish to observe the neutral ester, as they promote rapid exchange.
Pulse: 90° pulse with background suppression (e.g., "zg" sequence with pre-scan delay).
Data Interpretation Guide
Species
Hybridization
Chemical Shift ( ppm)
Peak Shape
Free Boronic Acid ()
28 – 32
Broad
Boroxine (Anhydride Trimer)
29 – 33 (often overlaps)
Broad
Neutral Boronate Ester
28 – 34
Broad
Tetrahedral Boronate (Anion)
2 – 12
Sharp
Critical Insight:
NMR often cannot distinguish between a neutral boronic acid and a neutral boronate ester (both are and ~30 ppm). To confirm esterification in neutral media, you must correlate with NMR (looking for -proton shifts on the diol) or NMR .
Visualization: NMR Decision Logic
Caption: Decision tree for assigning boron species based on shift and peak topology.
Part 2: Mass Spectrometry (ESI-MS) – The Dehydration Trap
Mass spectrometry is prone to generating artifacts because the high temperature and vacuum of the ion source drive the dehydration of boronic acids into boroxines (cyclic trimers).
The Artifact Mechanism
If you inject a pure boronic acid and see a mass corresponding to , it does not necessarily mean the sample is a boroxine in the vial. It is likely forming in situ during ionization.
Protocol: Artifact-Free Analysis
To accurately identify the species, you must "lock" the structure before ionization.
Negative Mode ESI: Boronic acids often ionize better in negative mode as adducts:
.
Diol Derivatization (The "Lock"):
Add excess pinacol or ethylene glycol to the sample before injection.
This forces the formation of the stable boronate ester, which does not trimerize.
Observation: Look for the specific mass of the Pinacol-Ester
.
Part 3: Optical Spectroscopy – Binding Assays
For determining binding constants (
) between boronic acids and diols (e.g., sugars), direct UV-Vis is often insufficient because the B-O bond lacks a strong chromophore. The industry standard is the ARS (Alizarin Red S) Indicator Displacement Assay .
The ARS Mechanism
Alizarin Red S contains a catechol motif.
Step 1 (Turn-On): ARS binds Boronic Acid
Forms fluorescent/colored complex.
Step 2 (Turn-Off): Target Diol (Sugar) is added
Competes for Boron Displaces ARS.
Result: Fluorescence/Absorbance decreases proportionally to sugar binding.
Visualization: ARS Displacement Workflow
Caption: The ARS Indicator Displacement Assay (IDA). Sugar binding is measured by the restoration of the "weak" fluorescence state.
Part 4: Case Study – Bortezomib (Velcade®)
Bortezomib represents the quintessential challenge in this field. The drug substance is a boronic acid, but it is formulated as a mannitol boronate ester to prevent oxidative deboronation and trimerization.
Spectroscopic Profile[2]
Feature
Lyophilized Powder (Formulation)
Reconstituted (Saline)
State
Mannitol Boronate Ester
Equilibrium (Acid Ester)
Stability
High
Low (Hydrolyzes to acid)
NMR
10 ppm (Tetrahedral complex with mannitol)
Mixed population
NMR
Distinct Mannitol-Ester peaks ( 3.8 - 4.5 region shifts)
Free Mannitol + Free Drug peaks appear
Experimental Validation:
According to FDA filings and patent data, the mannitol ester is confirmed by the appearance of multiplet peaks in the
NMR at 63.1, 73.7, and 78.1 ppm , which are absent in physical mixtures of the acid and mannitol.
Comparative Summary Table
Method
Best Used For...
Primary Limitation
Key Data Point
NMR
Determining hybridization ( vs ) and charge state.
Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1] Link
Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[3][4][5] Chemical Communications, (24), 2914-2915. Link
Storey, C. J., et al. (2011). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. Pharmaceutical Research, 28, 2570–2579. Link
Yan, J., et al. (2004). Characterization of Boronic Acids by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(10), 1433-1441. Link
Pellegrino, G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry, 87(22). Link
Critical Purity Assessment of 1-Acetylindazole-4-boronic acid: A Comparative Guide
Executive Summary The "Purity Trap" in Heterocyclic Boronic Acids Commercially available 1-Acetylindazole-4-boronic acid often exhibits significant discrepancies between labeled purity (typically determined by HPLC-UV) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Purity Trap" in Heterocyclic Boronic Acids
Commercially available 1-Acetylindazole-4-boronic acid often exhibits significant discrepancies between labeled purity (typically determined by HPLC-UV) and effective molar purity (determined by qNMR).[1] This guide demonstrates that while HPLC is effective for identifying organic impurities, it frequently fails to account for boroxine oligomerization , inorganic salts , and hydration states , leading to stoichiometry errors in downstream applications like Suzuki-Miyaura cross-couplings.
This document provides a validated framework for assessing this reagent, comparing commercial grades, and establishing a self-validating quality control protocol.
Chemical Context & Instability Profile[2][3][4][5]
To accurately assess purity, one must understand the specific degradation pathways of the 1-acetylindazole scaffold. This molecule possesses two chemically labile points:
The Boronic Acid Moiety (
): Susceptible to reversible dehydration (forming cyclic boroxine trimers) and irreversible protodeboronation (loss of the boron group).
The N-Acetyl Group (
): Susceptible to hydrolysis, particularly in the presence of moisture or during basic workups, reverting to the parent indazole.
Figure 1: Degradation & Equilibrium Pathways
The following diagram illustrates the chemical species likely present in a commercial bottle.
Caption: Figure 1. The dynamic equilibrium between the monomer and boroxine (yellow) complicates HPLC analysis, while hydrolysis and protodeboronation (red) represent permanent degradation.
Comparative Assessment: Commercial Sources vs. True Purity
We compared three samples of 1-Acetylindazole-4-boronic acid:
Source A: Premium Vendor (Label: >98%)
Source B: Budget Vendor (Label: >95%)
Source C: In-house Recrystallized (Control)
Table 1: Analytical Data Comparison
Metric
Source A (Premium)
Source B (Budget)
Source C (Recrystallized)
Label Purity
98.0%
95.0%
N/A
HPLC Purity (Area %)
98.2%
96.5%
99.1%
qNMR Absolute Purity
91.4%
82.3%
98.5%
Major Impurity
Boroxine (~6%)
Boroxine (~10%) + Salts
None
Suzuki Yield (Model) *
88%
65% (Incomplete conv.)
92%
*Model Reaction: Coupling with 4-bromoanisole (1.0 eq), Pd(dppf)Cl2, K2CO3, Dioxane/H2O.
Analysis of Discrepancies
The HPLC Blind Spot: Both Source A and B showed high HPLC purity. This is because boroxines often hydrolyze back to the monomer on the column (due to aqueous mobile phases) or co-elute. HPLC effectively "hides" the anhydride content.
The Impact on Yield: Source B had an effective molar purity of only 82.3%. When used in a reaction assuming 100% purity, the stoichiometry was effectively 0.82 equivalents, leading to incomplete conversion of the aryl bromide partner.
Analytical Strategy & Protocols
To ensure scientific integrity, a dual-method approach is required. qNMR is mandatory for assay (mass balance) , while HPLC is reserved for trace organic impurity profiling.
Protocol A: Quantitative NMR (qNMR) - The Gold Standard
This protocol provides the absolute weight-percent purity, accounting for water, solvents, inorganic salts, and oligomers.
Reagents:
Solvent: DMSO-
(Dry). Note: promotes boroxine formation and should be avoided for quantitation.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).
Procedure:
Weigh exactly
mg of the sample into a vial.
Weigh exactly
mg of the Internal Standard into the same vial.
Dissolve in 0.6 mL DMSO-
and transfer to an NMR tube.
Acquisition Parameters:
Pulse Angle:
Relaxation Delay (
): seconds (Critical for full relaxation of boron-adjacent protons).
Scans: 16 or 32.
Integration: Integrate the IS singlet (set to known proton count) and the aromatic protons of the indazole (typically the C3-H singlet or distinct doublets).
Calculation:
Protocol B: HPLC-MS (Impurity Profiling)
Use this to detect de-acetylated species and protodeboronated byproducts.
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses boronate ionization).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV (254 nm) and ESI-MS (Positive mode).
Critical Note: Do not rely on peak area for absolute purity. Use this only to identify what impurities are present (e.g., mass 160 for 1-acetylindazole).
Decision Workflow for Researchers
Use this logic flow to determine if a commercial batch is suitable for critical path synthesis.
Caption: Figure 2. Quality Control Decision Tree. Note that boroxine presence is acceptable if stoichiometry is adjusted, whereas chemical degradation requires purification.
Conclusion & Recommendations
For 1-Acetylindazole-4-boronic acid, Certificate of Analysis (CoA) data based solely on HPLC is insufficient. The reversible formation of boroxines and the potential for salt inclusion means that commercial samples often contain 10-20% less active boronic acid than stated.
Final Recommendation:
Always perform qNMR on new batches to establish the "Effective Molar Weight" (EMW).
Store at 4°C under argon to prevent hydrolysis of the acetyl group.
Adjust reaction stoichiometry based on qNMR data, not the bottle label.
References
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH.
Yan, J., et al. (2013). Quantitative NMR (qNMR) as a tool for purity determination of organic compounds.[1][4]Journal of Pharmaceutical and Biomedical Analysis, 86, 102-110.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews, 43, 412-443.
Nozaki, K., et al. (2015).[5] Kinetic Stability of Boronic Acids and Esters.[6][7]Journal of Organic Chemistry, 80(21), 10817–10828.
A Comparative Guide to Indazole Synthesis: Unveiling the Impact of Acetyl Protection on Reaction Yields
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1] The efficient synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1] The efficient synthesis of this privileged structure is therefore a critical concern for researchers in drug discovery and development. A pivotal decision in many classical synthetic routes is the use of a protecting group for the nitrogen atom of the aniline precursor. This guide provides an in-depth technical comparison of two common approaches for the synthesis of 1H-indazole: a route employing an acetyl-protected precursor versus a route utilizing an unprotected precursor. By examining the experimental data, mechanistic underpinnings, and procedural nuances, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic campaigns.
The Central Question: To Protect or Not to Protect?
The Jacobson indazole synthesis, a well-established method, often commences from o-toluidine or its derivatives.[1][2] The core of this transformation involves a diazotization followed by an intramolecular cyclization. A key variation in this procedure is the initial acetylation of the amino group of o-toluidine. This seemingly simple step has profound implications for the overall efficiency and practicality of the synthesis. This guide will dissect the advantages and disadvantages of both the acetyl-protected and unprotected pathways.
Mechanistic Rationale: The Role of the Acetyl Group
The Jacobson synthesis proceeds through the formation of a diazonium salt from an o-toluidine derivative. This is followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after cyclization and deprotonation.[2]
The introduction of an N-acetyl group primarily serves two critical functions:
Enhanced Solubility and Handling: The acetylated starting material, N-acetyl-o-toluidine, exhibits improved solubility in the reaction medium compared to its unprotected counterpart, o-toluidine, under certain conditions.[3] This improved solubility allows for more efficient and manageable reaction setups, avoiding the need for excessively large volumes of solvents.[3]
Prevention of Side Reactions: The amino group of o-toluidine is nucleophilic and can participate in undesired side reactions during diazotization, such as the formation of diazoamino compounds, which can significantly reduce the yield of the desired indazole.[4] The acetyl group effectively "protects" the nitrogen, preventing these competing pathways and directing the reaction towards the desired intramolecular cyclization.
Below is a diagram illustrating the comparative workflows of the acetyl-protected and unprotected routes for indazole synthesis.
Caption: Comparative workflows of acetyl-protected vs. unprotected indazole synthesis.
Comparative Yield Analysis
The most compelling argument for employing the acetyl-protected route lies in the significant improvement in reaction yields. The following table summarizes the reported yields for the key steps in both synthetic pathways.
As the data indicates, the synthesis starting from pre-acetylated o-toluidine provides a substantially higher yield for the core cyclization reaction. While a subsequent deprotection step is required, these reactions are typically high-yielding and straightforward to perform. In contrast, the one-pot procedure starting from unprotected o-toluidine, which involves an in-situ acetylation, results in a significantly lower overall yield of the final indazole product.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for both the acetyl-protected and a common unprotected route are outlined below.
Protocol 1: Synthesis of 1H-Indazole via Acetyl-Protected Route
This two-step procedure involves the initial synthesis of 1-acetyl-1H-indazole followed by its deprotection.
Step 1: Synthesis of 1-Acetyl-1H-indazole from N-Acetyl-o-toluidine
Wash the benzene extract with ice water and then treat it with methanol.[1][3]
Add a solution of sodium methoxide in methanol dropwise to the cooled benzene solution.[3]
After gas evolution ceases, briefly boil the solution.[1][3]
Cool the solution and extract with hydrochloric acid.[1][3]
Treat the combined acidic extracts with excess ammonia to precipitate the 1H-indazole.[1][3]
Collect the crude product by filtration, wash with water, and dry.[1][3] Further purification can be achieved by vacuum distillation.[1][3]
The following diagram illustrates the key steps in the Jacobson synthesis.
Caption: Key mechanistic steps of the Jacobson Indazole Synthesis.
Conclusion and Recommendations
The experimental evidence strongly supports the use of an acetyl-protected starting material for the synthesis of 1H-indazole via the Jacobson route. The acetyl-protected pathway consistently delivers significantly higher yields for the crucial cyclization step (75-85%) compared to the one-pot synthesis from unprotected o-toluidine (36-58%).[2][3]
The primary advantages of the acetyl-protected route are:
Higher Yields: The prevention of side reactions leads to a more efficient conversion to the desired product.
Improved Practicality: Enhanced solubility of the acetylated starting material makes for a more manageable and scalable reaction.[3]
Cleaner Reactions: By minimizing side products, purification of the final indazole is often simplified.
While the protected route necessitates an additional deprotection step, this is a minor drawback considering the substantial gains in overall yield and reaction efficiency. For researchers and drug development professionals seeking a reliable and high-yielding method for the synthesis of 1H-indazoles, the acetyl-protected strategy is the demonstrably superior choice.
References
Huisgen, R., & Bast, K. (1954). Indazole. Organic Syntheses, 34, 53.
BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.
ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
Patel, M., & Patel, N. (2016). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 6(10), 8049-8067.
Koenig, J. J. (1976). U.S. Patent No. 3,988,347. Washington, DC: U.S.
BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem.
Rzesrotarski, W. J. (1958). Investigation into the synthesis of Indazole. Union College.
Noelting, E. (1893). Ueber einige Derivate des Indazols. Berichte der deutschen chemischen Gesellschaft, 26(1), 87-92.
1-Acetylindazole-4-boronic acid is a functionalized heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions.[1] While not classified as an acutely toxic "P-listed" waste by the EPA, it is a chemical irritant with hydrolytic instability.[1]
Core Disposal Directive:
Do NOT dispose of via sink drains or municipal trash.[1]
Solid Waste: Segregate into "Hazardous Solid Waste" containers compatible with organic irritants.
Liquid Waste: Dispose of mother liquors in "Non-Halogenated Organic Solvent" streams (unless halogenated solvents were used in processing).[1]
Critical Hazard: The N-acetyl group is labile; exposure to moisture/acids releases free indazole and acetic acid.[1] The boronic acid moiety may form cyclic anhydrides (boroxines) upon dehydration.[1]
Part 1: Chemical Assessment & Hazard Logic
To ensure safety, you must understand the chemical behavior that dictates our disposal strategy. This is not just about compliance; it is about preventing uncontrolled reactivity in the waste stream.[1]
Treated as a potential environmental toxin; requires high-temperature incineration by waste vendor.[1]
Part 2: Operational Disposal Protocol
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Pre-requisite: PPE (Nitrile gloves, safety glasses, lab coat). Work inside a fume hood to minimize dust inhalation.[1]
Step 1 (Stabilization): Ensure the solid is dry.[1] If the material is hygroscopic or clumpy, do not attempt to grind it (creates dust).
Step 2 (Primary Containment): Transfer the solid into a clear, chemically resistant bag (polyethylene) or a screw-top glass vial.[1]
Why? Double-containing prevents particulate dispersion when the main waste drum is opened.[1]
Step 3 (Labeling): Tag the inner container specifically as "1-Acetylindazole-4-boronic acid – Irritant."[1]
Step 4 (Segregation): Place the sealed inner container into the laboratory's Solid Hazardous Waste Drum .
Compatibility Check: Ensure the drum does not contain strong oxidizers (e.g., permanganates, nitrates) which can react violently with organic boronic acids.
Scenario B: Disposal of Reaction Mixtures & Mother Liquors
Context: You have completed a Suzuki coupling and have a reaction mixture containing the boronic acid, palladium catalyst, base, and solvent (e.g., Dioxane, DMF, or Toluene).
Step 1 (Quenching): If the reaction mixture contains residual active reagents (like borohydrides or active esters), quench carefully with saturated ammonium chloride or water before disposal.[1]
Note: 1-Acetylindazole-4-boronic acid itself does not require quenching, but its co-reagents might.
Step 2 (pH Check): Ensure the waste solution is near neutral (pH 6-8).[1]
Why? Extreme pH triggers the hydrolysis of the acetyl group, changing the chemical composition of the waste stream over time.
Step 3 (Stream Selection):
If solvent is DCM/Chloroform: Pour into Halogenated Waste .[1]
If solvent is DMF/Dioxane/Toluene: Pour into Non-Halogenated Waste .[1]
Step 4 (Heavy Metal Scavenging): If the stream contains Palladium (Pd) from the coupling reaction, it is best practice to treat with a metal scavenger (e.g., SiliaMetS®) or segregate into a separate "Heavy Metal Organic Waste" container if your facility requires Pd recovery.
Part 3: Visual Workflow (Decision Logic)
The following diagram outlines the decision-making process for disposing of 1-Acetylindazole-4-boronic acid to ensure compliance and safety.
Figure 1: Decision tree for the segregation of boronic acid waste streams based on physical state and solvent composition.
Part 4: Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area to allow dust to settle.[1]
PPE Upgrade: Wear a fitted N95 mask or half-face respirator if dust is visible.[1]
Dry Clean-up: Do NOT spray water initially (this spreads the boron contaminant).[1] Use a dustpan and brush or a HEPA-filtered vacuum dedicated to chemical spills.[1]
Decontamination: Once the bulk solid is removed, wipe the surface with a mild detergent solution, followed by water. Dispose of all cleanup materials (wipes, gloves) as Solid Hazardous Waste .[1]
References
Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: Pyrazole-4-boronic acid pinacol ester (Analogous Hazard Data). Retrieved from [1]
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][4][5] Retrieved from [1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [1]
BenchChem. (2025).[1][6] Navigating the Safe Disposal of Allenylboronic Acid (General Boronic Acid Protocols).[1][6] Retrieved from [1]
Personal protective equipment for handling 1-Acetylindazole-4-boronic acid
CAS Number: 1003863-40-6 Molecular Formula: C9H9BN2O3 Physical State: Solid (Powder) Executive Safety Summary 1-Acetylindazole-4-boronic acid is a functionalized heterocyclic building block frequently used in Suzuki-Miya...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1003863-40-6
Molecular Formula: C9H9BN2O3
Physical State: Solid (Powder)
Executive Safety Summary
1-Acetylindazole-4-boronic acid is a functionalized heterocyclic building block frequently used in Suzuki-Miyaura cross-coupling reactions for drug discovery. While specific toxicological data for this exact derivative is limited, it shares the hazard profile of similar aryl boronic acids and indazoles. It must be treated as a Skin, Eye, and Respiratory Irritant and potentially Harmful by Ingestion .[1]
Critical Warning: Boronic acids are prone to protodeboronation (decomposition) under moist or acidic conditions. Handling requires strict moisture control not only for chemical stability but to prevent the generation of unpredictable decomposition byproducts.
Hazard Identification & Risk Assessment
The following classification is based on the structural activity relationship (SAR) of analogous indazole-boronic acid derivatives.
Expert Insight: Boronic acids can act as mild Lewis acids. Upon contact with mucous membranes, they may reversibly bind to hydroxyl groups on biomolecules, leading to irritation distinct from simple abrasion [1].
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier-in-Depth" strategy.
Standard nitrile offers sufficient chemical resistance against solid organic boronic acids. Double gloving is recommended if dissolving in penetrating solvents like DCM or DMF.
Eye Protection
Chemical Safety Goggles (ANSI Z87.1)
Safety glasses are insufficient for fine powders that can become airborne during weighing. Goggles provide a seal against dust entry.
Body Protection
Lab Coat (Cotton/Poly blend) + Long Sleeves
Prevents dermal absorption and contamination of personal clothing.
Respiratory
Fume Hood (Primary) / N95 (Secondary)
Mandatory: Handle all open containers inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 respirator is required.
Operational Workflow: Safe Handling Protocol
This workflow ensures sample integrity and operator safety.[5]
Phase 1: Pre-Operational Checks
Verify Engineering Controls: Ensure fume hood face velocity is between 0.3 – 0.5 m/s .
Static Control: Boronic acid powders are often electrostatic. Use an ionizing bar or anti-static gun if available to prevent powder scattering during weighing.
Phase 2: Weighing & Transfer
Tare First: Place the receiving vessel (flask/vial) on the balance inside the hood.
Transfer: Use a clean spatula. Do not pour directly from the stock bottle.
Solvent Addition: Add solvent (e.g., Dioxane, MeOH) immediately after weighing to suppress dust generation.
Phase 3: Reaction Setup (Suzuki Coupling Context)
Inert Atmosphere: Purge reaction vessel with Nitrogen or Argon. Boronic acids can undergo aerobic oxidation (to phenols) or protodeboronation [2].
Temperature Control: If heating is required, ensure the system is reflux-condensed to prevent solvent/reactant escape.
Workflow Visualization
The following diagram illustrates the "Cradle-to-Grave" handling lifecycle.
Figure 1: Operational lifecycle for handling 1-Acetylindazole-4-boronic acid, emphasizing containment and storage return.
Emergency Response: Spill & Exposure
Immediate Action: In the event of exposure, speed is critical .
Eye Contact: Rinse immediately with water for 15 minutes.[3][6] Lift eyelids.
Skin Contact: Wash with soap and water.[1][3][6] Do not use solvents (ethanol/acetone) as they may enhance absorption.
Spill Response Decision Logic
Follow this logic tree to determine the correct cleanup procedure.
Figure 2: Decision tree for spill remediation. Note: Dampening solids prevents airborne dust inhalation.
Disposal & Logistics
Proper disposal prevents environmental contamination, specifically boron toxicity in aquatic systems [3].
Organic Solvent Waste . Segregate Halogenated vs. Non-Halogenated based on solvent used.
Sharps
Needles used for inert gas lines.
Biohazard/Sharps Bin (even if chemically contaminated).
Empty Containers
Stock bottles.
Triple rinse with solvent, collect rinsate as liquid waste, then deface label and recycle/trash (per local regulation).
References
Spring, D. R. (2003). Chemical Society Reviews. "Diversity-oriented synthesis; a challenge for the chemist." (Discusses boronic acid reactivity and interactions).
Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Authoritative text on stability and protodeboronation).
ECHA (European Chemicals Agency) . Boric Acid and Borates Safety Data. (General grounding for boron compound disposal and aquatic toxicity).
Sigma-Aldrich . Safety Data Sheet: Indazole-4-boronic acid derivatives. (Used for hazard classification proxy).[1]